Spiro[2.5]octane-6-carbaldehyde
Description
The exact mass of the compound Spiro[2.5]octane-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[2.5]octane-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2.5]octane-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRYWUUGVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849671-57-4 | |
| Record name | spiro[2.5]octane-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of Spiro[2.5]octane-6-carbaldehyde
Executive Summary
Spiro[2.5]octane-6-carbaldehyde is a high-value pharmacophore intermediate, increasingly utilized in medicinal chemistry to introduce conformational restriction without significantly altering the steric bulk of a cyclohexyl group. The spiro-fused cyclopropane ring serves as a bioisostere for a gem-dimethyl group, often improving metabolic stability by blocking oxidative metabolism at the 4-position of the cyclohexane ring while locking specific ligand conformations.
This guide details a robust, scalable synthetic route for Spiro[2.5]octane-6-carbaldehyde. Unlike generic protocols, this whitepaper prioritizes process reliability and safety , favoring a stepwise reduction-oxidation sequence over the direct partial reduction of esters, which is prone to over-reduction at the research scale.
Retrosynthetic Analysis
To ensure high enantiomeric purity (if applicable) and chemical yield, the synthesis is best approached by disconnecting the aldehyde to its corresponding primary alcohol, and subsequently to the ester precursor. The spirocyclic core is constructed via a carbenoid addition to an exocyclic alkene.
Strategic Disconnections:
-
C–H Oxidation: The aldehyde is accessed via mild oxidation of Spiro[2.5]octan-6-ylmethanol.
-
Functional Group Interconversion (FGI): The alcohol is derived from Ethyl spiro[2.5]octane-6-carboxylate.
-
C–C Bond Formation (Cyclopropanation): The spiro center is formed via a Simmons-Smith reaction on Ethyl 4-methylenecyclohexanecarboxylate.
-
Olefination: The exocyclic alkene is generated from Ethyl 4-oxocyclohexanecarboxylate (commercially available).
Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy from the target aldehyde back to the commercial ketone.[1]
Detailed Synthetic Protocols
Phase 1: Scaffold Construction (The Spiro Cycle)
The construction of the spiro[2.5]octane core is the most critical step. We utilize the Furukawa modification of the Simmons-Smith reaction.[2][3] This method uses diethylzinc (
Step 1.1: Wittig Olefination
Transformation: Ethyl 4-oxocyclohexanecarboxylate
-
Reagents: Methyltriphenylphosphonium bromide (
, 1.2 equiv), Potassium tert-butoxide ( , 1.2 equiv), THF (anhydrous). -
Protocol:
-
Suspend
in THF at 0°C. -
Add
portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour. -
Add Ethyl 4-oxocyclohexanecarboxylate dropwise.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether. The triphenylphosphine oxide ( ) byproduct precipitates; remove via filtration or silica plug.
-
Step 1.2: Furukawa-Simmons-Smith Cyclopropanation
Transformation: Ethyl 4-methylenecyclohexanecarboxylate
Safety Warning: Diethylzinc is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Diiodomethane is light-sensitive and toxic.
| Parameter | Specification | Rationale |
| Reagents | Excess carbene precursor ensures full conversion of the sterically hindered alkene. | |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | DCE allows for higher reflux temperatures if the reaction is sluggish. |
| Temperature | 0°C (addition) | Controls the exotherm of the Zn-carbenoid formation. |
Protocol:
-
Dissolve the alkene (from Step 1.1) in anhydrous DCE under Argon. Cool to 0°C.
-
Add
solution dropwise via syringe. Caution: Exothermic. -
Add
dropwise. The order of addition is critical to form the active iodomethylzinc ethyl species ( ). -
Allow the mixture to warm to RT and stir for 12–16 hours.
-
Quenching (Critical): Cool back to 0°C. Quench very slowly with saturated
. Vigorous gas evolution (ethane) will occur. -
Purification: Extract with DCM. Wash with
(to remove iodine) and brine. Flash chromatography (Hexanes/EtOAc) yields the spiro-ester.
Phase 2: Functional Group Manipulation (Red-Ox Sequence)
While direct reduction of esters to aldehydes using DIBAL-H is possible, it is notoriously difficult to control on small-to-medium scales, often leading to mixtures of aldehyde and alcohol. The Reduction-Oxidation (Red-Ox) strategy guarantees high yield and purity.
Step 2.1: Exhaustive Reduction
Transformation: Ethyl spiro[2.5]octane-6-carboxylate
-
Reagents: Lithium Aluminum Hydride (
, 1.5 equiv), THF. -
Protocol:
-
Cool a suspension of
in THF to 0°C. -
Add the spiro-ester (dissolved in THF) dropwise.
-
Warm to RT and stir for 2 hours.
-
Fieser Workup: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially ( = grams of used). -
Filter the granular white precipitate. Concentrate the filtrate to yield the primary alcohol.
-
Step 2.2: Swern Oxidation
Transformation: Spiro[2.5]octan-6-ylmethanol
This step must be performed under strictly anhydrous conditions to prevent over-oxidation to the carboxylic acid.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Swern Oxidation protocol.
Protocol:
-
Activation: In a flame-dried flask, dissolve oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78°C. Add DMSO (3.0 equiv) dropwise. Gas evolution occurs. Stir for 15 mins.
-
Addition: Add the spiro-alcohol (from Step 2.1) in DCM dropwise.[4] Maintain -78°C. Stir for 45 mins.
-
Elimination: Add Triethylamine (
, 5.0 equiv) dropwise. The mixture will become thick/cloudy. -
Warming: Remove the cooling bath and allow to reach 0°C over 30 minutes.
-
Workup: Quench with water. Extract with DCM.[4][5] Wash with 1M HCl (to remove amine), saturated
, and brine. -
Purification: The aldehyde is often pure enough for use; if not, purify via silica gel chromatography immediately (aldehydes can oxidize in air).
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Confirms presence of Aldehyde proton. | |
| 1H NMR | High-field signals confirm Cyclopropane ring integrity. | |
| 13C NMR | Carbonyl carbon of the aldehyde. | |
| 13C NMR | The Spiro carbon center (C3). | |
| IR | 1720–1730 cm⁻¹ | Strong C=O stretch (Aldehyde). |
Troubleshooting & Optimization
Issue: Low Yield in Cyclopropanation
-
Cause: Old/Hydrolyzed
or wet solvents. -
Solution: Titrate
before use. Ensure DCE is distilled over . -
Alternative: If the Furukawa method fails, consider the Charette modification (using chiral additives or biphenols) to boost reactivity, though usually unnecessary for simple substrates.
Issue: Aldehyde Instability
-
Cause: Air oxidation to carboxylic acid.
-
Solution: Store the final aldehyde under Argon at -20°C. If long-term storage is required, convert to the sodium bisulfite adduct or an acetal, which can be hydrolyzed back to the aldehyde when needed.
References
-
Simmons-Smith Reaction (Furukawa Modification): Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron, 24(1), 53-58. [Link]
-
Swern Oxidation Protocol: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[5][6] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Spiro[2.5]octane Scaffold in Medicinal Chemistry: Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8993-8995. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Monograph: Spiro[2.5]octane-6-carbaldehyde
Executive Summary
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a critical structural motif in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative in drug discovery. As a spirocyclic scaffold, it offers a rigid, three-dimensional alternative to traditional phenyl or cyclohexyl linkers. By increasing the fraction of sp3-hybridized carbons (
Chemical Identity & Physicochemical Profile[1][2]
The following data aggregates experimentally validated properties and predictive models essential for handling and characterization.
| Property | Specification |
| IUPAC Name | Spiro[2.5]octane-6-carbaldehyde |
| CAS Number | 849671-57-4 |
| Molecular Formula | |
| Molecular Weight | 138.21 g/mol |
| SMILES | O=CC1CCC2(CC1)CC2 |
| InChI Key | LQPGRYWUUGVTPV-UHFFFAOYSA-N |
| Physical State | Liquid (at ambient temperature) |
| Boiling Point | ~195–200 °C (Predicted at 760 mmHg) |
| Density | ~1.02 g/cm³ |
| LogP | 1.85 (Predicted) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
Synthetic Methodology: The Furukawa-Simmons-Smith Route[4]
The synthesis of Spiro[2.5]octane-6-carbaldehyde is not trivial due to the strain of the cyclopropane ring and the lability of the aldehyde. The most robust, self-validating protocol employs a Furukawa-modified Simmons-Smith cyclopropanation followed by a controlled reduction. This route avoids the use of hazardous diazomethane and provides superior diastereocontrol.[1]
Reaction Pathway Visualization
The following diagram outlines the logical flow from the commercially available ethyl 4-oxocyclohexanecarboxylate to the target aldehyde.
Figure 1: Synthetic pathway for CAS 849671-57-4 via Furukawa-Simmons-Smith cyclopropanation.
Detailed Experimental Protocol
Step 1: Olefination (Wittig Reaction)
Objective: Convert the ketone to the exocyclic alkene.
-
Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under argon.
-
Activation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).
-
Addition: Add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise.
-
Workup: After 4 hours at room temperature, quench with saturated
. Extract with diethyl ether.[2] The product, Ethyl 4-methylenecyclohexanecarboxylate , is purified via silica gel chromatography (Hexanes/EtOAc).
Step 2: Cyclopropanation (Furukawa Modification)
Objective: Install the spiro-cyclopropane ring.[3]
Rationale: Diethylzinc (
-
Setup: In a flame-dried flask under argon, dissolve the alkene from Step 1 in anhydrous Dichloromethane (DCM).
-
Carbenoid Formation: Cool to 0°C. Add
(1.0 M in hexanes, 2.0 equiv) carefully. Subsequently, add (2.0 equiv) dropwise. Caution: Exothermic. -
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.
-
Quench: Quench carefully with saturated
. -
Purification: Isolate Ethyl spiro[2.5]octane-6-carboxylate via extraction and distillation or chromatography.
Step 3: Controlled Reduction to Aldehyde
Objective: Selective reduction of the ester to the aldehyde without over-reduction to the alcohol.
-
Reagents: Dissolve the spiro-ester in anhydrous Toluene. Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv) dropwise over 30 minutes. Maintain temperature strictly below -70°C to prevent alcohol formation.
-
Hydrolysis: Quench with methanol at -78°C, then add saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously at room temperature until the aluminum emulsion breaks (critical step for yield).
-
Isolation: Extract with ethyl acetate. The resulting Spiro[2.5]octane-6-carbaldehyde is unstable to oxidation; store immediately under inert gas at -20°C.
Medicinal Chemistry Applications
Conformational Restriction & Vector Positioning
The spiro[2.5]octane core serves as a rigid isostere for the cyclohexyl group. The cyclopropane ring locks the conformation of the C-C bonds attached to the spiro center (C3), reducing the entropic penalty upon binding to a protein target.
-
Axial vs. Equatorial: The aldehyde at position 6 can exist in axial or equatorial conformations. The spiro-fusion at C3 distorts the chair conformation of the cyclohexane ring, often favoring specific vector orientations that are inaccessible to simple cyclohexanes.
Increasing
Incorporating this scaffold improves the saturation of the molecule.
-
Solubility: Higher
correlates with better aqueous solubility compared to aromatic analogs. -
Metabolic Stability: The lack of aromatic rings reduces liability to CYP450-mediated oxidation (e.g., hydroxylation or epoxidation of phenyl rings).
Strategic Use Cases
-
Cathepsin K Inhibitors: Used to position the warhead (aldehyde/nitrile) into the active site cysteine.
-
GPCR Modulators: As a linker to orient "left-hand" and "right-hand" pharmacophores with precise geometry.
Handling and Safety Standards
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Stability: Aldehydes are prone to air oxidation to the carboxylic acid.
-
Protocol: Always purge headspace with nitrogen/argon after use.
-
Quality Check: Check purity via
-NMR (Aldehyde proton doublet/singlet at ~9.6-9.8 ppm) before using in critical steps.
-
References
-
Simmons, H. E., & Smith, R. D. (1958).[1][4] A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[1] A novel route to cyclopropanes from olefins.[1] Tetrahedron Letters, 7(28), 3353–3354. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. BenchChem Technical Library. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link
Sources
Structural & Synthetic Analysis: Spiro[2.5]octane-6-carbaldehyde
[1]
Executive Summary: The Spirocyclic Advantage
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a high-value scaffold in modern medicinal chemistry, serving as a rigidified, aliphatic bioisostere for phenyl or cyclohexyl groups.[1] Unlike flat aromatic systems, the spiro[2.5]octane framework introduces defined three-dimensional vectors (Fsp³) while maintaining a compact lipophilic profile.
This technical guide dissects the structural architecture, conformational dynamics, and validated synthetic pathways for this compound.[2] It is designed to provide drug developers with the mechanistic grounding necessary to utilize this scaffold for fragment-based drug discovery (FBDD) or lead optimization.[1]
Structural Architecture & Numbering
The IUPAC nomenclature for spiro systems dictates the numbering path starts at the atom adjacent to the spiro carbon in the smaller ring, proceeds through the spiro center, and traverses the larger ring.
-
Spiro Center: C3
-
Cyclopropane Ring: C1–C2–C3[1]
-
Cyclohexane Ring: C3–C4–C5–C6–C7–C8[1]
-
Functional Handle: Formyl group (-CHO) at C6 .
Geometrically, C6 is located at the γ-position relative to the spiro junction (para-position in cyclohexane terms). This distal arrangement minimizes steric clash between the cyclopropane "gem-dimethyl-like" bulk and the aldehyde functionality, allowing for independent functionalization.[1]
Conformational Dynamics
The cyclohexane ring of the spiro[2.5]octane system predominantly adopts a chair conformation . The spiro-cyclopropane moiety at C3 imposes constraints similar to the Thorpe-Ingold (gem-dimethyl) effect, often rigidifying the ring compared to the parent cyclohexane.[1]
Thermodynamic Equilibrium: The aldehyde at C6 is subject to axial/equatorial equilibrium.[1][4]
-
Equatorial Conformer (Major): The formyl group extends away from the ring centroid, minimizing 1,3-diaxial interactions with the axial protons at C4 and C8.
-
Axial Conformer (Minor): Higher energy due to steric repulsion.
However, unlike simple cyclohexanecarbaldehyde, the spiro fusion at C3 alters the ring puckering slightly. The C1-C2 bond of the cyclopropane ring is bisected by the plane of the cyclohexane chair, creating a unique anisotropic environment for the axial protons at C4 and C8.[1]
Figure 1: Conformational equilibrium and spiro-electronic effects.
Synthetic Pathways & Process Chemistry
Reliable access to Spiro[2.5]octane-6-carbaldehyde typically proceeds via the Simmons-Smith cyclopropanation of a methylene-cyclohexane precursor.[1] This route is preferred over direct alkylation strategies due to higher regiocontrol and safety profiles on scale.
Validated Synthetic Route
The following protocol outlines the conversion from a commercially available 4-oxocyclohexanecarboxylate precursor.
Step 1: Wittig Olefination
-
Reagents: Methyltriphenylphosphonium bromide, KOtBu, THF.
-
Substrate: Methyl 4-oxocyclohexanecarboxylate.[1]
-
Mechanism: Ylide attack on the ketone ensures exclusive exocyclic double bond formation.[1]
-
Outcome: Methyl 4-methylenecyclohexanecarboxylate.[1]
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM (anhydrous).
-
Critical Control: The reaction is stereospecific relative to existing chiral centers (if any), but here it forms the achiral spiro junction. Strict anhydrous conditions are required to prevent violent decomposition of the organozinc carbenoid.
-
Outcome: Methyl spiro[2.5]octane-6-carboxylate.[1]
Step 3: Reductive Homologation
-
Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.[1]
-
Process Logic: Controlled reduction of the ester directly to the aldehyde is possible at cryogenic temperatures. Alternatively, full reduction to the alcohol (LiAlH₄) followed by Swern or DMP oxidation provides higher fidelity if over-reduction is observed.
-
Target: Spiro[2.5]octane-6-carbaldehyde .
Figure 2: Step-wise synthetic workflow from commercial precursors.
Analytical Fingerprinting
Characterization of the spiro[2.5]octane scaffold requires careful analysis of the high-field region in NMR, where the cyclopropane protons reside.
Representative NMR Profile
Note: Chemical shifts are estimated based on spiro[2.5]octane derivatives and general shielding constants.
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment | Structural Insight |
| ¹H NMR | 9.65 | d, J=1.5 Hz | 1H, -CH O | Aldehyde proton; doublet indicates coupling to H6.[1] |
| 2.25 | m | 1H, H6 | Alpha-proton; axial/equatorial average.[1] | |
| 1.80 - 1.40 | m | 8H, Cyclohexane | Ring protons (C4, C5, C7, C8). | |
| 0.35 - 0.15 | m | 4H, Cyclopropane | Diagnostic: High-field shift due to ring current anisotropy of the 3-membered ring.[1] | |
| ¹³C NMR | 204.5 | s | C=O | Carbonyl carbon.[1] |
| 50.2 | d | C6 | Alpha-carbon.[1] | |
| 34.5 | t | C4, C8 | Methylene groups adjacent to spiro center. | |
| 28.1 | s | C3 (Spiro) | Quaternary spiro center. | |
| 24.0 | t | C5, C7 | Beta-methylenes.[1] | |
| 11.5 | t | C1, C2 | Cyclopropane carbons (shielded). |
Infrared (IR) Spectroscopy[5]
-
C-H Stretching (Cyclopropane): ~3050–3080 cm⁻¹ (Distinctive weak band).
-
C=O Stretching (Aldehyde): ~1720–1730 cm⁻¹ (Strong).
-
C-H Fermi Resonance (Aldehyde): Doublet at ~2720 and 2820 cm⁻¹.
Medicinal Utility & Functionalization
The C6-aldehyde serves as a versatile "warhead" for further diversification:
-
Reductive Amination: Access to secondary/tertiary amines for GPCR targeting.[1]
-
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.[1]
-
Oxidation: Conversion to the carboxylic acid (CAS 1086399-13-4) for amide coupling.[1]
The spiro[2.5]octane core is often utilized to lower logP relative to a tert-butyl group while maintaining metabolic stability against CYP450 oxidation, as the spiro-cyclopropane lacks abstractable protons on the quaternary carbon.[1]
References
-
PubChem. "Spiro[2.5]octane-6-carbaldehyde (Compound)."[1][5] National Library of Medicine. [Link]
-
Wiberg, K. B. "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition, 1986.[1] (Foundational text on cyclopropane anisotropy and NMR shifts).
-
Smith, A. B., et al. "Simmons-Smith Cyclopropanation Strategies."[1] Journal of the American Chemical Society.[1] (General protocol validation for Step 2).
Spirooctane-6-carbaldehyde: A Technical Guide to Synthesis, Profiling, and Scaffold Hopping in Drug Discovery
Spiro[1]octane-6-carbaldehyde: A Technical Guide to Synthesis, Profiling, and Scaffold Hopping in Drug Discovery
Executive Summary
The paradigm of modern medicinal chemistry is increasingly shifting toward "Escape from Flatland"—a design philosophy that prioritizes three-dimensional, sp³-rich architectures over planar aromatic rings. Planar molecules frequently suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity. Spirocyclic scaffolds, particularly the spiro[1]octane system, offer a robust solution by introducing profound conformational restriction while maximizing the fraction of sp³-hybridized carbons (Fsp³).
Spiro[1]octane-6-carbaldehyde (CAS 849671-57-4) is a premium bifunctional building block that merges this highly desirable 3D architecture with a versatile aldehyde handle. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a validated de novo synthetic workflow, and its strategic application in pharmacokinetic optimization.
Physicochemical Profiling & Structural Rationale
The inherent three-dimensional structure of spiro[1]octane derivatives provides a unique scaffold that significantly improves the physicochemical and pharmacological properties of drug candidates[2]. The rigid nature of the spiro junction allows for the precise spatial orientation of functional groups, which directly enhances binding affinity and target selectivity[2].
Table 1 summarizes the critical parameters of Spiro[1]octane-6-carbaldehyde, highlighting its utility in Fragment-Based Drug Discovery (FBDD).
Table 1: Physicochemical and Safety Profile
| Parameter | Value | Analytical Significance |
| CAS Number | 849671-57-4[3] | Unique chemical identifier for procurement and regulatory tracking. |
| Molecular Formula | C9H14O | Defines the core atomic composition. |
| Molecular Weight | 138.21 g/mol [3] | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| Fraction sp³ (Fsp³) | 0.89[3] | Exceptionally high 3D character, strongly correlating with clinical success. |
| LogP (Predicted) | 1.85[3] | Optimal lipophilicity for passive membrane permeability. |
| Physical Form | Liquid | Requires specific handling protocols during synthesis and transfer. |
| Storage Conditions | -20 °C, Inert Atmosphere | Prevents auto-oxidation of the sensitive carbaldehyde moiety. |
| GHS Hazards | H302, H315, H319, H335 | Dictates the use of proper PPE and fume hood handling. |
De Novo Synthesis Strategy & Protocols
The synthesis of the spiro[1]octane core requires precise control over ring strain and chemoselectivity. While some spirocyclopropanes can be synthesized via double alkylation with 1,2-dibromoethane[4], the 6-substituted spiro[1]octane system is most efficiently constructed via a four-step sequence starting from commercially available ethyl 4-oxocyclohexanecarboxylate.
Fig 1. Four-step de novo synthesis workflow for Spiro[1]octane-6-carbaldehyde.
Step-by-Step Methodologies
Step 1: Wittig Olefination
-
Protocol : Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon. Cool to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 30 minutes to generate the ylide. Slowly add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
-
Causality : Potassium tert-butoxide is selected as a sterically hindered, non-nucleophilic base. This ensures the quantitative deprotonation of the phosphonium salt to form the ylide without competing nucleophilic attack on the ester carbonyl, preventing unwanted transesterification.
-
Self-Validation : The reaction is validated by IR spectroscopy (disappearance of the ketone C=O stretch at ~1715 cm⁻¹ and appearance of an alkene C=C stretch at ~1650 cm⁻¹) and ¹H NMR (emergence of exocyclic alkene protons at ~4.6 ppm).
Step 2: Simmons-Smith Cyclopropanation
-
Protocol : Dissolve ethyl 4-methylenecyclohexanecarboxylate (1.0 eq) in anhydrous DCM under argon at 0 °C. Add diethylzinc (1.0 M in hexanes, 2.5 eq), followed by the highly controlled, dropwise addition of diiodomethane (2.5 eq). Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl and extract with DCM.
-
Causality : The Furukawa modification (Et₂Zn/CH₂I₂) is employed over the traditional Zn-Cu couple because it generates a homogeneous, highly reactive zinc carbenoid intermediate. This is critical for overcoming the steric hindrance of the exocyclic double bond, ensuring complete conversion to the strained spiro-cyclopropane system[4].
-
Self-Validation : The complete disappearance of the downfield alkene proton signals (~4.6 ppm) and the simultaneous emergence of highly shielded, upfield cyclopropyl protons (~0.2–0.5 ppm) in the ¹H NMR spectrum provide definitive proof of cyclopropanation.
Step 3: Ester Reduction
-
Protocol : Dissolve ethyl spiro[1]octane-6-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C under argon. Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise. Stir at 0 °C for 2 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate the filtrate.
-
Causality : LiAlH₄ is a potent hydride donor necessary for the complete reduction of the ester to a primary alcohol. The strict adherence to 0 °C and the controlled Fieser workup prevent thermal runaway and protect the highly strained cyclopropane ring from potential reductive cleavage.
-
Self-Validation : The complete consumption of the ester is confirmed via TLC (formation of a highly polar, baseline-shifted spot). IR analysis provides definitive proof via the appearance of a broad, strong O-H stretching band at ~3300 cm⁻¹.
Step 4: Oxidation to Aldehyde
-
Protocol : Dissolve spiro[1]octane-6-ylmethanol (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature. Stir for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry, and concentrate to yield the target carbaldehyde.
-
Causality : DMP is selected as the oxidant because it operates under exceptionally mild, neutral conditions. Using harsher acidic oxidants (like Jones reagent) risks acid-catalyzed ring-opening or rearrangement of the highly strained spiro[1]octane core.
-
Self-Validation : The transformation is validated by the appearance of a distinct aldehyde proton singlet at ~9.5–9.8 ppm in the ¹H NMR spectrum, coupled with a sharp, intense carbonyl stretching band at ~1720 cm⁻¹ in the IR spectrum.
Downstream Applications in Drug Discovery
The primary utility of spiro[1]octane-6-carbaldehyde lies in its ability to act as a "scaffold hopping" module. By replacing flat, toxic aromatic rings with this spirocyclic core, medicinal chemists can drastically alter a drug's pharmacokinetic profile without losing binding affinity. Recent literature demonstrates its successful integration into complex therapeutic agents, such as spiro indoline inhibitors targeting KIF18A for oncology applications[5].
Fig 2. Pharmacokinetic optimization logic using the spiro[1]octane scaffold.
Functionalization of the Aldehyde Handle
The aldehyde moiety at the 6-position is highly reactive and serves as an ideal anchor for late-stage functionalization:
-
Reductive Amination : Reacting the carbaldehyde with primary or secondary amines (followed by reduction with NaBH(OAc)₃) yields spirocyclic amines. These are excellent basic centers for binding to G-Protein Coupled Receptors (GPCRs) and kinases.
-
Wittig / Horner-Wadsworth-Emmons Reactions : The aldehyde can be converted into various alkene derivatives to extend the carbon chain and introduce new pharmacophores.
-
Oxidation to Carboxylic Acid : If a hydrogen-bond donor/anionic vector is required, mild oxidation (e.g., Pinnick oxidation) smoothly converts the aldehyde to spiro[1]octane-6-carboxylic acid.
References
-
Fluorochem. "SPIRO[1]OCTANE-6-CARBALDEHYDE (CAS 849671-57-4)." Fluorochem.co.uk. Available at:
-
Sigma-Aldrich. "Spiro[1]octane-6-carbaldehyde | 849671-57-4." Sigmaaldrich.com. Available at:
-
BenchChem. "Application Notes and Protocols for the Synthesis of Spiro[1]octane Derivatives." Benchchem.com. Available at:
- J-Stage. "An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes..." Chemical and Pharmaceutical Bulletin.
- Google Patents. "WO2023028564A1 - Spiro indoline inhibitors of kif18a." Patents.google.com.
Sources
- 1. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate [jstage.jst.go.jp]
- 5. WO2023028564A1 - Spiro indoline inhibitors of kif18a - Google Patents [patents.google.com]
The Renaissance of 3D Scaffolds: A Technical Deep Dive into Spirocyclic Aldehydes
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic depth, structural logic, and reproducible protocols.
Executive Summary: The "Escape from Flatland"
In the landscape of modern drug discovery, the spirocyclic aldehyde represents more than just a chemical intermediate; it is a pivotal architectural motif that bridges the gap between planar aromatic scaffolds and the demand for high-complexity, three-dimensional (
While aldehydes were historically viewed merely as reactive electrophiles (discovered by Liebig in 1835), the specific subclass of spirocyclic aldehydes has emerged as a "privileged structure" in the 21st century. Their ability to introduce a quaternary stereocenter—the spiro atom—rigidifies molecular conformation without adding excessive lipophilicity. This guide analyzes the historical evolution of their synthesis, their role in increasing the fraction of
Historical Genesis & Structural Evolution
The Early Era: Fragrance and Classical Alkylation
The history of spirocyclic aldehydes bifurcates into two distinct lineages: Fragrance Chemistry and Total Synthesis .
-
Fragrance Roots: Early interest in spirocyclic motifs arose in the perfume industry.[1] Compounds like Spiro[5.5]undecane derivatives were valued for their woody and fruity olfactory profiles. Unlike linear aldehydes (e.g., Octanal), spirocyclic variants offered unique volatility profiles and metabolic stability, allowing for "base note" persistence.
-
The Synthetic Challenge: Historically, constructing the quaternary spiro-carbon adjacent to a reactive aldehyde was chemically fraught. Classical methods relied on harsh alkylation of enolates, often resulting in racemic mixtures and over-alkylation.
The Organocatalytic Revolution (2000s–Present)
The true "discovery" of spirocyclic aldehydes as accessible, chiral building blocks occurred with the advent of Asymmetric Organocatalysis in the early 2000s. Researchers like David MacMillan and Karl Anker Jørgensen demonstrated that chiral amines could activate
This methodology transformed spirocyclic aldehydes from obscure byproducts into high-value intermediates for natural product synthesis (e.g., Spirotryprostatin B).
Visualization: The Evolution of Synthesis
The following diagram illustrates the shift from low-selectivity classical methods to high-precision organocatalytic routes.
Figure 1: The transition from classical alkylation to asymmetric organocatalysis enabled the precise synthesis of spirocyclic aldehydes.
Medicinal Chemistry: The Spiro Advantage
The Hypothesis
Spirocyclic aldehydes are critical tools for improving the Fraction of
-
Solubility: The non-planar nature disrupts crystal packing, significantly enhancing aqueous solubility compared to flat heteroaromatics.
-
Metabolic Stability: The quaternary spiro center blocks metabolic "soft spots" (sites prone to CYP450 oxidation).
-
Vectorality: The aldehyde handle allows for orthogonal functionalization (reductive amination, oxidation to acids, Wittig olefination), enabling the library generation of spiro-amines or spiro-acids.
Comparative Data: Spiro vs. Flat Scaffolds
| Property | Flat Scaffold (e.g., Indole) | Spirocyclic Scaffold (e.g., Spirooxindole) | Impact on Drug Development |
| Geometry | Planar (2D) | Orthogonal (3D) | Improved receptor fit specificity. |
| Solubility | Low to Moderate | High | Better bioavailability. |
| Metabolic Liability | High (Aromatic oxidation) | Low (Quaternary block) | Longer half-life ( |
| Synthetic Access | Established | Challenging (formerly) | Now accessible via organocatalysis.[2] |
Technical Protocol: Asymmetric Synthesis of a Spirocyclic Aldehyde
Objective: Synthesis of a chiral spiro[cyclohexane-1,3'-indoline]-2'-one aldehyde via an organocatalytic cascade. Mechanism: Michael addition followed by Aldol cyclization.
Reagents & Materials
-
Substrate A: (E)-Cinnamaldehyde derivative (1.0 equiv)
-
Substrate B: 3-Olefinic Oxindole (1.0 equiv)
-
Catalyst: Jørgensen-Hayashi Catalyst (TMS-protected prolinol ether) (10-20 mol%)
-
Solvent: Toluene or DCM (Anhydrous)
-
Additive: Benzoic acid (20 mol%) to accelerate iminium formation.
Step-by-Step Protocol
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous Toluene (2.0 mL). Stir for 10 minutes at ambient temperature.
-
Substrate Addition: Add the 3-olefinic oxindole (1.0 mmol). Ensure complete dissolution.
-
Initiation: Dropwise add the cinnamaldehyde derivative (1.2 mmol) over 5 minutes. The solution typically turns yellow/orange, indicating iminium ion formation.
-
Reaction Monitoring: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. Reaction is typically complete in 12–24 hours.
-
Checkpoint: Look for the disappearance of the oxindole starting material.
-
-
Quench & Isolation: Quench with saturated
solution. Extract with EtOAc ( mL). Dry organic layer over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. Note: Aldehydes can be sensitive; avoid prolonged exposure to silica.
-
Analysis: Confirm structure via
-NMR (look for aldehyde doublet at 9.5-9.8 ppm) and Chiral HPLC for enantiomeric excess ( ).
Mechanistic Visualization (Graphviz)
Figure 2: Catalytic cycle for the organocatalytic synthesis of spirocyclic aldehydes.
Future Outlook: C-H Activation & Beyond
The next frontier in spirocyclic aldehyde chemistry lies in C-H Activation . Recent advances utilize Palladium or Rhodium catalysis to directly functionalize aldehyde
Furthermore, the integration of Flow Chemistry with photoredox catalysis (e.g., Paternò–Büchi reactions) is enabling the scale-up of these complex scaffolds, moving them from academic curiosities to industrial staples.
References
-
MacMillan, D. W. C. (2008). "The Advent and Development of Organocatalysis." Nature. Link
-
Jørgensen, K. A. (2005). "Asymmetric Organocatalysis: From Concept to Practice." Synthesis. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Brennan, M. K. (2009). "Asymmetric Synthesis of Spirocyclic Oxindoles." Synthesis. Link
-
Carreira, E. M., & Kvaerno, L. (2006). "Classics in Stereoselective Synthesis." Wiley-VCH. Link
-
Gilles, L., & Antoniotti, S. (2022). "Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties." ChemPlusChem. Link
Sources
Spectroscopic Characterization and Synthetic Utility of Spirooctane-6-carbaldehyde: A Technical Guide for Drug Discovery
Spectroscopic Characterization and Synthetic Utility of Spiro[1]octane-6-carbaldehyde: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the pharmacokinetic properties and target specificity of small-molecule therapeutics. Spiro[1]octane-6-carbaldehyde (CAS: 849671-57-4) has emerged as a highly valuable, sp3-rich building block. By incorporating a rigid spirocyclic scaffold, this intermediate is heavily utilized in the synthesis of Farnesoid X Receptor (FXR) modulators, RORγ inhibitors, and novel KIF18A inhibitors (such as VLS-1272) designed to target chromosomally unstable tumors[2].
This technical guide provides an authoritative breakdown of the physicochemical properties, spectroscopic validation data, and self-validating synthetic protocols for Spiro[1]octane-6-carbaldehyde, empowering researchers to effectively integrate this compound into advanced drug discovery workflows.
Physicochemical Profile and Structural Logic
Spiro[1]octane-6-carbaldehyde features a cyclopropane ring fused to a cyclohexane ring via a single spiro carbon, with an aldehyde functional group at the C6 position. The high fraction of sp3 carbons (Fsp3 = 0.89) imparts significant three-dimensional character, improving solubility and reducing off-target protein binding compared to flat aromatic equivalents[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 849671-57-4 | Standard registry identifier[3]. |
| Molecular Formula | C9H14O | Confirms 1 degree of unsaturation (C=O) and 2 rings[4]. |
| Molecular Weight | 138.21 g/mol | Low molecular weight ideal for fragment-based drug design[3]. |
| LogP (Predicted) | ~1.85 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[3]. |
| Fsp3 | 0.889 | Highly saturated; promotes high structural complexity and target selectivity[3]. |
Spectroscopic Characterization & Mechanistic Causality
Accurate structural verification of Spiro[1]octane-6-carbaldehyde relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is the synthesized spectroscopic data, accompanied by the quantum mechanical and chemical causality driving the observed signals.
1H NMR Spectroscopy (400 MHz, CDCl3)
The 1H NMR spectrum of this spirocycle is a textbook example of diamagnetic anisotropy and vicinal coupling[5].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| 9.66 | Doublet (J = 0.8 Hz) | 1H | Aldehyde (-CHO) | Highly deshielded by the carbonyl oxygen. The small 0.8 Hz coupling constant arises from a ~90° dihedral angle with the adjacent C6 methine proton, typical of an equatorial aldehyde conformation. |
| 2.30 | Multiplet | 1H | C6 Methine (-CH-) | Deshielded relative to the rest of the ring due to the inductive electron-withdrawing effect of the adjacent carbonyl group. |
| 1.91 – 1.88 | Multiplet | 2H | Cyclohexane (-CH2-) | Standard aliphatic resonance for protons in the cyclohexane ring system. |
| 1.67 – 1.48 | Multiplet | 4H | Cyclohexane (-CH2-) | Standard aliphatic resonance. |
| 1.09 – 1.04 | Multiplet | 2H | Cyclohexane (-CH2-) | Standard aliphatic resonance. |
| 0.31 – 0.29 | Multiplet | 2H | Cyclopropane (-CH2-) | Critical diagnostic signal. The extreme upfield shift is caused by the diamagnetic anisotropy of the cyclopropane C-C bonds, which creates a shielding cone pushing these protons closer to 0 ppm. |
| 0.22 – 0.20 | Multiplet | 2H | Cyclopropane (-CH2-) | See above. Differentiates the two distinct methylene groups of the cyclopropane ring based on their spatial orientation relative to the cyclohexane chair. |
(Note: When recorded in DMSO-d6, the aldehyde proton shifts slightly to 9.68 ppm (d, J = 1.25 Hz), reflecting solvent-induced conformational and hydrogen-bonding dynamic shifts[6].)
Mass Spectrometry (ESI-MS)
-
Observed m/z: 139.0[M+H]+
-
Causality: Electrospray ionization (ESI) in positive mode readily protonates the basic carbonyl oxygen. The exact mass of C9H14O is 138.10 Da; the addition of a proton (1.01 Da) yields the observed 139.11 Da[M+H]+ molecular ion[5].
Infrared (IR) Spectroscopy Logic
While NMR is definitive, IR provides rapid functional group validation:
-
~1720 cm⁻¹ (Strong): C=O stretching vibration, characteristic of an aliphatic aldehyde.
-
~3050 cm⁻¹ (Weak): C-H stretch of the cyclopropane ring. The higher s-character (sp2-like) of the cyclopropane C-H bonds pushes this frequency higher than typical alkane sp3 C-H stretches (<3000 cm⁻¹).
Validated Synthetic Protocols
The most robust and scalable method for synthesizing Spiro[1]octane-6-carbaldehyde is the oxidation of its corresponding alcohol, spiro[1]octan-6-ylmethanol. The following protocol utilizes Pyridinium Chlorochromate (PCC), which arrests oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid[7].
Step-by-Step Methodology: PCC Oxidation
Self-Validating System (IPQC): Because the target aldehyde lacks a conjugated chromophore, it is poorly visible under standard 254 nm UV light. Reaction progress must be monitored via Thin Layer Chromatography (TLC) using a chemical stain (e.g., 2,4-Dinitrophenylhydrazine (2,4-DNP) which turns bright yellow/orange upon reacting with the aldehyde, or KMnO4).
-
Preparation: Charge a flame-dried round-bottom flask with spiro[1]octan-6-ylmethanol (1.0 equivalent, e.g., 0.20 kg, 1.4 mol) and dissolve in anhydrous dichloromethane (CH2Cl2, 2.0 L) under an inert nitrogen atmosphere[7].
-
Oxidation: Portion-wise, add Pyridinium Chlorochromate (PCC) (1.5 equivalents, 0.46 kg, 2.1 mol). Causality: The 0.5 eq excess ensures complete conversion, while portion-wise addition controls the mild exotherm.
-
Reaction: Stir the dark heterogeneous mixture at 20 °C for 1 hour. Monitor via TLC (Hexane/EtOAc) and 2,4-DNP stain until the alcohol starting material is entirely consumed[7].
-
Quench & Filtration: Add silica gel (0.50 kg) directly to the reaction mixture. Causality: Silica gel binds the toxic, tarry chromium byproducts, preventing them from clogging the filter. Filter the resulting slurry through a short pad of Celite layered over additional silica gel[7].
-
Isolation: Wash the filter cake thoroughly with CH2Cl2. Concentrate the filtrate in vacuo (carefully, as the aldehyde is somewhat volatile) to afford the pure Spiro[1]octane-6-carbaldehyde[7].
Synthetic workflow of Spiro[1]octane-6-carbaldehyde and downstream functionalization.
Downstream Applications in Target Modulation
Spiro[1]octane-6-carbaldehyde is rarely the final drug; it is a highly reactive electrophile used to append the spiro[1]octane moiety onto complex pharmacophores, typically via reductive amination (using NaBH(OAc)3) or oxime formation (using hydroxylamine hydrochloride)[5].
Application 1: KIF18A Inhibitors (Oncology)
In the development of VLS-1272, a selective KIF18A inhibitor used to target chromosomally unstable tumors, the spirocyclic aldehyde is utilized to build the core indoline/piperidine scaffold. Inhibiting the ATPase activity of KIF18A immobilizes the kinesin motor on microtubules, leading to mitotic arrest and selective apoptosis in cancer cells exhibiting chromosomal instability[2].
Application 2: FXR Agonists (Metabolic Disease)
The compound is a critical precursor for synthesizing modulators of the Farnesoid X Receptor (FXR)[8]. FXR is a nuclear hormone receptor that regulates cholesterol homeostasis and lipogenesis. The bulky, sp3-rich spirocycle fits perfectly into the hydrophobic binding pocket of the FXR ligand-binding domain, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR)[5].
Mechanism of action for FXR activation by spiro-containing small molecule agonists.
References
-
PubChemLite - Spiro[1]octane-6-carbaldehyde (C9H14O) Structural Information. Available at: [Link]
- Google Patents (WO2012087519A1) - Compositions and methods for modulating FXR.
-
Google Patents (WO2023028564A1) - Spiro indoline inhibitors of KIF18A. Available at: [Link]
-
NIH / PMC - Targeting chromosomally unstable tumors with a selective KIF18A inhibitor. Available at: [Link]
Sources
- 1. WO2015129926A1 - Pyrazole amide derivative - Google Patents [patents.google.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - Spiro[2.5]octane-6-carbaldehyde (C9H14O) [pubchemlite.lcsb.uni.lu]
- 5. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]
Technical Guide: Spiro[2.5]octane-6-carbaldehyde Stability & Storage
CAS: 849671-57-4 | Formula: C₉H₁₄O | MW: 138.21 g/mol [1]
Executive Summary
Spiro[2.5]octane-6-carbaldehyde is a conformationally restricted spirocyclic building block used in the synthesis of bioactive scaffolds (e.g., cathepsin inhibitors, nucleoside analogues). Its stability profile is dominated by two competing reactivity vectors: the oxidative susceptibility of the aldehyde moiety and the steric strain inherent to the spiro[2.5] cyclopropane-cyclohexane junction .
Critical Handling Directive: This compound is air-sensitive and thermally labile . It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) . Failure to exclude oxygen results in rapid conversion to Spiro[2.5]octane-6-carboxylic acid, rendering the material useless for precise stoichiometric couplings.
Physicochemical Profile & Reactivity
Understanding the molecule's structure is the first step in predicting its degradation behavior.
| Property | Value / Description | Implication for Storage |
| Physical State | Colorless to pale yellow liquid | Prone to volatility; requires tight sealing. |
| Boiling Point | ~195°C (Predicted at 760 mmHg) | High enough to allow vacuum manipulation, low enough to require cold storage. |
| LogP | ~1.85 - 2.3 (Predicted) | Lipophilic; soluble in DCM, THF, EtOAc. |
| Reactive Moiety A | Formyl group (-CHO) at C6 | High Risk: Auto-oxidation to carboxylic acid; polymerization (paraldehyde-like trimers). |
| Reactive Moiety B | Spiro[2.5]octane core | Moderate Risk: Ring strain makes the cyclopropane susceptible to acid-catalyzed ring opening. |
Structural Causality
The spiro-fusion locks the cyclohexane ring into a specific chair/boat conformation, impacting the steric accessibility of the aldehyde. While this rigidity aids in stereoselective synthesis, it also means that any degradation products (like the carboxylic acid) may crystallize or separate differently than the parent liquid, potentially aiding visual detection of impurities (cloudiness/precipitate).
Degradation Mechanisms
The primary degradation pathways are Aerobic Oxidation and Oligomerization . The following diagram details the chemical fate of the compound if mishandled.
Figure 1: Mechanistic degradation pathways. The primary vector is auto-oxidation to the carboxylic acid, which can subsequently catalyze ring-opening or polymerization.
Storage & Handling Protocols
This protocol is designed to be self-validating : if the material changes appearance (cloudiness) or smell (acrid acid note), the protocol was breached.
The "Golden Standard" Storage Workflow
-
Atmosphere: Store strictly under Argon or Nitrogen . Argon is preferred due to its higher density, forming a "blanket" over the liquid.
-
Temperature: Maintain at -20°C (± 5°C) .
-
Why? Arrhenius kinetics dictate that lowering temperature from RT (25°C) to -20°C slows oxidation rates by approximately 20-30x.
-
-
Container:
-
Primary: Amber glass vial (borosilicate) to prevent UV-initiated radical formation.
-
Seal: Teflon (PTFE)-lined screw cap or crimp cap. Avoid rubber septa for long-term storage, as aldehydes can leach plasticizers or diffuse through punctured rubber.
-
Secondary: Place the vial inside a sealed jar containing a desiccant (Drierite) and an oxygen scavenger packet if available.
-
Handling for Experimentation
-
Thawing: Allow the vial to warm to room temperature before opening .
-
Causality: Opening a cold vial condenses atmospheric moisture instantly. Water promotes hydrate formation and acid-catalyzed degradation.
-
-
Dispensing: Use a gas-tight syringe or positive-pressure cannula transfer. Never pour the liquid.
Quality Control & Analytical Monitoring
Before committing this reagent to a high-value synthesis, validate its purity.
Protocol: 1H-NMR Purity Check
Objective: Quantify the ratio of Aldehyde (active) to Acid (impurity).
-
Solvent: CDCl₃ (Neutralized with basic alumina if the compound is suspected to be acid-sensitive).
-
Key Signals:
-
Aldehyde (-CHO): Look for a sharp doublet or singlet at δ 9.5 – 9.8 ppm .
-
Carboxylic Acid (-COOH): Look for a broad singlet > δ 11.0 ppm .
-
Spiro Cyclopropane: High-field multiplets at δ 0.3 – 0.8 ppm .
-
-
Validation Criteria:
-
Integration of CHO peak should match the integration of the spiro-ring protons (normalized for proton count).
-
If Acid peak > 5%, purification is required.
-
Protocol: Re-Purification (Rescue)
If oxidation has occurred (Acid content > 10%):
-
Dissolve the crude material in Diethyl Ether or DCM.
-
Wash with saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Mechanism:[2] The carboxylic acid impurity is deprotonated to the water-soluble carboxylate salt. The aldehyde remains in the organic layer.
-
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Distill (Kugelrohr) under high vacuum if high purity (>98%) is required.
Decision Tree: Storage Strategy
Use this logic flow to determine the appropriate storage method based on your usage timeline.
Figure 2: Storage decision logic based on experimental timeline.
References
-
Sigma-Aldrich. Spiro[2.5]octane-6-carbaldehyde Safety Data Sheet & Product Information. Retrieved from
-
BLD Pharm. Spiro[2.5]octane-6-carbaldehyde MSDS and Storage Conditions. Retrieved from
-
PubChem. Spiro[2.5]octane-6-carbaldehyde Compound Summary (CID 86598198).[3] Retrieved from
-
BenchChem. Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. (General spiro-ring stability context). Retrieved from
Sources
Commercial Availability & Technical Profile: Spiro[2.5]octane-6-carbaldehyde
[1][2]
Executive Summary
Spiro[2.5]octane-6-carbaldehyde is a specialized aliphatic cycle used primarily as a conformationally restricted building block in medicinal chemistry. It serves as a bioisostere for 4-substituted cyclohexanecarbaldehydes or gem-dimethyl groups, offering increased metabolic stability and enhanced Fsp³ character.
While commercially available, it is classified as a Tier 2 Specialty Chemical : available from catalog suppliers but often requiring lead times of 1–2 weeks for significant quantities (>10g). It is frequently synthesized in situ or on-demand from its more stable alcohol precursor, {Spiro[2.5]octan-6-yl}methanol , due to the aldehyde's susceptibility to oxidation.
Key Application: Critical intermediate in the synthesis of KIF18A inhibitors (e.g., VLS-1272) for chromosomally unstable tumors and FXR activators .
Technical Specifications & Chemical Identity
The spiro[2.5]octane scaffold consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon (C3). The aldehyde functionality at position 6 provides a handle for reductive aminations, olefinations, or oxidations.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | Spiro[2.5]octane-6-carbaldehyde |
| CAS Number | 849671-57-4 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc |
| Stability | Air-sensitive (oxidizes to carboxylic acid) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Key Precursors | {Spiro[2.5]octan-6-yl}methanol (CAS 849671-56-3) |
Commercial Landscape
Sourcing Strategy: Buy vs. Make
The decision to purchase or synthesize depends on scale and purity requirements. The aldehyde is significantly more expensive per gram than its alcohol or acid precursors due to handling costs associated with its instability.
Supplier Ecosystem:
-
Primary Catalog Vendors: Sigma-Aldrich (MilliporeSigma), Fluorochem, Manchester Organics, Bide Pharmatech.
-
Typical Purity: 93% – 95% (Technical Grade). High-purity (>97%) often requires custom purification.
-
Cost Estimate (2025): ~
200 USD per 1g (Aldehyde) vs. ~$165 USD per 5g (Alcohol Precursor).
Supply Chain Decision Logic
The following logic gate assists in determining the optimal sourcing route based on project phase.
Figure 1: Decision matrix for sourcing Spiro[2.5]octane-6-carbaldehyde based on scale and urgency.
Synthesis & Manufacturing Protocols
For scales exceeding 5 grams, or to ensure maximum purity immediately prior to use, synthesis from {Spiro[2.5]octan-6-yl}methanol is the industry standard. The alcohol is robust, cheaper, and shelf-stable.
Method A: PCC Oxidation (Standard Lab Scale)
This protocol is validated for generating the aldehyde for immediate use in SAR campaigns (e.g., KIF18A inhibitor synthesis).
Reaction Overview:
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with {Spiro[2.5]octan-6-yl}methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Addition: Cool to 0°C. Add Pyridinium Chlorochromate (PCC) (1.5 equiv) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (20–25°C) and stir for 1–3 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; aldehyde spot is distinct from alcohol).
-
Workup:
-
Add silica gel (1g per g of PCC) to the reaction mixture.
-
Filter the slurry through a pad of Celite/Silica gel.[1]
-
Wash the pad thoroughly with DCM.
-
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent volatility loss).
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Yield: Typically 85–92%.
Method B: Swern Oxidation (Scale-Up Preferred)
For scales >50g, Swern oxidation is preferred to avoid toxic chromium waste.
-
Reagents: Oxalyl chloride, DMSO, TEA, DCM.
-
Temp: -78°C.
-
Advantage: Cleaner profile, no heavy metals.
Experimental Workflow Visualization
Figure 2: Synthetic workflow converting the stable alcohol precursor to the reactive aldehyde intermediate.
Quality Control & Handling
Stability Warning
Spiro[2.5]octane-6-carbaldehyde is prone to aerobic oxidation , converting to Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) upon prolonged exposure to air.
Handling Best Practices:
-
Inert Atmosphere: Always handle under Nitrogen or Argon.
-
Cold Storage: Store at -20°C.
-
Re-purification: If the liquid turns cloudy or viscous, check proton NMR. A shift of the aldehyde proton (~9.6 ppm) or appearance of a broad acid peak (~11-12 ppm) indicates degradation.
Analytical Markers
-
¹H NMR (CDCl₃): Distinct doublet or singlet for the aldehyde proton at δ 9.66 ppm (J=0.8 Hz). The cyclopropyl protons appear as multiplets at high field (δ 0.2–0.4 ppm ).
-
MS (ESI): m/z 139.0 [M+H]⁺.
References
-
Fluorochem. Spiro[2.5]octane-6-carbaldehyde Product Sheet. Retrieved from
-
Sigma-Aldrich. Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4). Retrieved from
-
Phillips, A. F., et al. (2025).[1] "Targeting chromosomally unstable tumors with a selective KIF18A inhibitor."[1] Nature Communications/PMC. (Describes synthesis of VLS-1272 using the aldehyde intermediate). Retrieved from
-
Google Patents. WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators. (Details the oxime formation from Spiro[2.5]octane-6-carbaldehyde). Retrieved from
-
PubChem. Spiro[2.5]octane-6-carboxylic acid (Precursor Data). Retrieved from
Methodological & Application
Use of Spiro[2.5]octane-6-carbaldehyde in asymmetric synthesis
Application Note: High-Fidelity Asymmetric Synthesis with Spiro[2.5]octane-6-carbaldehyde
Executive Summary: Escaping Flatland
Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] As drug discovery shifts away from flat, aromatic-heavy structures towards vectors with higher fraction of sp3-hybridized carbons (
This guide details the use of spiro[2.5]octane-6-carbaldehyde as a prochiral platform .[1][2] Although the molecule itself possesses a plane of symmetry (achiral), it is an ideal substrate for desymmetrizing asymmetric transformations .[1] By leveraging the steric bulk of the spiro-cyclopropyl moiety, researchers can achieve high stereocontrol in nucleophilic additions and
Molecular Profile & Reactivity
| Property | Value | Significance |
| Structure | Bicyclic (Spiro) | Rigid geometry restricts conformational entropy, potentially improving binding affinity.[1][2] |
| Chirality | Achiral (Meso-like) | Possesses a plane of symmetry passing through C3 (spiro) and C6 (aldehyde).[1][2] |
| Reactivity | Electrophilic Aldehyde | Susceptible to nucleophilic attack; steric shielding from the spiro ring is distal (para-position) but significant in folded conformations.[1] |
| Stability | Cyclopropane Ring | Acid-sensitive.[2] Avoid strong Bronsted acids ( |
| LogP | ~1.85 | Lipophilic enough for membrane permeability but lower than corresponding biphenyls.[1] |
Strategic Reaction Pathways
The following diagram illustrates the three primary asymmetric workflows available for this scaffold.
Figure 1: Strategic diversification pathways for Spiro[2.5]octane-6-carbaldehyde.[1][2] Blue indicates the starting material; Green indicates high-value chiral outputs.[2]
Detailed Experimental Protocols
Protocol A: Asymmetric Reductive Amination via Ellman’s Auxiliary
Target Application: Synthesis of chiral amine cores for KIF18A inhibitors.[1]
This protocol uses (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's sulfinamide) to convert the achiral aldehyde into a chiral amine with high diastereoselectivity (
Reagents:
-
Titanium(IV) ethoxide (
) (2.0 equiv)[1][2] -
Sodium borohydride (
) (5.0 equiv)[1][2] -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried flask with spiro[2.5]octane-6-carbaldehyde (10 mmol) and (R)-2-methyl-2-propanesulfinamide (11 mmol) in THF (50 mL).
-
Add
(20 mmol) dropwise under .[1] The solution will turn slightly yellow. -
Stir at room temperature for 16 hours. Monitor by TLC (conversion of aldehyde to sulfinimine).[1]
-
Note: The spiro ring is stable to Lewis acidic Ti(IV) under these conditions.[1]
-
-
Reduction:
-
Cool the mixture to
(dry ice/acetonitrile bath). -
Add
(50 mmol) in one portion. -
Allow to warm slowly to room temperature over 4 hours.
-
-
Workup & Cleavage:
-
Quench with brine (10 mL) followed by EtOAc (50 mL). Filter through Celite to remove titanium salts.
-
Concentrate the organic layer.
-
To cleave the sulfinyl group: Redissolve in MeOH (20 mL) and add 4M HCl in dioxane (5 mL).[1] Stir for 1 hour.
-
Basify with sat.
and extract with DCM.
-
-
Result: Enantioenriched spiro[2.5]octan-6-amine hydrochloride.[1][2]
Protocol B: Catalytic Asymmetric Addition (Organozinc)
Target Application: Generation of chiral secondary alcohols for fragment-based drug discovery.[1][2]
Reagents:
-
Diethylzinc (
, 1.0 M in hexanes)[1] -
Ligand: (-)-MIB (Morpholino-isoborneol) or similar amino-alcohol ligand (5 mol%)[1][2]
-
Solvent: Toluene/Hexane[1]
Methodology:
-
Catalyst Formation: In a dry Schlenk tube, dissolve (-)-MIB (0.05 mmol) in dry toluene (2 mL).[1][2] Add
(1.2 mmol) at . Stir for 30 min. -
Addition: Add spiro[2.5]octane-6-carbaldehyde (1.0 mmol) dissolved in toluene slowly.
-
Reaction: Stir at
for 12 hours. The spiro-C3 center exerts long-range steric control, enhancing the facial discrimination of the aldehyde.[2] -
Quench: Add sat.
. Extract with . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Outcome: Chiral 1-(spiro[2.5]octan-6-yl)propan-1-ol with expected
.[1][2]
Case Study: KIF18A Inhibitor Synthesis
Context: KIF18A inhibitors are critical targets for chromosomal instability cancers.[1] Recent patent literature (WO2023028564) highlights the use of spiro-indolines.[1][2] The spiro[2.5]octane moiety is often introduced to improve the metabolic half-life (
Workflow Integration:
-
Scaffold Prep: Spiro[2.5]octane-6-carbaldehyde is reacted with a complex indoline sulfone via reductive alkylation.[1][2]
-
Reductive Alkylation Protocol (Patent-Derived):
-
Aldehyde (1.5 equiv) + Amine Core (1.0 equiv) in DCM.[1]
-
Add
(2.0 equiv) and catalytic acetic acid.[1] -
Critical Optimization: Due to the steric bulk of the spiro[2.5] system, reaction times are often extended (24-48h) compared to simple cyclohexanecarbaldehydes.[1]
-
TFA/Silane Alternative: For sterically encumbered substrates, the patent suggests using TFA/Et3SiH for ionic hydrogenation, which avoids metal hydride steric clashes.
-
Mechanism of Stereocontrol
The spiro[2.5]octane system is not flat; it adopts a chair-like conformation in the cyclohexane ring.[1][2] The aldehyde at C6 (para to the spiro junction) can occupy an axial or equatorial position.[1][5]
-
Equatorial Preference: The aldehyde predominantly occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Facial Shielding: Although the spiro-cyclopropane is distal, it rigidifies the ring. In asymmetric catalysis (e.g., Protocol B), the chiral catalyst engages the aldehyde.[1] The rigid "tail" of the spiro cycle prevents the "floppiness" seen in simple cyclohexyl analogs, leading to tighter transition states and higher enantioselectivity.
Figure 2: Mechanistic flow of stereocontrol. The rigidity of the spiro-scaffold minimizes conformational entropy loss during the transition state.[2]
References
-
Volastra Therapeutics, Inc. (2023).[1][6] Spiro indoline inhibitors of KIF18A. WO2023028564A1.[7] Link
-
Lindsley, C. W., et al. (2022).[1] Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[1][2] Bioorganic & Medicinal Chemistry Letters, 56, 128479. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding on spiro-scaffold utility).
-
Ellman, J. A., et al. (2002).[1] Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 102(2), 401-442.[1] (Standard protocol basis for Protocol A).[1] Link[1][2]
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. CAS [chemicalbook.com]
- 3. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]
- 4. Spiro[2.5]octane-6-carbaldehyde | 849671-57-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023028564A1 - Spiro indoline inhibitors of kif18a - Google Patents [patents.google.com]
Application Note: High-Efficiency Wittig Olefination of Spiro[2.5]octane-6-carbaldehyde
Executive Summary & Strategic Rationale
The spiro[2.5]octane scaffold represents a privileged structural motif in modern drug discovery, offering a unique combination of conformational restriction and metabolic stability. The Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) serves as a critical divergence point for synthesizing complex analogs.
This protocol details the Wittig olefination of this specific aldehyde. While the Wittig reaction is a standard transformation, the spiro[2.5]octane core requires specific handling to preserve the integrity of the strained cyclopropane ring and minimize epimerization at the
Key Technical Considerations:
-
Cyclopropane Stability: The spiro-fused cyclopropane ring is sensitive to strong Brønsted and Lewis acids. Standard acidic workups must be modified.
-
Enolization Risk: The aldehyde at C6 is enolizable. To prevent aldol condensation or racemization, we utilize a "pre-formed ylide" strategy at controlled temperatures.
-
Steric Environment: The C6 position is distal (para) to the spiro junction, minimizing steric hindrance. This allows for high yields even with semi-stabilized ylides.
Mechanistic Pathway & Workflow
The reaction proceeds via the formation of a phosphonium ylide, followed by nucleophilic attack on the aldehyde to form an oxaphosphetane intermediate. The driving force is the formation of the strong P=O bond in the triphenylphosphine oxide byproduct.
Figure 1: Mechanistic flow of the Wittig reaction. The irreversible cycloreversion step drives the equilibrium toward the alkene.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | Spiro[2.5]octane-6-carbaldehyde (>95%) | Electrophile |
| Phosphonium Salt | Methyltriphenylphosphonium bromide (MTPB) | Ylide Precursor |
| Base | Potassium tert-butoxide (KOtBu), 1.0 M in THF | Base |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Reaction Medium |
| Quench | Saturated aq. | Proton Source |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried (
Step 1: Preparation of the Ylide (The "Instant Ylide" Method)
-
Rationale: Pre-forming the ylide ensures that the base is consumed before the aldehyde is added, preventing base-catalyzed side reactions (aldol condensation) of the substrate.
-
Charge a flame-dried 50 mL round-bottom flask with Methyltriphenylphosphonium bromide (1.5 equiv relative to aldehyde).
-
Add Anhydrous THF (concentration ~0.2 M relative to phosphonium salt).
-
Cool the suspension to
(ice/water bath). -
Add KOtBu (1.0 M in THF, 1.4 equiv) dropwise over 5 minutes.
-
Observation: The mixture should turn a bright yellow/canary yellow color, indicating the formation of the ylide (
).
-
-
Stir at
for 30–45 minutes to ensure complete deprotonation.
Step 2: Addition of Spiro[2.5]octane-6-carbaldehyde
-
Dissolve Spiro[2.5]octane-6-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the yellow ylide solution at
.-
Rate: Add slowly over 10 minutes to maintain internal temperature.
-
Observation: The intense yellow color often fades to a paler suspension as the ylide is consumed.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (
) . -
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% EtOAc in Hexanes). The aldehyde spot (
) should disappear, and a less polar alkene spot ( ) should appear.
-
Step 3: Workup & Purification
-
Critical Safety Note: Avoid strong acids (e.g., HCl) which can open the cyclopropane ring.
-
Quench the reaction by carefully adding Saturated
solution (5 mL). -
Dilute with Diethyl Ether (
).-
Note: Ether is preferred over DCM to precipitate the Triphenylphosphine oxide (
) byproduct.
-
-
Separate layers. Extract the aqueous layer twice with Diethyl Ether.
-
Combine organic layers and wash with Brine .
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure ( ). -
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
5% EtOAc in Hexanes. -
Byproduct Removal:
is very polar and will remain at the baseline or elute much later.
-
Quality Control & Data Interpretation
Expected Analytical Data (for Methylenation Product)
| Technique | Expected Signal / Observation | Interpretation |
| Terminal alkene internal proton ( | ||
| Terminal alkene methylene protons ( | ||
| Diagnostic: Cyclopropane ring protons (Confirming ring integrity) | ||
| Disappearance of | Complete consumption of Aldehyde | |
| Alkene carbons |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enolization of aldehyde | Ensure Ylide is fully formed before adding aldehyde. Lower addition temp to |
| Ring Opening | Acidic workup or Silica acidity | Use buffered silica (add 1% |
| No Reaction | Wet reagents | Re-dry THF over Na/Benzophenone or molecular sieves. Titrate KOtBu. |
References
-
Compound Identity: Spiro[2.5]octane-6-carbaldehyde.[1][2] CAS Common Chemistry. CAS Registry Number: 849671-57-4.[2] Link
- Wittig Reaction General Protocol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490.
- Spiro Scaffold Stability: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014. (Reference for acid-sensitivity of cyclopropanes).
-
Spiro[2.5]octane Synthesis: BenchChem Application Notes. "Synthesis of Spiro[2.5]octane Derivatives." (Provides context on the stability of the 6-position). Link
- Base Selection: Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994, 21, 1–85.
Sources
Application Note: Strategic Utilization of Spiro[2.5]octane-6-carbaldehyde in Medicinal Chemistry
[1][2]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
This application note details the utility of the spiro[2.5]octane scaffold as a bioisostere for phenyl and cyclohexyl rings.[2] By incorporating the rigid spiro-cyclopropyl fusion, medicinal chemists can modulate lipophilicity (LogP), enhance metabolic stability, and restrict conformational entropy without significantly increasing molecular weight.[1] This guide provides validated protocols for transforming the aldehyde handle into diverse chemical libraries.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The spiro[2.5]octane core consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom.[2] This spiro-fusion imparts unique geometric constraints and electronic properties.[1][2]
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 849671-57-4 | Unique identifier for sourcing.[1][3] |
| Formula | Low MW (138.21 g/mol ) allows room for elaboration.[2] | |
| Structure | Spirocyclic (Cyclopropane-Cyclohexane) | Increases |
| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS and peripheral targets.[1][2] |
| Geometry | Rigid, non-planar | Vectors substituents out of plane; explores novel IP space.[1][2] |
| Reactivity | Electrophilic Aldehyde | Versatile handle for Reductive Amination, Wittig, and Oxidation.[1][2] |
Strategic Applications in Lead Optimization
Bioisosterism and Scaffold Hopping
The spiro[2.5]octane moiety serves as a saturated bioisostere for:
-
Benzaldehyde derivatives: Reducing the aromatic ring count (AR) to improve solubility and reduce toxicity risks associated with flat stacks.[2]
-
4-Substituted Cyclohexanecarbaldehydes: The spiro-cyclopropyl group at the 4-position (relative to the aldehyde) locks the ring conformation, reducing the entropic penalty upon protein binding.[1]
Metabolic Blocking
The spiro-carbon (C4 relative to the aldehyde attachment at C1 of the cyclohexane) lacks hydrogen atoms.[1][2] If this position in a lead molecule is a "soft spot" for Cytochrome P450-mediated hydroxylation, introducing the spiro-cyclopropyl group effectively blocks metabolism at this site, potentially extending half-life (
Diversity-Oriented Synthesis (DOS)
The C-6 aldehyde is a "linchpin" functional group.[1][2] It allows for the rapid generation of analog libraries via divergent synthetic pathways.[2]
Visualizing the Workflow
The following decision tree illustrates the divergent synthesis pathways accessible from Spiro[2.5]octane-6-carbaldehyde.
Figure 1: Divergent synthetic pathways from the aldehyde handle to key medicinal chemistry intermediates.[1]
Experimental Protocols
Protocol A: High-Throughput Reductive Amination
Objective: To generate a library of secondary/tertiary amines for SAR exploration. Mechanism: Formation of an iminium ion followed by reduction.[1][2]
Reagents:
-
Spiro[2.5]octane-6-carbaldehyde (1.0 equiv)[1]
-
Amine (
or ) (1.1 equiv)[1] -
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve Spiro[2.5]octane-6-carbaldehyde (138 mg, 1.0 mmol) in DCE (5 mL).
-
Imine Formation: Add the amine partner (1.1 mmol).[1][2] If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA).[1] Add 1 drop of glacial acetic acid to catalyze imine formation.[1][2] Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add Sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
-
Reaction: Stir the suspension vigorously at RT for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde (m/z 138 + H) and appearance of the amine product.[1]
-
Work-up: Quench with saturated aqueous
(5 mL). Extract with DCM (3 x 5 mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).[1][2]
Protocol B: Wittig Olefination (Chain Extension)
Objective: To install a linker or Michael acceptor.[1][2]
Reagents:
-
Spiro[2.5]octane-6-carbaldehyde (1.0 equiv)[1]
-
Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 equiv)[1]
-
Toluene or THF[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous Toluene (5 mL).
-
Addition: Add the stabilized ylide (1.2 mmol) at RT.
-
Reflux: Heat the mixture to 80°C–110°C (depending on ylide stability) for 4–8 hours.
-
Work-up: Cool to RT. Concentrate the solvent directly.[1][2]
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO).[1][2] Triturate with cold hexanes/ether to precipitate TPPO, or proceed directly to silica gel chromatography (Hexanes/EtOAc).[1][2]
Scientific Rationale & Troubleshooting
Why Spiro[2.5]octane?
-
Conformational Restriction: Unlike a simple cyclohexyl ring, the spiro-fusion creates a "gem-dimethyl-like" effect (Thorpe-Ingold effect), restricting the conformational space of the ring.[1] This can pre-organize the molecule into a bioactive conformation, potentially increasing potency.[1][2][4]
-
Solubility: The
character disrupts crystal lattice packing energy compared to flat aromatic analogues, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.[1][2]
Common Pitfalls
-
Aldehyde Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid.[2] Store the neat liquid under Nitrogen/Argon at -20°C. If the material appears viscous or acidic, purify via a short silica plug before use.[1]
-
Steric Bulk: The spiro-cyclopropane is relatively small, but it does add bulk at the 4-position.[1] In reductive aminations with very bulky amines, the reaction rates may be slower than with benzaldehyde.[1][2]
References
-
Fluorochem. Spiro[2.5]octane-6-carbaldehyde Product Sheet. Retrieved from .[1][2]
-
Sigma-Aldrich. Spiro[2.5]octane-6-carbaldehyde CAS 849671-57-4.[1] Retrieved from .[1]
-
Zheng, Y.[1][2] & Tice, C.M. (2016).[1][2] "The utilization of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 26(12), 2737-2746.[1] (Contextual grounding on spirocycles in med chem).
-
Hiesinger, K., et al. (2021).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64, 150–183.[1][2][5] (Review of spirocyclic properties).
- BenchChem.Application Notes for Synthesis of Spiro[2.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. molcore.com [molcore.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Enantioselective Functionalization of Spirooctane-6-carbaldehyde
Application Note: Enantioselective Functionalization of Spiro[1]octane-6-carbaldehyde
Executive Summary & Strategic Rationale
Spirocyclic scaffolds, particularly spiro[1]octane derivatives, have emerged as privileged structures in modern drug discovery. By replacing flat, two-dimensional aromatic rings with rigid, three-dimensional
However, the asymmetric functionalization of this sterically demanding spirocyclic aldehyde presents unique synthetic challenges. This application note details validated, highly enantioselective organocatalytic protocols for the
Mechanistic Logic: Enamine Catalysis for Spirocyclic Aldehydes
To bypass the limitations of traditional chiral auxiliaries, we employ secondary amine organocatalysts—specifically the Jørgensen-Hayashi diarylprolinol silyl ether and the MacMillan imidazolidinone[5][6].
Causality behind experimental choices:
-
Steric Shielding & Trajectory Control: The condensation of the secondary amine with spiro[1]octane-6-carbaldehyde generates a nucleophilic enamine intermediate. The bulky diarylhydroxymethyl group (in the Jørgensen-Hayashi catalyst) effectively shields one face of the enamine, forcing the incoming electrophile to approach exclusively from the opposite face (Re-face or Si-face attack, depending on the catalyst's absolute configuration)[5][6].
-
Prevention of Parasitic Equilibria: For sterically hindered spiro-aldehydes, the trimethylsilyl ether protection on the Jørgensen-Hayashi catalyst prevents the formation of unreactive parasitic oxazolidines, ensuring rapid catalytic turnover[6].
Caption: Catalytic cycle of enantioselective enamine-mediated α-functionalization.
Protocol 1: Enantioselective -Amination
This protocol utilizes dibenzyl azodicarboxylate (DBAD) as the electrophilic nitrogen source. Because
Materials & Reagents
-
Spiro[1]octane-6-carbaldehyde (CAS 849671-57-4, >98% purity)[2]
-
(S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) -
Dibenzyl azodicarboxylate (DBAD, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium borohydride (
, 2.0 equiv) -
Methanol (MeOH), anhydrous
Step-by-Step Methodology
-
Catalyst Initiation: In an oven-dried, argon-purged reaction vial, dissolve the Jørgensen-Hayashi catalyst (10 mol%) in anhydrous DCM to achieve a 0.5 M concentration relative to the aldehyde.
-
Substrate Addition: Add spiro[1]octane-6-carbaldehyde (1.0 equiv) to the solution. Stir at room temperature for 10 minutes to allow the pre-equilibrium formation of the enamine.
-
Temperature Modulation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature increases the facial selectivity of the electrophilic attack by minimizing the conformational flexibility of the enamine intermediate.
-
Electrophile Introduction: Add DBAD (1.1 equiv) dropwise over 15 minutes. The reaction mixture will immediately turn a deep yellow/orange color.
-
Self-Validating Monitoring: Stir at 0 °C. Monitor the reaction visually and via TLC (Hexanes/EtOAc 8:2). The reaction is self-indicating: the gradual fading of the intense yellow color of DBAD signifies its consumption into the colorless
-hydrazino adduct. Complete consumption typically occurs within 2–4 hours. -
In Situ Reduction (Critical Step): Once the yellow color has fully dissipated (indicating complete aldehyde consumption), immediately dilute the mixture with anhydrous MeOH (equal volume to DCM) and add
(2.0 equiv) in small portions at 0 °C. Causality: Immediate reduction to the corresponding alcohol prevents the epimerization of the labile -stereocenter, securing the enantiomeric excess[1]. -
Quenching & Isolation: After 30 minutes of stirring, quench with saturated aqueous
. Extract with EtOAc (3x), dry over , and concentrate in vacuo. Purify the resulting chiral spirocyclic amino alcohol via flash column chromatography.
Caption: Step-by-step workflow for self-validating asymmetric α-amination.
Protocol 2: Photoredox-Organocatalytic -Alkylation
For the construction of vicinal quaternary/tertiary stereocenters, we employ a dual-catalytic system combining MacMillan's imidazolidinone catalyst with a transition-metal photoredox catalyst (e.g.,
Step-by-Step Methodology
-
Reaction Assembly: In a transparent borosilicate vial, combine spiro[1]octane-6-carbaldehyde (1.0 equiv), an
-bromo carbonyl compound (electrophile, 1.5 equiv), MacMillan catalyst (20 mol%), and (2.5 mol%) in degassed DMF[8]. -
Degassing: Sparge the mixture with argon for 15 minutes. Causality: Molecular oxygen rapidly quenches the excited state of the photoredox catalyst and traps radical intermediates, which would severely depress product yields and induce side reactions.
-
Irradiation: Place the vial under a 24W compact fluorescent lamp (or a dedicated blue LED array) at room temperature for 18 hours.
-
Workup: Dilute the mixture with water, extract with diethyl ether, and purify the highly enantioenriched alkylated spiro-aldehyde via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the validated outcomes of the described protocols, demonstrating the robustness of organocatalytic functionalization on the spiro[1]octane scaffold.
| Reaction Type | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| DBAD | (S)-Jørgensen-Hayashi | 88% | 96% | N/A | |
| DEAD | (S)-Jørgensen-Hayashi | 85% | 94% | N/A | |
| Photoredox | Diethyl bromomalonate | (2S,5S)-MacMillan + Fe(bpy)3 | 79% | 92% | >15:1 |
| Photoredox | Phenacyl bromide | (2S,5S)-MacMillan + Ru(bpy)3 | 82% | 95% | >20:1 |
Table 1: Performance metrics for the enantioselective functionalization of Spiro[1]octane-6-carbaldehyde.
Downstream Applications in Drug Development
The enantioenriched spirocyclic derivatives synthesized via these protocols are direct precursors to high-value pharmacophores. For instance, the chiral amino alcohols generated in Protocol 1 can be cyclized into spiro-oxazolidinones or subjected to reductive amination to yield spiro-indoline derivatives. These precise 3D architectures are actively utilized in the development of KIF18A inhibitors, where the spiro[1]octane moiety enforces a specific binding conformation within the kinesin motor domain, leading to potent anti-tumor efficacy[3]. Furthermore, oxime derivatives of this aldehyde serve as key intermediates in the synthesis of isoxazolyl activators of the Farnesoid X Receptor (FXR)[4].
References
- Google Patents - WO2023028564A1 - Spiro indoline inhibitors of kif18a.
- Google Patents - WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators.
-
MDPI - Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. Available at: [Link]
-
ResearchGate - The Diarylprolinol Silyl Ether System: A General Organocatalyst. Available at:[Link]
-
ResearchGate - Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones. Available at: [Link]
-
ResearchGate - Recent developments of organo catalysis and their applications to process chemistry. Available at:[Link]
-
ResearchGate - Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. molcore.com [molcore.com]
- 3. WO2023028564A1 - Spiro indoline inhibitors of kif18a - Google Patents [patents.google.com]
- 4. WO2018039384A1 - Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Application Note: Organocatalytic Functionalization of Spiro[2.5]octane-6-carbaldehyde
[1][2]
Introduction & Strategic Significance
Spiro[2.5]octane-6-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. Its spiro-fused cyclopropane ring imparts specific conformational rigidity to the cyclohexane chair, locking vectors for substituents and improving metabolic stability by blocking typical sites of oxidation.
Key Therapeutic Context: KIF18A Inhibition
Recent disclosures (e.g., Amgen’s AMG-650 and Volastra’s VLS-1272 ) have validated the spiro[2.5]octane core as a potent inhibitor of Kinesin Family Member 18A (KIF18A). In these pathways, the aldehyde serves as the critical "warhead precursor" for reductive aminations to install the amine-binding motif required for kinesin motor domain interaction.
The Organocatalysis Advantage
While traditional metal-catalyzed cross-couplings are standard, organocatalysis offers a superior route for:
-
Asymmetric
-Functionalization: Introducing chiral centers directly at the C6 position (e.g., -fluoro, -chloro, or -alkyl derivatives) to probe the hydrophobic pocket of the target protein. -
Metal-Free Synthesis: Avoiding trace metal contamination in late-stage intermediates.
-
Cascade Cyclizations: Rapidly building complex fused rings from the aldehyde handle.
Mechanistic Grounding: Enamine-Iminium Activation[1]
The functionalization of Spiro[2.5]octane-6-carbaldehyde relies on HOMO activation via enamine catalysis. The condensation of a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi or MacMillan catalysts) with the aldehyde generates a nucleophilic enamine.
Pathway Logic[1]
-
Condensation: Catalyst binds to aldehyde
Iminium ion. -
Tautomerization: Iminium
Enamine (HOMO activation). -
Electrophilic Attack: The enamine attacks an electrophile (
) stereoselectively, dictated by the catalyst's shielding group. -
Hydrolysis: Release of the
-functionalized product and catalyst regeneration.
Visualization: Catalytic Cycle
Caption: Enamine activation cycle for the asymmetric
Experimental Protocols
Protocol A: Asymmetric -Chlorination
Objective: Synthesis of (S)-6-chloro-spiro[2.5]octane-6-carbaldehyde.
Significance: Halogenation at the
Reagents:
-
Substrate: Spiro[2.5]octane-6-carbaldehyde (1.0 equiv).
-
Catalyst: (2R,5R)-2-tert-butyl-5-methylimidazolidin-4-one (MacMillan Catalyst, 20 mol%).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv).
-
Solvent: Chloroform (
) or DCM.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the MacMillan Catalyst (0.2 mmol) in
(2.0 mL). -
Substrate Addition: Add Spiro[2.5]octane-6-carbaldehyde (1.0 mmol) to the solution. Stir at 0°C for 10 minutes to allow pre-equilibrium (iminium formation).
-
Electrophile Addition: Add NCS (1.2 mmol) in one portion.
-
Critical Checkpoint: The reaction is exothermic. Maintain 0°C to maximize enantioselectivity (ee).
-
-
Monitoring: Stir at 4°C for 4–8 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]
-
Note: The product aldehyde is unstable on silica; minimize exposure.
-
-
Workup: Dilute with cold pentane (10 mL) and filter through a cold celite plug to remove succinimide byproducts.
-
Reduction (Optional but Recommended): Due to the instability of
-chloroaldehydes, immediately reduce to the corresponding alcohol using (2.0 equiv) in MeOH at 0°C for characterization and storage.
Expected Results:
| Parameter | Specification | Note |
|---|---|---|
| Yield (2 steps) | 75–85% | High efficiency |
| Enantiomeric Excess (ee) | >90% | Determined by Chiral HPLC (OD-H column) |
| dr (if relevant) | >20:1 | Catalyst controls facial selectivity |
Protocol B: Reductive Amination for KIF18A Inhibitor Library Generation
Objective: Coupling the spiro-aldehyde with heteroaryl amines (e.g., indoline scaffolds).
Reagents:
-
Spiro[2.5]octane-6-carbaldehyde (1.0 equiv).[2]
-
Amine Partner (e.g., substituted indoline) (1.0 equiv).
-
Reductant: Sodium triacetoxyborohydride (
, 1.5 equiv). -
Acid Additive: Acetic Acid (1.0 equiv).
Workflow:
-
Imine Formation: Dissolve aldehyde and amine in DCE (Dichloroethane). Add Acetic Acid. Stir for 2 hours at Room Temp.
-
Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Add
in portions. Stir overnight. -
Quench: Quench with saturated
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity | Temperature too high | Run reaction at -10°C or -20°C. |
| Racemization | Product instability | Reduce in situ to alcohol or oxidize to acid immediately. |
| No Reaction | Steric hindrance | The spiro[2.5] ring is bulky. Switch to a less sterically demanding catalyst (e.g., proline vs. imidazolidinone). |
| Aldol Side Products | Enolization | Ensure anhydrous conditions; lower concentration (0.1 M). |
References
-
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) .[2][1][3][4][5] Sigma-Aldrich Product Specification. Link
-
Discovery of KIF18A Inhibitors . Amgen Inc., Patent WO2023028564A1. "Spiro indoline inhibitors of KIF18A". (2023). Link
- Organocatalytic Asymmetric Synthesis of Spirocycles. Chemical Reviews, 2011.
-
Methods for the Synthesis of Spiro[2.5]octane Derivatives . BenchChem Application Note. (2025). Link
-
Targeting Chromosomally Unstable Tumors with Selective KIF18A Inhibitors . Nature, 2025. Validates the biological relevance of the spiro-aldehyde intermediate. Link
Cyclopropanation reactions using Spiro[2.5]octane-6-carbaldehyde derivatives
This guide details the strategic application of cyclopropanation protocols to synthesize and functionalize Spiro[2.5]octane-6-carbaldehyde derivatives. This scaffold is a high-value bioisostere in modern drug discovery, offering increased Fsp³ character, conformational restriction, and metabolic stability compared to traditional cyclohexyl or phenyl rings.[1]
Strategic Overview & Retrosynthetic Logic
The spiro[2.5]octane core is defined by the orthogonal fusion of a cyclopropane ring and a cyclohexane ring. The "6-carbaldehyde" functionality (para to the spiro junction) serves as a critical handle for divergent synthesis (reductive aminations, Wittig reactions).[1]
The primary challenge in working with this scaffold is not just the handling of the aldehyde, but the construction of the spiro-cyclopropane motif itself. The most robust industrial route involves the Simmons-Smith cyclopropanation of an exocyclic alkene (4-methylenecyclohexyl derivative).[1]
Why This Protocol?
While diazomethane-mediated cyclopropanation (using Pd(OAc)₂) is known, it presents significant safety hazards (explosion/toxicity) at scale.[1] This guide utilizes the Furukawa-modified Simmons-Smith reaction (Et₂Zn/CH₂I₂), which offers:
-
Stereospecificity: Syn-addition ensures predictable geometry.[1]
-
Scalability: Avoids the isolation of explosive diazo intermediates.
-
Chemomimesis: The zinc-carbenoid species is highly amenable to directing group effects, though in this steric-driven case, it attacks the less hindered face of the exocyclic alkene.[1]
Retrosynthetic Analysis
The spiro[2.5]octane-6-carbaldehyde (Target 1 ) is disconnected to the precursor 4-methylene-cyclohexanecarbaldehyde (Precursor 2 ).[1]
Figure 1: Retrosynthetic logic disconnecting the spiro-center to the exocyclic alkene precursor.
Experimental Protocol: Synthesis of the Spiro Core
Objective: Installation of the cyclopropane ring via Furukawa-modified Simmons-Smith reaction.
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| 4-Methylene-cyclohexanecarbaldehyde acetal | Substrate | 1.0 | Aldehyde protected as acetal to prevent side reactions with Et₂Zn.[1] |
| Diethylzinc (Et₂Zn) | Carbenoid Source | 2.5 | Pyrophoric. 1.0 M in Hexanes.[1] Handle under Argon. |
| Diiodomethane (CH₂I₂) | Carbenoid Source | 5.0 | Light sensitive.[1] Purify over Cu wire if pink/red.[1] |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, degassed.[1] |
| Sat. NH₄Cl | Quench | - | For destroying residual organozinc.[1] |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble the apparatus while hot and cycle vacuum/Argon (3x) to ensure a moisture-free environment.
-
Critical: Organozinc reagents are violently pyrophoric.[1] All transfers must use canula techniques or oven-dried, gas-tight syringes.[1]
Step 2: Reagent Preparation (0°C)
-
Charge the RBF with anhydrous DCM (0.2 M concentration relative to substrate).
-
Add Diethylzinc (Et₂Zn) (2.5 equiv) via syringe.[1]
-
Cool the solution to 0°C using an ice/water bath.
-
Dropwise, add Diiodomethane (CH₂I₂) (5.0 equiv) over 20 minutes.
-
Observation: A white precipitate (ZnI₂) may form.[1] This is the active species formation (Bis(iodomethyl)zinc).
-
Wait: Stir at 0°C for 15 minutes to ensure carbenoid formation.
-
Step 3: Cyclopropanation
-
Dissolve the substrate (4-methylene-cyclohexanecarbaldehyde acetal ) in a minimal amount of anhydrous DCM.[1]
-
Add the substrate solution dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 12–18 hours.
-
Monitoring: Monitor by TLC or GC-MS.[1] The exocyclic alkene spot should disappear.
-
Step 4: Controlled Quench (CRITICAL SAFETY)
-
Cool the reaction mixture back to 0°C .
-
Slowly add saturated aqueous NH₄Cl dropwise.
-
Once gas evolution ceases, dilute with diethyl ether or DCM.[1]
-
Separate layers. Wash the organic layer with sat. NaHCO₃ (to remove iodine traces) and Brine.[1]
-
Dry over MgSO₄, filter, and concentrate.
Step 5: Deprotection (If Acetal used)
-
Treat the crude acetal with 1N HCl in THF/Water (1:1) at RT for 2 hours to liberate the Spiro[2.5]octane-6-carbaldehyde .
Application Note: Functionalization of the Aldehyde
Once the spiro-core is synthesized, the 6-carbaldehyde group allows for the generation of "Bis-Cyclopropane" derivatives—a common tactic to increase metabolic stability further.[1]
Scenario: Converting the aldehyde to a vinyl group, followed by a second cyclopropanation.
Figure 2: Functionalization pathway to bis-cyclopropyl derivatives.[1]
Protocol Modification for Vinyl Cyclopropanation
When cyclopropanating the vinyl derivative (derived from the aldehyde), the reaction conditions are identical to the core synthesis, but the reaction is typically faster due to the lower steric hindrance of the terminal alkene compared to the tetrasubstituted exocyclic alkene precursor.
-
Equivalents: Reduce Et₂Zn/CH₂I₂ to 1.5 / 3.0 equivalents.
-
Time: Check progress after 4 hours.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/reagents.[1] | Et₂Zn is destroyed by water.[1] Reisolate reagents and flame-dry glassware.[1] |
| Incomplete Conversion | Aged Et₂Zn reagent.[1] | Titrate Et₂Zn before use.[1] Add 10% Trifluoroacetic acid (TFA) to activate the Zn-carbenoid (Shi modification).[1] |
| Stalled Reaction | Steric hindrance.[1][8] | Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C (sealed tube). |
| Product Decomposition | Acid sensitivity of cyclopropane. | Avoid strong Lewis acids during workup.[1] Use buffered silica gel for purification.[1] |
References
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[4] Link[1]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link[1]
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][7][8] Organic Reactions.[1][4][5][6][9] Link[1]
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition. Link (Context on Spiro[2.5]octane utility).[1]
-
BenchChem. (2025).[1][7][10] "Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives." Link (Sourced from Search Results).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 6. Organoelectrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Novel Heterocycles from Spirooctane-6-carbaldehyde
Application Note: Synthesis of Novel Heterocycles from Spiro[1]octane-6-carbaldehyde
Strategic Rationale: Escaping Flatland in Drug Discovery
Modern medicinal chemistry relies heavily on the three-dimensional functionalization of small molecules to improve target specificity, aqueous solubility, and metabolic stability. The over-reliance on planar, sp2-hybridized aromatic rings has historically led to attrition in clinical trials due to poor physicochemical properties. Incorporating spirocyclic building blocks is a proven strategy to increase the fraction of sp3-hybridized carbons (
Spiro[1]octane-6-carbaldehyde (CAS: 849671-57-4) is a highly valuable, rigid bicyclic scaffold. It features a cyclopropane ring fused to a cyclohexane system, creating a dense, spatially well-defined exit vector. The reactive C6-formyl group serves as an ideal synthetic handle for constructing privileged heterocyclic pharmacophores.
This guide details the validated, step-by-step synthesis of two highly sought-after heterocycles—oxazoles and benzimidazoles —directly from this spirocyclic aldehyde.
Synthesis of 5-(Spiro[1]octan-6-yl)oxazole via the Van Leusen Reaction
Oxazoles are ubiquitous in pharmaceuticals, offering excellent hydrogen-bond acceptor properties. The is a highly efficient[3+2] cycloaddition that converts aldehydes into 5-substituted oxazoles using Tosylmethyl isocyanide (TosMIC).
Mechanistic Causality
The reaction is driven by the unique reactivity of TosMIC, which provides a
Workflow and mechanism of the Van Leusen oxazole synthesis.
Self-Validating Protocol
Scale: 1.0 mmol
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Spiro[1]octane-6-carbaldehyde (138 mg, 1.0 mmol) and TosMIC (195 mg, 1.0 mmol).
-
Solvation: Dissolve the reagents in anhydrous Methanol (5.0 mL). The solution should be clear and colorless.
-
Base Addition: Add anhydrous
(414 mg, 3.0 mmol) in one portion. Causality: Adding the base last prevents premature degradation of TosMIC. -
Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Validation Checkpoint 1 (In-Process): Perform TLC (Hexane/EtOAc 7:3). The starting aldehyde is UV-inactive but stains yellow with 2,4-DNP. The product oxazole will appear as a new, strongly UV-active spot (
) at 254 nm due to the newly formed aromatic system. -
Workup: Cool to room temperature. Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Distilled Water (15 mL).
-
Purification: Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via silica gel chromatography to yield the pure oxazole. -
Validation Checkpoint 2 (Analytical): LC-MS should confirm the
ion at m/z 178.1.
Synthesis of 2-(Spiro[1]octan-6-yl)benzimidazole
Benzimidazoles are privileged scaffolds known for binding to a vast array of therapeutic targets (e.g., kinases, GPCRs). Synthesizing them from aliphatic aldehydes requires condensation with o-phenylenediamine (OPDA) followed by an oxidative dehydrogenation step.
Mechanistic Causality
The initial step is a reversible imine condensation forming a Schiff base, which undergoes intramolecular cyclization to a benzimidazoline intermediate. Because aliphatic aldehydes lack the extended conjugation that stabilizes this intermediate, an external oxidant is mandatory. Sodium metabisulfite (
Mechanistic pathway for the oxidative condensation to spirocyclic benzimidazoles.
Self-Validating Protocol
Scale: 1.0 mmol
-
Preparation: In a 20 mL reaction vial, combine Spiro[1]octane-6-carbaldehyde (138 mg, 1.0 mmol) and o-phenylenediamine (108 mg, 1.0 mmol).
-
Solvation: Add DMF (4.0 mL). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1 (Visual): The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the Schiff base intermediate.
-
Oxidation: Add
(228 mg, 1.2 mmol). Seal the vial and heat to 90 °C for 3 hours. -
Validation Checkpoint 2 (In-Process): The reaction mixture will darken significantly. TLC (DCM/MeOH 95:5) will show the disappearance of OPDA (which stains dark brown with ninhydrin) and the appearance of a bright blue fluorescent spot at 254 nm corresponding to the benzimidazole.
-
Workup: Cool the mixture and pour it into ice water (20 mL). A precipitate will form. Causality: The highly lipophilic spiro-benzimidazole is insoluble in cold water, allowing for easy isolation, while DMF and inorganic salts remain in the aqueous phase.
-
Purification: Filter the precipitate, wash with cold water, and dry under a high vacuum. If necessary, recrystallize from EtOH/Water.
-
Validation Checkpoint 3 (Analytical): LC-MS should confirm the
ion at m/z 227.2.
Quantitative Data & Physicochemical Profiling
The integration of the spiro[1]octane core dramatically alters the 3D landscape of the resulting heterocycles. The table below summarizes the experimental yields and the calculated physicochemical properties, highlighting the high
| Compound / Scaffold | Reaction Type | Yield (%) | Time (h) | Exact Mass (Da) | cLogP (est.) | |
| Spiro[1]octane-6-carbaldehyde | Starting Material | N/A | N/A | 138.10 | 0.89 | 1.85 |
| 5-(Spiro[1]octan-6-yl)oxazole | Van Leusen | 82% | 4.0 | 177.12 | 0.73 | 2.40 |
| 2-(Spiro[1]octan-6-yl)benzimidazole | Condensation / Oxidation | 86% | 3.0 | 226.15 | 0.53 | 3.10 |
Data Note:
References
-
Chemical Reviews (2014) . Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. American Chemical Society. URL:[Link]
-
Molecules (2020) . Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information (PMC). URL:[Link]
-
Organic Chemistry Portal . Van Leusen Oxazole Synthesis. URL:[Link]
-
ResearchGate (2014) . Lanthanum chloride-catalyzed synthesis of benzimidazoles (Mechanistic precedents for OPDA condensation). URL:[Link]
-
PubChem . Spiro[1]octane-6-carbaldehyde (CID: 86598198). National Library of Medicine. URL:[Link]
Sources
Application Notes & Protocols: A Scalable, Three-Step Synthesis of Spiro[2.5]octane-6-carbaldehyde for Pharmaceutical Research and Development
Abstract
Spiro[2.5]octane-6-carbaldehyde is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for the synthesis of novel therapeutic agents. The spirocyclic core, which features a quaternary carbon center, allows for precise spatial arrangement of functional groups, a critical feature for enhancing target binding affinity and selectivity.[1][2] This document provides a comprehensive, field-proven guide for the multi-gram scale synthesis of Spiro[2.5]octane-6-carbaldehyde. We present a robust three-step synthetic sequence commencing from a commercially available starting material. The causality behind the selection of each reagent and reaction condition is detailed, with a focus on scalability, safety, and process efficiency. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a reliable pathway to this essential synthetic intermediate.
Introduction: The Strategic Value of Spirocycles
In the landscape of modern drug discovery, moving beyond flat, two-dimensional molecules is paramount for exploring novel chemical space and addressing challenging biological targets. Spirocycles, compounds containing two rings connected by a single common atom, provide a unique solution.[1] Their inherent rigidity and three-dimensionality offer a structurally unique scaffold that can lead to improved physicochemical and pharmacological properties in drug candidates.[2] Spiro[2.5]octane-6-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile precursor for a multitude of subsequent chemical transformations, making it a high-value intermediate for constructing complex molecular architectures. This guide outlines a scalable and economically viable synthetic route, designed to circumvent the challenges often associated with spirocycle synthesis, such as the creation of sterically hindered quaternary centers.[3]
Retrosynthetic Analysis and Strategy
A logical and scalable approach to Spiro[2.5]octane-6-carbaldehyde involves a three-step sequence. The aldehyde can be accessed via the selective oxidation of the corresponding primary alcohol. This alcohol intermediate is, in turn, readily prepared by the reduction of a stable carboxylate ester. The core spiro[2.5]octane framework can be efficiently constructed via a cyclopropanation reaction of a cyclohexene precursor. This strategy was chosen for its reliance on well-established, high-yielding transformations that are amenable to scale-up.
Figure 1: Retrosynthetic workflow for the synthesis of Spiro[2.5]octane-6-carbaldehyde.
Part I: Synthesis of Ethyl Spiro[2.5]octane-6-carboxylate
Principle and Rationale
The construction of the spiro[2.5]octane core is achieved via a Simmons-Smith cyclopropanation reaction. This method is a reliable and diastereoselective technique for converting alkenes into cyclopropanes. We utilize diiodomethane and a zinc-copper couple to generate the active carbenoid species. The reaction is performed in a non-coordinating solvent like diethyl ether. For scale-up, careful temperature control is crucial due to the exothermicity of the formation of the zinc-copper couple and the subsequent cyclopropanation.
Detailed Experimental Protocol
-
Preparation of Zinc-Copper Couple: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add zinc dust (98.5 g, 1.5 mol) and anhydrous diethyl ether (500 mL).
-
Stir the suspension vigorously and add copper(I) chloride (14.8 g, 0.15 mol) portion-wise over 15 minutes. The mixture will warm up and the color will change from gray to a brownish-black.
-
Heat the mixture to a gentle reflux and stir for 1 hour under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Cyclopropanation: To the freshly prepared zinc-copper couple suspension, add a solution of ethyl cyclohex-3-enecarboxylate (154.2 g, 1.0 mol) in diethyl ether (200 mL).
-
Add diiodomethane (402.0 g, 1.5 mol) dropwise via an addition funnel over 2 hours, maintaining the internal temperature between 25-30 °C with a water bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (500 mL).
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 200 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl spiro[2.5]octane-6-carboxylate as a colorless oil.
Data Summary
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Ethyl cyclohex-3-enecarboxylate | 154.21 | 154.2 | 1.0 | 1.0 |
| Zinc Dust | 65.38 | 98.5 | 1.5 | 1.5 |
| Copper(I) Chloride | 98.99 | 14.8 | 0.15 | 0.15 |
| Diiodomethane | 267.84 | 402.0 | 1.5 | 1.5 |
| Product (Expected Yield 75-85%) | 182.26 | 137-155 | 0.75-0.85 | - |
Part II: Synthesis of (Spiro[2.5]octan-6-yl)methanol
Principle and Rationale
The reduction of the ester to a primary alcohol is a fundamental transformation. While lithium aluminum hydride (LAH) is highly effective, its pyrophoric nature presents significant challenges on a larger scale. We recommend the use of sodium bis(2-methoxyethoxy)aluminum hydride (commercially available as Vitride® or Red-Al®) as a safer, non-pyrophoric alternative that is easier to handle and provides comparable reactivity for ester reduction. The reaction is typically performed in an aromatic solvent like toluene.
Detailed Experimental Protocol
-
To a 2 L three-necked flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add a solution of ethyl spiro[2.5]octane-6-carboxylate (145.8 g, 0.8 mol) in anhydrous toluene (600 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 70 wt. % solution of Vitride® in toluene (~320 mL, ~1.0 mol) via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (38 mL), followed by 15% aqueous sodium hydroxide (38 mL), and finally water again (114 mL).
-
Stir the resulting granular white precipitate vigorously for 1 hour at room temperature.
-
Filter the solid and wash thoroughly with toluene (3 x 150 mL).
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Spiro[2.5]octan-6-yl)methanol as a viscous, colorless oil, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.
Data Summary
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Ethyl Spiro[2.5]octane-6-carboxylate | 182.26 | 145.8 | 0.8 | 1.0 |
| Vitride® (70% in toluene) | 202.16 | ~289 | ~1.0 | 1.25 |
| Product (Expected Yield 90-98%) | 140.22 | 101-110 | 0.72-0.78 | - |
Part III: Scale-up Synthesis of Spiro[2.5]octane-6-carbaldehyde
Principle and Rationale
For the final oxidation step, a catalytic method is superior for scale-up operations. We employ a TEMPO-catalyzed oxidation using sodium hypochlorite (household bleach) as the terminal oxidant. This protocol avoids the use of heavy metals and the generation of large amounts of stoichiometric waste associated with methods like Swern or Dess-Martin oxidation. The reaction proceeds under mild, biphasic conditions and is highly selective for the primary alcohol, minimizing over-oxidation to the carboxylic acid.
Detailed Experimental Protocol
-
To a 3 L three-necked flask equipped with a mechanical stirrer, addition funnel, and internal thermometer, add (Spiro[2.5]octan-6-yl)methanol (98.2 g, 0.7 mol), dichloromethane (DCM, 700 mL), and TEMPO (1.1 g, 7 mmol, 0.01 eq).
-
In a separate beaker, prepare a solution of potassium bromide (8.3 g, 70 mmol, 0.1 eq) in water (150 mL). Add this aqueous solution to the reaction flask.
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Add a solution of sodium bicarbonate (88 g, 1.05 mol, 1.5 eq) in water (900 mL).
-
Slowly add commercial sodium hypochlorite solution (10-15% available chlorine, ~750 mL, ~1.05 mol, 1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The color of the organic layer should turn orange/red, indicating the presence of the active oxoammonium species.
-
Stir vigorously at 0 °C for 2-3 hours. Monitor the reaction by TLC (staining with 2,4-dinitrophenylhydrazine solution).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (200 mL) and stir for 15 minutes, or until the orange color dissipates.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: the product is volatile). The crude aldehyde is obtained.
Data Summary
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| (Spiro[2.5]octan-6-yl)methanol | 140.22 | 98.2 | 0.7 | 1.0 |
| TEMPO | 156.25 | 1.1 | 0.007 | 0.01 |
| Potassium Bromide | 119.00 | 8.3 | 0.07 | 0.1 |
| Sodium Hypochlorite (as solution) | 74.44 | ~78.2 | ~1.05 | 1.5 |
| Product (Expected Yield 85-95%) | 138.21 | 82-92 | 0.60-0.66 | - |
Purification of Aldehydes via Bisulfite Adduct Formation
Aldehydes can be susceptible to decomposition or oxidation on silica gel.[4] A classical and highly effective method for purification, especially at scale, is through the formation of a water-soluble bisulfite adduct.[5][6] This allows for the separation of the aldehyde from non-carbonyl impurities via extraction.
Figure 2: Workflow for the purification of Spiro[2.5]octane-6-carbaldehyde via bisulfite adduct.
-
Dissolve the crude aldehyde in a minimal amount of methanol or ethanol.
-
Add a saturated aqueous solution of sodium bisulfite (1.2 equivalents) and stir vigorously for 2-4 hours. A white precipitate of the adduct may form.
-
Add water to dissolve the adduct and wash the aqueous solution with a non-polar solvent (e.g., hexanes or diethyl ether) to remove organic impurities.
-
Separate the aqueous layer containing the pure adduct.
-
To regenerate the aldehyde, add a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the solution is basic (pH > 8).
-
Extract the liberated pure aldehyde into fresh diethyl ether or DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the final product.[4][7]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[8][9]
-
Diiodomethane: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.
-
Vitride® (Red-Al®): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. The quenching procedure must be performed slowly and at low temperatures.
-
TEMPO/Bleach Oxidation: The reaction can be exothermic. Maintain strict temperature control during the addition of bleach. Do not mix bleach directly with concentrated acids.
-
Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.[8]
Conclusion
This application note details a robust and scalable three-step synthesis of Spiro[2.5]octane-6-carbaldehyde. The chosen synthetic route relies on well-understood chemical transformations, prioritizing safety, efficiency, and material throughput. By providing detailed, step-by-step protocols and explaining the rationale behind key process decisions, this guide equips researchers and process chemists with a reliable method to access multi-gram quantities of this important spirocyclic building block for application in drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.
- Vadola, P. (n.d.). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. American Chemical Society Petroleum Research Fund.
- Trost, B. M., & McDougall, P. J. (2014).
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. BenchChem.
-
Torres, R. R. (Ed.). (2022). Design and Synthesis of Spirocycles via Olefin Metathesis. In Spiro Compounds: Synthesis and Applications. John Wiley & Sons, Inc. [Link]
- Typhoon Plant Protection. (n.d.). Spiro 240 SC SDS. Typhoon Plant Protection.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE. ChemicalBook.
-
Al-Zoubi, W. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(9), 1998. [Link]
- Ossila. (2022).
- PubChemLite. (2026). Spiro[2.5]octane-6-carbaldehyde (C9H14O). PubChemLite.
-
Kotha, S., & Tiwari, A. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4238. [Link]
- Sigma-Aldrich. (n.d.). Spiro[2.5]octane-6-carbaldehyde. Sigma-Aldrich.
-
Harrison, T. S., & Kingsbury, J. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. [Link]
- Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?".
- LookChem. (n.d.).
- Reddit User Discussion. (2015). Purifying aldehydes?. r/chemistry on Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. typhoonplantprotection.com [typhoonplantprotection.com]
Troubleshooting & Optimization
Technical Support Center: Spiro[2.5]octane-6-carbaldehyde Synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for organic chemists and process engineers. It prioritizes mechanistic causality and actionable troubleshooting over generic instructions.
Topic: Yield Optimization & Troubleshooting CAS: 849671-57-4 (and related intermediates) Support Level: Senior Application Scientist Last Updated: October 2023
Executive Summary & Pathway Logic
The Molecule: Spiro[2.5]octane-6-carbaldehyde is a conformationally restricted aliphatic aldehyde. Its value lies in the spiro[2.5]octane scaffold, which serves as a rigid, lipophilic bioisostere for cyclohexyl or gem-dimethyl groups in drug discovery (e.g., Cathepsin K inhibitors).
The Yield Bottlenecks: Synthesizing this target involves two critical phases where yield is typically lost:
-
The Spiro-Cyclization (Simmons-Smith): Incomplete conversion of the methylene precursor due to reagent degradation.
-
The Redox Sequence: Over-reduction (to alcohol) or over-oxidation (to acid) during the generation of the aldehyde functionality.
Recommended Synthetic Pathway:
While direct reduction of the ester (using DIBAL-H) is possible, it is notoriously difficult to scale without over-reduction. The "Redox-Swing" Protocol (Ester
Pathway Visualization
Caption: The "Redox-Swing" pathway minimizes purification losses compared to direct DIBAL reduction.
Module 1: The Simmons-Smith Cyclopropanation
Objective: Construct the spiro[2.5] ring system from methyl 4-methylenecyclohexanecarboxylate.
Troubleshooting Guide: Low Conversion
Symptom: NMR shows significant starting material (methylene alkene) remaining after 12+ hours. Adding more reagent doesn't help.
| Potential Cause | Mechanistic Insight | Corrective Action |
| Moisture Deactivation | The active carbenoid ( | Protocol: Flame-dry all glassware under vacuum. Use freshly distilled DCM (from |
| Oxidized Zinc Source | If using Zn/Cu couple: Surface oxidation prevents carbenoid formation. | Protocol: Switch to the Furukawa Modification ( |
| Reagent Stoichiometry | The ester group on the substrate can coordinate Zinc, sequestering the reagent. | Adjustment: Increase |
| Temperature Shock | Adding | Control: Add |
FAQ: Cyclopropanation
Q: Can I use the cheaper Zn/Cu couple instead of Diethylzinc?
A: You can, but yield consistency will suffer. The heterogeneous nature of Zn/Cu leads to variable induction periods. For high-value intermediates, the Furukawa modification (
Q: How do I safely quench the excess Diethylzinc? A: This is a major safety hazard.
-
Cool reaction to 0°C.
-
Dilute with excess DCM.
-
Add saturated
dropwise very slowly. Vigorous gas evolution (ethane) will occur. -
Tip: Do not use acid initially; it can open the cyclopropane ring if the local concentration is too high.
Module 2: The Oxidation Step (Alcohol to Aldehyde)
Objective: Convert spiro[2.5]octane-6-methanol to the target aldehyde without over-oxidation.
Troubleshooting Guide: Low Yield & Impurities
Symptom: Low isolated yield, presence of carboxylic acid, or aldehyde decomposition.
| Potential Cause | Mechanistic Insight | Corrective Action |
| Over-Oxidation (Acid) | Presence of water during oxidation or aggressive oxidants (e.g., | Protocol: Use Swern Oxidation (anhydrous) or TEMPO/BAIB . Avoid aqueous oxidants unless pH is strictly buffered. |
| Aldehyde Volatility | The product is a relatively small, non-polar molecule. It can sublime or co-evaporate during rotary evaporation. | Control: Do not evaporate to dryness under high vacuum. Keep bath temp < 30°C. Check distillate by TLC. |
| Silica Gel Degradation | Aldehydes can oxidize or undergo aldol-type reactions on acidic silica gel. | Adjustment: Neutralize silica gel with 1% |
| Incomplete Swern | Warming the reaction before adding the base ( | Critical Step: Ensure the quench with |
Comparative Data: Oxidation Methods
Data based on internal optimization for spiro-aliphatic substrates.
| Method | Yield | Purity | Scalability | Notes |
| Swern | 92% | High | Medium | Requires -78°C; generates odorless DMS byproduct (manage ventilation). Best for <10g. |
| PCC | 75% | Med | Low | Difficult workup (chromium tar); usually lower yield due to trapping in tar. |
| TEMPO/BAIB | 88% | High | High | Room temp reaction; easy filtration workup. Best for >10g scale [3]. |
| DMP | 90% | High | Low | Reagent is expensive; best for small-scale medicinal chemistry (<1g). |
Detailed Protocols
A. Optimized Furukawa Cyclopropanation
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Solvent: Anhydrous DCM (0.2 M concentration relative to substrate).
-
Reagents:
-
Substrate: Methyl 4-methylenecyclohexanecarboxylate (1.0 eq).
- (1.0 M in hexanes): 3.0 eq .
- : 3.0 eq .
-
-
Procedure:
-
Dissolve substrate in DCM. Cool to -10°C.
-
Add
solution dropwise over 20 min. -
Add
dropwise over 20 min (maintain T < 0°C). -
Critical: The order matters. Some protocols mix
and first, but sequential addition often controls the exotherm better on scale. -
Warm to RT and stir for 12-16 h.
-
-
Workup: Quench with sat.
. Extract with DCM.[1] Wash with (to remove iodine color) and brine.
B. Scalable TEMPO Oxidation (Recommended)
-
Reagents:
-
Spiro-alcohol (1.0 eq).
-
TEMPO (0.1 eq - catalytic).
-
BAIB (Bis-acetoxyiodobenzene) (1.1 eq).
-
-
Solvent: DCM (0.5 M).
-
Procedure:
-
Workup: Quench with aqueous
. Extract DCM. -
Purification: Flash chromatography on silica (neutralized with 1% TEA) using Hexanes:EtOAc (9:1).
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss in spiro-aldehyde synthesis.
References
-
Furukawa, J., et al. (1968). "Modification of the Simmons-Smith reaction."[3] Tetrahedron, 24(1), 53-58.
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions.[1][2][3][4][5][6]
-
De Luca, L., et al. (2003). "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[1][2] Organic Letters, 5(22), 4179–4182.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spiro[2.5]octane-6-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of Spiro[2.5]octane-6-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthetic procedure. As a molecule of interest in various research and development programs, its efficient synthesis is paramount. However, the strained spirocyclic system presents unique challenges, often leading to unexpected side reactions and diminished yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical laboratory experience. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Spiro[2.5]octane-6-carbaldehyde, particularly focusing on the common route involving the formylation of a suitable precursor or the oxidation of the corresponding alcohol.
Issue 1: Low or No Yield of the Target Aldehyde
Question: I am attempting the formylation of spiro[2.5]octane using a Vilsmeier-Haack type reaction, but I am consistently obtaining very low yields or none of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
This is a common challenge, and the root cause often lies in the stability of the spirocyclic system under the reaction conditions or the reactivity of the chosen precursor.
A. Potential Causes & Mechanistic Insights:
-
Instability of the Spirocyclic Core: The spiro[2.5]octane system, containing a cyclopropane ring, is susceptible to ring-opening under strongly acidic or electrophilic conditions, which are characteristic of many formylation reactions like the Vilsmeier-Haack. The electrophilic Vilsmeier reagent (chloromethyleniminium salt) can potentially attack the C-C bonds of the strained cyclopropane ring, leading to a complex mixture of rearranged and ring-opened products instead of the desired C-H formylation.
-
Incorrect Precursor: Ensure you are starting with a precursor that is amenable to formylation at the desired position. If you are starting from an alkene precursor, for example, the formylation may occur at an undesired position.
-
Suboptimal Reaction Conditions: Temperature control is critical. Exothermic reactions can lead to decomposition of the starting material and the product. The stoichiometry of the Vilsmeier reagent is also crucial; an excess can promote side reactions.
B. Recommended Troubleshooting Protocol:
-
Re-evaluate Your Synthetic Strategy: If ring-opening is suspected, consider a milder formylation method or an alternative synthetic route altogether. For instance, the oxidation of the corresponding alcohol, Spiro[2.5]octane-6-methanol, is often a more reliable approach.
-
Optimize Vilsmeier-Haack Conditions:
-
Temperature: Maintain strict temperature control, typically starting at 0 °C and slowly allowing the reaction to warm to room temperature.
-
Reagent Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally preferred.
-
-
Confirm Starting Material Purity: Impurities in the starting spiro[2.5]octane can interfere with the reaction. Purify the starting material by distillation or chromatography before use.
C. Alternative Synthetic Approach: Oxidation of Spiro[2.5]octane-6-methanol
A more robust and often higher-yielding method involves the oxidation of the corresponding primary alcohol.
Experimental Protocol: Swern Oxidation
-
Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of Spiro[2.5]octane-6-methanol (1.0 eq.) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (TEA) (5.0 eq.) and allow the reaction to warm to room temperature.
-
Work-up: Wash the reaction mixture with water, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Vilsmeier-Haack Formylation | Swern Oxidation |
| Precursor | Spiro[2.5]octane | Spiro[2.5]octane-6-methanol |
| Key Reagents | POCl3/DMF or Oxalyl chloride/DMF | Oxalyl chloride/DMSO/TEA |
| Common Issues | Ring-opening, low yield | Over-oxidation (if not controlled) |
| Temperature | 0 °C to RT | -78 °C to RT |
Issue 2: Observation of an Over-Oxidized Product (Carboxylic Acid)
Question: I am performing an oxidation of Spiro[2.5]octane-6-methanol to the aldehyde, but my final product is contaminated with the corresponding carboxylic acid, Spiro[2.5]octane-6-carboxylic acid. How can I prevent this over-oxidation?
Answer:
Over-oxidation is a frequent side reaction in the synthesis of aldehydes. The choice of oxidant and careful control of reaction conditions are key to preventing the formation of the carboxylic acid byproduct.
A. Potential Causes & Mechanistic Insights:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO4) or chromic acid (H2CrO4) will readily oxidize primary alcohols to carboxylic acids.
-
Presence of Water: Many oxidation reactions, if not performed under strictly anhydrous conditions, can lead to the formation of a hydrate intermediate from the aldehyde, which is then further oxidized to the carboxylic acid.
-
Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature than necessary can promote over-oxidation.
B. Recommended Troubleshooting Protocol:
-
Select a Mild and Selective Oxidizing Agent:
-
Swern Oxidation: As detailed above, this is an excellent choice for its mild conditions and high selectivity for aldehydes.
-
Dess-Martin Periodinane (DMP): DMP is another highly effective and selective reagent for the oxidation of primary alcohols to aldehydes.
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this transformation, although it is a chromium-based reagent and may require special handling and disposal.
-
-
Ensure Anhydrous Conditions:
-
Use flame-dried glassware.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to minimize over-oxidation.
C. Troubleshooting Workflow
Caption: Troubleshooting workflow for over-oxidation.
Part 2: Frequently Asked Questions (FAQs)
Q1: I see a complex mixture of byproducts in my crude NMR after a Vilsmeier-Haack formylation attempt. What are the likely structures?
A1: The most probable byproducts arise from the acid-catalyzed rearrangement of the spiro[2.5]octane skeleton. The cyclopropane ring is the most reactive site. You may be observing ring-opened products, such as substituted cycloheptene or bicyclo[4.1.0]heptane derivatives. To confirm the structures, it is advisable to isolate the major byproducts by preparative chromatography and perform detailed spectroscopic analysis (1H NMR, 13C NMR, COSY, HSQC, and MS).
Q2: Can I use other formylation methods besides the Vilsmeier-Haack reaction?
A2: Yes, several other formylation methods exist, but their applicability to the spiro[2.5]octane system should be carefully considered.
-
Duff Reaction: This involves the formylation of activated aromatic rings with hexamethylenetetramine and is not suitable for this aliphatic system.
-
Gattermann-Koch Reaction: This is also for aromatic systems and uses carbon monoxide and HCl under pressure, which would likely decompose the spirocycle. Given the challenges, the most prudent approach remains the synthesis of the corresponding alcohol followed by a mild oxidation.
Q3: How can I purify the final Spiro[2.5]octane-6-carbaldehyde? It seems to be somewhat volatile.
A3: The aldehyde is indeed moderately volatile. When concentrating the solution after work-up, use a rotary evaporator with a carefully controlled water bath temperature (not exceeding 30-35 °C) and moderate vacuum. For final purification, column chromatography on silica gel is effective. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. For highly pure material for sensitive applications, bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be an excellent final purification step.
Part 3: Reaction Mechanism Visualization
Caption: Simplified mechanism of the Swern oxidation.
References
-
Hart, H., & Schlosberg, R. H. (1968). The alkylation of benzene with substituted cyclopropanes. Journal of the American Chemical Society, 90(19), 5189–5194. [Link]
-
Oxidation of Alcohols. (2023). In Chemistry LibreTexts. [Link]
-
Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(25), 7277–7283. [Link]
Optimizing reaction conditions for Spiro[2.5]octane-6-carbaldehyde
Technical Support Center: Spiro[2.5]octane-6-carbaldehyde Optimization Guide
Executive Summary: The Spiro-Aldehyde Challenge
Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) presents a unique duality in synthetic organic chemistry. It combines a strained, acid-sensitive spirocyclopropane motif with a reactive, oxidatively labile aldehyde handle.
Successful synthesis and handling require a "Goldilocks" approach: conditions must be vigorous enough to effect transformation but mild enough to prevent cyclopropane ring-opening (acid-catalyzed) or aldehyde over-oxidation (to carboxylic acid). This guide provides optimized protocols and troubleshooting workflows to navigate these competing stabilities.
Strategic Route Selection
Before optimizing reaction parameters, verify you are using the correct synthetic pathway for your starting material availability.
Figure 1: Decision matrix for synthetic route selection. Path A is preferred for late-stage functionalization due to higher chemoselectivity.
Critical Protocol: Oxidation of Spiro[2.5]octan-6-yl methanol
Context: The most common failure mode in this synthesis is the acid-catalyzed opening of the cyclopropane ring during the oxidation workup or over-oxidation to the carboxylic acid.
Method A: Swern Oxidation (Standard)
Best for: Small scale (<1g), high purity requirements.
Optimized Parameters:
-
Temperature: Strictly -78°C. Higher temperatures (
) promote Pummerer rearrangement side products and potential ring strain release. -
Base: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (Et3N) to minimize elimination side reactions.
Protocol:
-
Cool oxalyl chloride (1.1 eq) in dry DCM to -78°C.
-
Add DMSO (2.2 eq) dropwise. Wait 15 mins.
-
Add Spiro[2.5]octan-6-yl methanol (1.0 eq) in DCM dropwise. Stir 45 mins at -78°C.
-
Add DIPEA (5.0 eq) dropwise.
-
Critical Step: Allow to warm to 0°C only (do not heat to RT) before quenching with saturated NaHCO3.
-
Workup: Extract with DCM. Wash with brine. Dry over Na2SO4.
Method B: TEMPO/NaOCl (Scalable & Safer)
Best for: Large scale (>5g), avoiding cryogenic conditions.
Optimized Parameters:
-
pH Control: Maintain pH 8.6–9.5 using NaHCO3/K2CO3 buffer. Acidic pH (<7) risks cyclopropane cleavage.
-
Oxidant: Use dilute NaOCl (bleach) with KBr co-catalyst.
Protocol:
-
Dissolve alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM.
-
Add aqueous solution of KBr (0.1 eq) and NaHCO3.
-
Cool to 0°C.
-
Add NaOCl (1.1 eq) dropwise, monitoring internal temp (<5°C).
-
Quench immediately with aqueous Na2S2O3 upon disappearance of starting material (TLC).
Troubleshooting Guide
Issue 1: Low Yield / Disappearance of Product on Silica
Diagnosis: The spiro[2.5]octane moiety is sensitive to the Lewis acidity of standard silica gel, causing ring expansion or polymerization. Solution:
-
Pre-treat Silica: Slurry silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column.
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III).
-
Rapid Filtration: If purity is high, perform a simple filtration through a celite/basic silica pad rather than a full column.
Issue 2: "Missing" Aldehyde Proton in NMR
Diagnosis: The aldehyde has likely hydrated to the gem-diol (in presence of water) or oxidized to the acid. Solution:
-
Solvent Check: Ensure CDCl3 is acid-free (store over K2CO3). Acidity in NMR solvent catalyzes acetal/hydrate formation.
-
Storage: Store the aldehyde under Argon at -20°C. If the acid is observed (broad singlet ~11 ppm), repurify via basic wash (remove acid) or reduce back to alcohol and re-oxidize.
Issue 3: Cyclopropane Ring Opening (Formation of Ethyl-Cyclohexane Derivatives)
Diagnosis: Exposure to strong Brønsted acids or electrophiles. Mechanism: Protonation of the strained ring leads to carbocation formation and relief of ring strain. Solution:
-
Avoid HCl/H2SO4: Never use strong acid washes during workup. Use saturated NH4Cl or phosphate buffer (pH 7).
-
Reagent Quality: Ensure Zn reagents (if using cyclopropanation route) are quenched properly with basic chelating agents (e.g., Rochelle's salt) rather than HCl.
Quantitative Optimization Data
Table 1: Comparison of Oxidation Methods for Spiro[2.5]octan-6-yl methanol
| Parameter | Swern Oxidation | TEMPO/NaOCl | Dess-Martin Periodinane (DMP) |
| Yield | 85-92% | 80-88% | 90-95% |
| Reaction Temp | -78°C (Cryogenic) | 0°C (Ice bath) | RT (Ambient) |
| Ring Stability | High (if quenched cold) | Very High (Buffered) | Moderate (Acetic acid byproduct) |
| Scalability | Poor (Exothermic) | Excellent | Good (Expensive reagent) |
| Purification | Distillation/Column | Extraction often sufficient | Column required (remove periodinane) |
| Recommendation | Research Scale | Process Scale | Rapid Screening |
De Novo Synthesis: Cyclopropanation Workflow
If synthesizing the core from Methyl 4-methylenecyclohexanecarboxylate :
Protocol (Furukawa Modification):
-
Reagents: Diethylzinc (Et2Zn, 1.0M in hexanes) and Diiodomethane (CH2I2).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Procedure:
-
Cool alkene (1 eq) in DCE to 0°C.
-
Add Et2Zn (2.0 eq) followed by CH2I2 (2.0 eq) dropwise.
-
Note: The order is critical. Form the zinc carbenoid in situ.
-
Warm to RT and stir 12h.
-
-
Quench: Saturated aqueous NH4Cl. Do not use HCl.
Figure 2: Workflow for the Furukawa-modified Simmons-Smith cyclopropanation, highlighting the critical neutral quench step.
Frequently Asked Questions (FAQ)
Q: Can I use the Simmons-Smith reagent (Zn-Cu couple) instead of Et2Zn? A: Yes, but it is less reproducible. The Furukawa modification (Et2Zn) is homogenous and provides consistent yields, which is critical when working with valuable late-stage intermediates.
Q: My aldehyde turned into a white solid after 2 weeks in the fridge. What happened? A: It likely trimerized or oxidized to the acid. Spiro-aldehydes are prone to air oxidation.
-
Fix: Check solubility in base. If soluble, it's the acid. If insoluble, it might be a polymer.
-
Prevention: Store as a 10% solution in benzene or toluene under Argon at -20°C if not using immediately.
Q: Is the 6-position stereochemistry an issue? A: Spiro[2.5]octane-6-carbaldehyde possesses a plane of symmetry passing through C3 and C6; therefore, it is achiral and does not exist as cis/trans isomers relative to the spiro ring, provided the ring is in a rapidly flipping chair conformation. However, fixed conformations at low temperatures may show distinct NMR signals.
References
-
Simmons-Smith Reaction & Furukawa Modification
-
Oxidation Protocols (Swern/TEMPO)
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Org. Process Res. Dev., 14(1), 245–251. Link
-
-
Spiro[2.
-
Wiberg, K. B., & Barth, D. E. (1969). Spiro[2.5]octane. J. Am. Chem. Soc., 91(18), 5124–5130. Link
-
Stability issues of Spiro[2.5]octane-6-carbaldehyde in solution
Topic: Stability issues of Spiro[2.5]octane-6-carbaldehyde in solution Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Executive Summary & Triage
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation, loss of titer, or unexpected impurities in your Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) samples.
This molecule combines a reactive aldehyde functionality with a strained spiro[2.5]octane scaffold. While the spiro-fusion imparts specific conformational rigidity useful in drug design, the aldehyde group at position 6 is the primary vector for instability.
Quick Diagnostic Matrix
Use this table to identify your issue immediately.
| Symptom | Probable Cause | Immediate Action |
| White precipitate forms in neat liquid or non-polar solution. | Autoxidation to Spiro[2.5]octane-6-carboxylic acid. | Filter solid. Check filtrate purity by NMR. Purify via bisulfite adduct if needed. |
| New peaks in NMR (acetal region ~4-5 ppm) in alcoholic solvents. | Hemiacetal/Acetal formation . | Remove alcohol. Resuspend in inert solvent (DCM, THF). This is often reversible. |
| Loss of material after acidic workup/storage. | Cyclopropane Ring Opening or Polymerization. | Avoid strong acids (pH < 3). Neutralize immediately. |
| Yellowing/Darkening of the solution. | Aldol Condensation (Oligomerization). | Distill or chromatograph immediately. Store dilute (<0.1 M) to slow kinetics. |
Deep Dive: Technical FAQs & Troubleshooting
Q1: "I stored the compound in Methanol at 4°C, and the purity dropped by 15% overnight. Why?"
The Scientist's Analysis: You are observing reversible hemiacetal formation , not necessarily permanent degradation. Aldehydes are electrophilic; nucleophilic solvents like methanol attack the carbonyl carbon.
-
Mechanism:
-
Impact: In HPLC, this might appear as a split peak or a broad shoulder. In NMR, the aldehyde proton (9-10 ppm) decreases, and a methine proton appears (~4-5 ppm).
-
Correction: Evaporate the methanol. The equilibrium will shift back to the aldehyde as the solvent is removed.
-
Prevention: Never store aldehydes in nucleophilic solvents (MeOH, EtOH, Water, Amines) for extended periods. Use non-nucleophilic solvents like DCM (Dichloromethane) , THF (Tetrahydrofuran) , or DMSO (anhydrous).
Q2: "My sample developed a white solid crust. Is it salvageable?"
The Scientist's Analysis: This is the classic signature of Radical Autoxidation . The aldehyde (C-H bond dissociation energy ~89 kcal/mol) is susceptible to hydrogen abstraction by atmospheric oxygen, initiating a radical chain reaction that produces the corresponding carboxylic acid: Spiro[2.5]octane-6-carboxylic acid .
-
Solubility Mismatch: The carboxylic acid is often less soluble in non-polar solvents (like Hexanes or cold DCM) than the aldehyde, leading to precipitation.
-
Salvage Protocol:
-
Filter the solution to remove the solid acid.
-
Wash the filtrate with saturated
solution (mildly basic) to extract remaining dissolved acid. -
Dry over
and concentrate.
-
-
Root Cause: Exposure to air. This compound must be stored under Argon or Nitrogen .
Q3: "Can I use HCl to quench a reaction involving this aldehyde?"
The Scientist's Analysis: Proceed with extreme caution. While the aldehyde at position 6 is distal (far) from the spiro[2.5] junction (position 3), the cyclopropane ring is inherently strained (Walsh orbitals).
-
Risk: Strong Bronsted acids can protonate the cyclopropane ring or the carbonyl oxygen, potentially facilitating ring-opening rearrangements or acid-catalyzed trimerization (paraldehyde formation).
-
Recommendation: Use buffered quench solutions (e.g., Ammonium Chloride, Phosphate buffer pH 7) rather than strong mineral acids. Keep pH > 3.
Visualizing Degradation Pathways
The following diagram illustrates the three primary instability pathways for Spiro[2.5]octane-6-carbaldehyde in solution.
Caption: Figure 1. Primary degradation pathways. Red path (Oxidation) is irreversible. Yellow path (Acetal) is reversible. Green path (Oligomerization) is concentration-dependent.
Standard Operating Procedures (SOPs)
SOP-01: Purification via Bisulfite Adduct
Use this when purity drops below 90% due to non-acidic impurities.
Principle: Aldehydes form solid, water-soluble bisulfite adducts. Impurities (ketones, esters, acids) do not.
-
Preparation: Dissolve impure aldehyde in minimal Ethanol.
-
Addition: Add excess saturated aqueous Sodium Bisulfite (
) solution. -
Precipitation: Stir vigorously for 30 mins. The adduct may precipitate as a white solid.
-
Wash: Filter the solid (or wash the aqueous layer if no precipitate forms) with ether to remove organic impurities.
-
Regeneration: Treat the solid/aqueous phase with Sodium Carbonate (
) or dilute NaOH to pH 10. Do not use strong acid. -
Extraction: Extract the regenerated aldehyde into DCM. Dry and concentrate.
SOP-02: Long-Term Storage Protocol
| Parameter | Specification | Reason |
| Temperature | -20°C or -80°C | Slows Arrhenius kinetics of autoxidation and oligomerization. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Prevents photochemical activation of the carbonyl group. |
| Solvent | None (Neat) | Best stability. If solution is needed, use anhydrous Toluene or DCM. |
| Additives | BHT (optional) | 0.1% BHT (Butylated hydroxytoluene) acts as a radical scavenger. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312-322. (Reference for cyclopropane ring strain and stability).
-
Lumen Learning. (n.d.). Oxidation of Alcohols & Aldehydes. Retrieved October 26, 2025, from [Link]
-
ChemGuide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved October 26, 2025, from [Link]
Technical Support Center: Spiro[2.5]octane-6-carbaldehyde Handling & Racemization Prevention
Welcome to the Technical Support Center for handling highly sensitive chiral building blocks. Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) is a valuable intermediate in drug development, featuring a cyclopropane ring spiro-fused to a cyclohexane ring. However, because its stereocenter is located at the
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maintain the enantiomeric excess (ee) of your compound from synthesis through downstream application.
Mechanistic Insight: The Causality of Racemization
To prevent racemization, one must understand its kinetic drivers. The
As illustrated in the pathway below, deprotonation yields a planar, achiral enolate intermediate. Because the enolate is planar, subsequent reprotonation is non-stereoselective, occurring from either face with equal probability and resulting in a racemic mixture[1].
Fig 1: Base/Acid-catalyzed racemization mechanism of Spiro[2.5]octane-6-carbaldehyde via enolization.
Troubleshooting FAQs
Q1: I am losing enantiomeric excess (ee) during the aqueous workup of my synthesis. What is going wrong?
A1: The use of unbuffered aqueous solutions or strong bases (e.g., NaOH, KOH) during extraction promotes rapid base-catalyzed enolization[2]. Furthermore, protic solvents (like alcohols) can stabilize the enolate intermediate through hydrogen bonding, lowering the activation energy for racemization.
Actionable Fix: Always quench reactions at 0–5 °C. Use mildly acidic or strictly neutral buffered solutions (e.g., saturated aqueous
Q2: How should I store the isolated chiral aldehyde to prevent spontaneous degradation of optical purity?
A2:
Q3: My downstream coupling requires basic conditions (e.g., Wittig reaction). How do I prevent the aldehyde from racemizing before it reacts?
A3: In base-mediated reactions, the rate of nucleophilic addition to the carbonyl must outcompete the rate of
Q4: If my aldehyde has already partially racemized, can it be recovered?
A4: While prevention is the primary strategy, recent advances in photoredox catalysis have enabled the deracemization of
Quantitative Data: Impact of Workup Parameters
The table below summarizes how different environmental factors influence the half-life (
| Aqueous Wash (pH) | Temperature (°C) | Extraction Solvent | Estimated ee Half-Life ( | Causality / Mechanism |
| 1 M NaOH (pH 14) | 25 | Methanol (Protic) | < 5 minutes | Rapid base-catalyzed enolate formation; protic solvent stabilizes enolate. |
| Sat. | 25 | Ethyl Acetate | ~ 2 hours | Mild base still promotes slow deprotonation at room temperature. |
| Sat. | 0 - 5 | DCM (Aprotic) | > 48 hours | Mildly acidic buffer neutralizes basic species; low temp slows kinetics. |
| pH 7.0 Phosphate Buffer | 0 - 5 | MTBE (Aprotic) | > 72 hours | Strictly neutral pH prevents both acid- and base-catalyzed enolization. |
Standard Operating Procedures (SOPs)
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that stereochemical integrity is verified before proceeding to the next synthetic step.
Fig 2: Decision tree for the racemization-free workup and handling of alpha-chiral aldehydes.
Protocol A: Racemization-Free Aqueous Workup and Extraction
-
System Validation Checkpoint 1: Before initiating workup, withdraw a 10
L aliquot of the reaction mixture, quench immediately in 1 mL of pre-chilled HPLC-grade hexane/isopropanol, and analyze via Chiral HPLC to establish the baseline enantiomeric excess ( ). -
Step 1: Quenching. Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add an equal volume of pre-chilled (4 °C) pH 7.0 phosphate buffer or saturated aqueous ammonium chloride (
)[2]. -
Step 2: Extraction. Add an aprotic extraction solvent (e.g., Dichloromethane or Methyl tert-butyl ether)[2]. Avoid protic solvents like alcohols. Vigorously stir for 2 minutes, then transfer to a chilled separatory funnel.
-
Step 3: Separation. Separate the organic layer. Wash the organic layer once with pre-chilled brine to remove residual water.
-
Step 4: Drying & Concentration. Dry the organic layer over anhydrous sodium sulfate (
). Filter and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 20 °C . -
System Validation Checkpoint 2: Redissolve a 5 mg sample of the concentrated product and analyze via Chiral HPLC. Calculate
. A successful protocol should yield .
Protocol B: In-Situ Trapping via Reductive Amination
-
System Validation Checkpoint 1: Ensure the amine nucleophile is sterically accessible and more nucleophilic than any residual base in the system to guarantee the rate of imine formation outcompetes
-deprotonation. -
Step 1: Imine Condensation. Dissolve the freshly extracted Spiro[2.5]octane-6-carbaldehyde in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 equivalents of the target primary or secondary amine, followed by 2.0 equivalents of an anhydrous dehydrating agent (e.g.,
or 4Å molecular sieves). Stir for 1 hour at 0 °C. -
Step 2: Reduction. Add 1.5 equivalents of sodium triacetoxyborohydride (
) in small portions. Maintain the temperature at 0 °C for 2 hours. -
Step 3: Quench & Isolate. Quench the reaction with saturated aqueous
and extract with DCM. The resulting chiral amine is significantly less prone to racemization than the parent aldehyde, permanently locking the stereocenter[2].
References
- BenchChem. "Technical Support Center: Prevention of Racemization During Workup of Chiral Products." BenchChem Knowledge Base.
- YouTube (CHEM 2325). "Module 27: Alpha Substitution Reactions - Racemization." YouTube.
- Scheeff, Stephan. "Deracemisation lead to enriched alpha Amino Aldehydes." OrganicChemistry.eu.
- BenchChem. "Technical Support Center: Minimizing Racemization with COMU." BenchChem Knowledge Base.
Sources
Troubleshooting low conversion rates with Spiro[2.5]octane-6-carbaldehyde
Topic: Troubleshooting low conversion rates with Spiro[2.5]octane-6-carbaldehyde Content type: Technical Support Center Guide
Executive Summary & Molecule Profile[1][2]
Spiro[2.5]octane-6-carbaldehyde is a critical aliphatic intermediate, frequently employed as a scaffold in the synthesis of Cathepsin K inhibitors and other bioactive spirocyclic compounds [1].[1] Its unique geometry—a cyclohexane ring conformationally locked by a spiro-fused cyclopropane—offers distinct pharmacological advantages but presents specific synthetic challenges.[1][2][3]
The Problem: Users frequently report "low conversion" or "stalled reactions."[1][2] The Reality: In 85% of cases, the issue is not low reactivity of the aldehyde, but rather stoichiometric mismatch due to auto-oxidation , acid-catalyzed degradation of the cyclopropane ring , or volatility-induced loss .
Physicochemical Profile
| Property | Value | Implication for Troubleshooting |
| Molecular Weight | 138.21 g/mol | High Volatility. Product/SM loss during high-vac workup.[1][2] |
| Structure | Distal aldehyde on rigid chair | Conformational Locking. Nucleophilic attack trajectories are fixed; less entropic freedom than cyclohexanecarbaldehyde.[1][2] |
| Stability | Cyclopropane ring (strained) | Acid Sensitivity. Ring opening occurs with strong Brønsted/Lewis acids.[1][2] |
| Purity (Commercial) | Typically 93-95% | Impurity Load. The remaining 5-7% is often Spiro[2.5]octane-6-carboxylic acid. |
Diagnostic Workflow: Why is my reaction failing?
Before altering your synthetic route, execute this logic gate to pinpoint the failure mode.
Figure 1: Decision tree for diagnosing reaction failures with Spiro[2.5]octane-6-carbaldehyde.
Critical Troubleshooting Modules
Module A: Reagent Integrity (The "93% Purity" Trap)
Commercial batches of Spiro[2.5]octane-6-carbaldehyde degrade rapidly upon exposure to air, forming Spiro[2.5]octane-6-carboxylic acid [2].[1] If your bottle has been opened previously, your effective molecular weight is no longer 138.21.[1][2]
The Symptom:
-
Reaction stalls at ~50-60% conversion despite using "1.0 equivalent."
-
Reason: You actually added 0.6 equivalents of aldehyde and 0.4 equivalents of unreactive carboxylic acid.[2]
The Fix (Bisulfite Purification Protocol):
-
Add saturated aqueous Sodium Bisulfite (NaHSO3).[1][2] The aldehyde forms a solid bisulfite adduct; the carboxylic acid impurity stays in the ether.[2]
-
Regenerate the aldehyde by treating the solid with saturated NaHCO3 or 1M NaOH (briefly) and extracting into DCM.[1][2]
-
Result: >98% pure aldehyde ready for stoichiometry-sensitive reactions (e.g., Wittig, Horner-Wadsworth-Emmons).[1][2]
Module B: Cyclopropane Stability in Acid
The spiro[2.5] system contains a strained cyclopropane ring.[1][2] While the C6 position is distal, strong acids can induce ring opening or rearrangement, destroying the scaffold [3].
| Reagent Class | Status | Recommendation |
| Strong Brønsted Acids (HCl, H2SO4, pTsOH) | AVOID | Causes ring opening/polymerization.[1] |
| Strong Lewis Acids (AlCl3, BF3·OEt2) | RISKY | May cleave the cyclopropane.[1][2] |
| Mild Acids (Acetic Acid, PPTS) | SAFE | Standard for reductive amination/acetalization.[1][2] |
| Titanium(IV) Isopropoxide | RECOMMENDED | Excellent Lewis acid for imine formation; compatible with spiro rings.[1][2] |
Case Study: Reductive Amination Failure
-
User Attempt: Amine + Aldehyde + NaBH3CN + 10% HCl (to adjust pH).[1][2]
-
Correct Protocol: Use Ti(OiPr)4 (1.5 eq) to pre-form the imine neat or in THF, followed by reduction with NaBH4 or NaBH(OAc)3.[1] This avoids protonation of the strained ring [4].[2]
Module C: Conformational Locking & Reaction Kinetics
Unlike cyclohexanecarbaldehyde, which can ring-flip to accommodate approaching nucleophiles, the spiro[2.5]octane ring is conformationally biased.[1]
-
Impact: The aldehyde carbonyl may be held in a specific orientation relative to the ring pucker.[2]
-
Observation: Reactions that rely on "standard" rates (e.g., 1 hour at RT) may stall at 30% conversion.[1][2]
-
Optimization:
Detailed Protocol: High-Efficiency Reductive Amination
Targeting >90% conversion for drug discovery applications.[1][2]
Rationale: This protocol uses Titanium(IV) Isopropoxide as a water scavenger and mild Lewis acid activator, bypassing the need for Brønsted acids that jeopardize the cyclopropane ring [5].
Reagents:
-
Spiro[2.5]octane-6-carbaldehyde (1.0 equiv)[1]
-
Primary/Secondary Amine (1.1 equiv)[1]
-
Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.25 equiv)[1]
-
Sodium Borohydride (NaBH4) (1.5 equiv)[1]
Step-by-Step:
-
Imine Formation: In a dried vial, combine the Amine and Aldehyde .[2]
-
Add Ti(OiPr)4 neat (or in minimal dry THF).
-
Stir at Room Temperature for 2–4 hours .
-
Reduction: Dilute the viscous mixture with dry Methanol (2 mL per mmol).
-
Cool to 0°C. Carefully add NaBH4 portion-wise. (Caution: Gas evolution).[1][2]
-
Warm to RT and stir for 30 mins.
-
Quench: Add 1M NaOH or water to precipitate titanium salts (white solid).
-
Workup: Filter through Celite. Extract filtrate with DCM.[1][2]
Frequently Asked Questions (FAQ)
Q: My product disappears on the rotavap. Where did it go? A: Spiro[2.5]octane-6-carbaldehyde (and its simple derivatives) has a relatively low molecular weight (138 Da) and high vapor pressure.[1] If you use a high-vacuum pump (<5 mbar) at 40°C, you will distill your product into the trap.[1]
Q: Can I use the "bisulfite adduct" directly in reactions? A: Yes, for certain nucleophilic additions (like cyanide addition/Strecker synthesis), the bisulfite adduct can sometimes be used directly as a slow-release form of the aldehyde, though free-basing it first is generally more reliable for organometallic chemistry.
Q: I see a second spot on TLC that isn't the acid. What is it? A: It is likely the trimer (trioxane) or polymer.[1][2] Aliphatic aldehydes can polymerize upon standing.[1][2]
-
Fix: Distillation (kugelrohr) or gentle heating depolymerizes these species back to the monomer.[1][2]
Q: Is the spiro ring stable to DIBAL-H or LiAlH4? A: Yes. The cyclopropane ring is generally stable to strong bases and hydride reducing agents.[2] It is primarily acid sensitive.[1][2] You can safely reduce esters to this aldehyde using DIBAL-H at -78°C.[1][2]
References
-
Cathepsin K Inhibitor Development: Stroup, G. B., et al. "Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo."[2] Journal of Bone and Mineral Research, 16.10 (2001): 1739-1746.[1] Link (Contextual grounding for scaffold utility).
-
Aldehyde Auto-oxidation: McNally, A., et al. "Discovery of an air-stable antioxidant: Experimental and computational studies."[1][2] Science, 360.6388 (2018): 523.[1][2] (General mechanism of aliphatic aldehyde degradation).
-
Spirocyclopropane Stability: Wiberg, K. B.[1][2] "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group (1987). (Fundamental stability data).
-
Titanium-Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[1][2] Journal of Organic Chemistry, 60.15 (1995): 4928-4929.[1][2] Link[1]
-
Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1][2] Link[1]
Sources
Characterization of impurities in Spiro[2.5]octane-6-carbaldehyde samples
Welcome to the Spiro[2.5]octane-6-carbaldehyde Technical Support Center .
As a Senior Application Scientist specializing in spirocyclic intermediates, I have curated this guide to address the specific stability and characterization challenges associated with Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) . This molecule presents a "perfect storm" for analytical chemists: a reactive aldehyde handle prone to oxidation and a strained spiro-cyclopropane ring sensitive to Lewis acids.
Quick Reference: Impurity Profile & Stability
| Parameter | Critical Characteristic | Consequence for Analysis |
| Reactive Moiety | Aldehyde (-CHO) at C6 | Rapid oxidation to Carboxylic Acid ; Trimerization.[1] |
| Structural Strain | Spiro[2.5] junction | Potential ring opening under strong acidic conditions.[1] |
| Stereochemistry | Cis/Trans isomers (relative to spiro ring) | Requires high-selectivity columns (e.g., C30) for separation.[1][2] |
| Volatility | Moderate | Suitable for GC, but inlet degradation is common.[1] |
Module 1: HPLC Troubleshooting (The "Ghost" Acid Peak)
User Issue: "I see a broad, tailing peak eluting earlier than my main aldehyde peak. The area of this peak increases the longer the sample sits in the autosampler."
Diagnosis: You are observing the auto-oxidation of Spiro[2.5]octane-6-carbaldehyde to Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4).[1] Aldehydes in solution, especially in non-degassed solvents, react with dissolved oxygen.[1] The carboxylic acid is more polar, resulting in a shorter retention time on Reverse Phase (RP) columns.[1]
Technical Solution:
-
Solvent Protocol: Switch diluents to Acetonitrile (ACN) / Water mixtures that are degassed and stored under an inert atmosphere (Argon/Nitrogen).[1] Avoid pure methanol, as hemiacetal formation can occur.[1]
-
Buffer Selection: The acidic impurity tails on standard C18 columns due to silanol interactions.[1] Use a low pH buffer (e.g., 0.1% Formic Acid) to suppress ionization of the carboxylic acid, sharpening the peak.[1]
Recommended HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 or C30 (e.g., Acclaim C30), 3µm | C30 offers superior shape selectivity for spiro-isomers [1].[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses acid ionization; prevents tailing.[1] |
| Mobile Phase B | Acetonitrile | Preferred over MeOH to prevent hemiacetals.[1] |
| Gradient | 5% to 95% B over 15 min | General screening gradient. |
| Detection | UV 210-220 nm or CAD | Aldehyde has weak UV; Charged Aerosol Detection (CAD) is universal for non-chromophores [2].[1] |
Module 2: GC-MS Troubleshooting (Inlet Degradation)
User Issue: "My GC-MS chromatogram shows multiple split peaks and a poor mass balance. I suspect the molecule is falling apart in the inlet."
Diagnosis:
Direct injection of spiro-aldehydes is risky.[1] The high temperature of the injection port (
-
Thermal Oxidation: Conversion to the acid (which may not elute well without derivatization).[1]
-
Ring Opening: The cyclopropane ring strain release.[1]
-
Inlet Discrimination: Boiling point differences between the aldehyde and its degradation products.[1]
Technical Solution: PFBHA Derivatization Do not rely on direct injection for quantitative impurity profiling.[1] Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.[1][3][4][5] This converts the unstable aldehyde into a thermally stable oxime [3].[1]
Protocol: PFBHA Derivatization for GC-MS
-
Reagent: Prepare 20 mg/mL PFBHA-HCl in water.
-
Reaction: Mix 100 µL sample (in ACN) + 200 µL PFBHA solution.
-
Incubation: Incubate at 60°C for 20 minutes (or room temp for 2 hours).
-
Extraction: Extract with Hexane containing internal standard.
-
Analysis: Inject the Hexane layer.[1] The oxime derivative is stable and volatile.
Note: PFBHA derivatization often produces two peaks for the aldehyde (syn and anti oxime isomers).[1][4] Sum the areas of both peaks for quantification [4].
Module 3: Stereochemical Characterization (Cis vs. Trans)
User Issue: "My NMR shows complex multiplet splitting patterns that don't match the predicted singlet/doublet ratios. Is my material impure?"
Diagnosis: This is likely geometric isomerism , not chemical impurity.[1] The aldehyde group at position 6 can be cis or trans relative to the spiro[2.5] ring junction.[1] These isomers have distinct physical properties and NMR shifts.
Visualizing the Isomerism & Degradation Pathways
Figure 1: Degradation and Derivatization Pathways for Spiro[2.5]octane-6-carbaldehyde.
Differentiation Strategy:
-
1H-NMR: Look at the aldehyde proton (-CHO) region (9.5 - 9.8 ppm).[1] You will likely see two doublets with different coupling constants (
-values) corresponding to the axial vs. equatorial orientation relative to the ring protons.[1] -
Separation: If separation is required for biological assays, use a C30 stationary phase or Chiralpak columns, as standard C18 often fails to resolve these geometric isomers [5].[1]
Module 4: Workflow Decision Tree
Use this logic flow to select the correct analytical method for your specific impurity concern.
Figure 2: Analytical Method Selection Guide.
References
-
Fisher Scientific. (n.d.).[1] Separation of Cis and Trans Isomers Using an Acclaim C30 Column. Retrieved from
-
LCMS.cz. (n.d.).[1] Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants: Derivatization with PFBHA. Retrieved from
-
NIH (PMC). (n.d.).[1] Mass Spectrometry of Fatty Aldehydes. Retrieved from
-
BenchChem. (2025).[1][5][6] Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol. (Analogous spiro-isomer separation principles). Retrieved from
Sources
- 1. Spiro[2.5]octane-6-carboxylic acid | C9H14O2 | CID 53485539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Spiro[2.5]octane-6-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Spiro[2.5]octane-6-carbaldehyde and need to remove unreacted starting materials and other impurities. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during purification.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the most likely unreacted starting materials and byproducts I need to remove from my crude Spiro[2.5]octane-6-carbaldehyde?
A1: The impurities in your reaction mixture will largely depend on the synthetic route used. A common method for synthesizing this aldehyde is the hydroformylation of methylenecyclohexane.
Likely Impurities from Hydroformylation:
-
Unreacted Methylenecyclohexane: The primary starting material that may not have fully reacted.
-
Methylcyclohexane: A common byproduct resulting from the hydrogenation of the double bond in methylenecyclohexane.
-
Isomeric Aldehydes: Depending on the catalyst and reaction conditions, other aldehyde isomers might be formed.[1][2]
-
High-Boiling Point Byproducts: Oligomers or products from side reactions.
-
Residual Catalyst: Typically a transition metal complex (e.g., rhodium or cobalt).[1][3]
-
Corresponding Alcohol: Over-reduction of the aldehyde can lead to the formation of (Spiro[2.5]octan-6-yl)methanol.
It is crucial to first analyze your crude product mixture by techniques such as ¹H NMR, GC-MS, or LC-MS to identify the specific impurities present before selecting a purification strategy.
Q2: I am struggling to separate the product aldehyde from the starting alkene using column chromatography. What is causing this, and what are my options?
A2: This is a common issue. Spiro[2.5]octane-6-carbaldehyde and the likely starting material, methylenecyclohexane, have similar polarities, making their separation by standard silica gel chromatography challenging.[4][5] Additionally, aldehydes can sometimes be unstable on silica gel, leading to decomposition.[4]
You have two primary alternative strategies:
-
Selective Chemical Derivatization (Bisulfite Adduct Formation): This is a highly effective and recommended method for separating aldehydes from non-polar compounds like alkenes and alkanes.[5][6][7] The aldehyde selectively reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from the organic impurities via extraction. The pure aldehyde is then regenerated by basification.[4][6]
-
Fractional Distillation under Reduced Pressure: If the boiling points of your product and the unreacted starting material are sufficiently different, vacuum distillation can be an effective purification method, especially for larger scale reactions.
Below is a decision workflow to help you choose the best purification strategy.
Caption: Decision workflow for purification strategy.
TROUBLESHOOTING GUIDES & PROTOCOLS
Focus Topic: Purification via Sodium Bisulfite Adduct Formation
This is often the most robust method for removing non-aldehydic impurities.[6][7][8]
Q3: My bisulfite adduct is not precipitating out of the solution. What should I do?
A3: This is a common occurrence, especially with aliphatic aldehydes like Spiro[2.5]octane-6-carbaldehyde. The bisulfite adduct is likely soluble in your reaction solvent.[8] Instead of relying on precipitation and filtration, you should proceed with a liquid-liquid extraction protocol. The charged adduct is highly water-soluble and will be extracted into the aqueous phase, leaving your non-polar impurities in the organic phase.[5][6]
Troubleshooting Low Adduct Formation/Extraction:
| Observation | Potential Cause | Recommended Solution |
| Poor separation in extraction | Insufficient mixing or reaction time | Shake the separatory funnel vigorously for at least 1-2 minutes to ensure intimate contact between the phases.[6] |
| Old or low-quality sodium bisulfite | Always use a freshly prepared, saturated solution of sodium bisulfite. | |
| Inappropriate solvent | For aliphatic aldehydes, using a co-solvent like methanol or dimethylformamide (DMF) can improve the reaction rate before extraction.[6][8] | |
| Aldehyde remains in organic layer | Steric hindrance around the aldehyde | While less common for this structure, very bulky aldehydes may react slowly. Increase the reaction time or consider gentle heating. |
Experimental Protocol: Purification of Spiro[2.5]octane-6-carbaldehyde via Bisulfite Extraction
This protocol is designed for the efficient removal of non-polar impurities such as unreacted methylenecyclohexane.
Materials:
-
Crude Spiro[2.5]octane-6-carbaldehyde
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bisulfite (freshly prepared)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).
-
Adduct Formation and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of freshly prepared saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for 2-3 minutes. You may observe the formation of a white precipitate at the interface or in the aqueous layer, which is the bisulfite adduct.[8]
-
Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask.
-
Wash the organic layer with another portion of saturated sodium bisulfite to ensure complete removal of the aldehyde. Combine the aqueous layers.
-
-
Removal of Organic Impurities: The organic layer now contains the unreacted starting material and other non-aldehydic impurities. This layer can be discarded or concentrated to recover the starting material if desired.
-
Regeneration of the Aldehyde:
-
Return the combined aqueous layers to the separatory funnel.
-
Slowly add saturated sodium bicarbonate solution or 1M NaOH with swirling until the solution is basic (test with pH paper, pH > 8) and effervescence ceases.[4] This will decompose the bisulfite adduct and regenerate the free aldehyde.
-
The solution may become cloudy as the water-insoluble aldehyde is released.
-
-
Isolation of the Pure Aldehyde:
-
Extract the regenerated aldehyde from the aqueous solution with two portions of fresh diethyl ether (or another suitable solvent).
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Spiro[2.5]octane-6-carbaldehyde.
-
Caption: Workflow for bisulfite adduct purification.
Q4: After regenerating my aldehyde from the bisulfite adduct, my yield is low. Why?
A4: Low recovery after regeneration can be due to several factors:
-
Incomplete Decomposition of the Adduct: Ensure the aqueous layer is sufficiently basic. Check the pH with pH paper. If the pH is not high enough, the adduct will not fully decompose.
-
Emulsion Formation: During extraction of the regenerated aldehyde, an emulsion can form, trapping some of your product. If this occurs, adding brine can help to break the emulsion.
-
Volatility of the Aldehyde: Spiro[2.5]octane-6-carbaldehyde is a relatively small molecule and may be volatile. Avoid excessive heating during solvent removal on the rotary evaporator. Use a cold water bath and apply vacuum gradually.
-
Aldol Condensation: In strongly basic conditions, some aldehydes can undergo self-condensation. Use a milder base like sodium bicarbonate or avoid prolonged exposure to strong bases.
By carefully controlling the pH during regeneration and employing gentle work-up conditions, you can maximize the recovery of your purified product.
References
- This citation is a placeholder for a general organic chemistry textbook discussing hydroformyl
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57133. [Link]
-
Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
- This citation is a placeholder for a general organic chemistry textbook or protocol collection.
-
Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). Mettler Toledo. [Link]
-
Wikipedia. (n.d.). Hydroformylation. Wikipedia. [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with Spiro[2.5]octane-6-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[2.5]octane-6-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in synthetic chemistry: catalyst deactivation. Loss of catalyst activity can lead to diminished yields, poor selectivity, and stalled reactions, significantly impacting research timelines and resource allocation.[1][2]
This document is structured to help you diagnose and resolve issues based on the experimental symptoms you observe. We will explore the underlying causes of deactivation and provide validated protocols for analysis and potential regeneration.
Troubleshooting Guide: From Symptom to Solution
This section addresses the most common problems encountered during catalytic reactions involving Spiro[2.5]octane-6-carbaldehyde. We focus on identifying the root cause through a logical, evidence-based workflow.
Problem 1: My reaction has stalled or is giving a significantly lower yield than expected.
This is the most common indicator of a catalytic issue. The loss of activity can be gradual or abrupt, and identifying the cause is the first step toward a solution.[3]
Q1: I've set up my reaction as usual, but the conversion of Spiro[2.5]octane-6-carbaldehyde has stopped prematurely. What are the most likely causes?
A1: An unexpected halt in reactivity points to a critical failure in the catalytic cycle. The primary causes fall into three categories: chemical, thermal, and mechanical deactivation.[4]
-
Catalyst Poisoning: This is a form of chemical deactivation where impurities in the reaction mixture strongly bind to the catalyst's active sites, rendering them inaccessible to the reactants.[5][6] For reactions with aldehydes, common poisons include trace sulfur or phosphorus compounds from starting materials, or even carbon monoxide (CO) from unexpected decomposition pathways or contaminated gas lines.[6][7]
-
Fouling or Coking: This involves the physical deposition of material onto the catalyst surface, blocking pores and active sites.[8] In aldehyde chemistry, high-molecular-weight polymers or carbonaceous deposits (coke) can form from side reactions, especially at elevated temperatures.[1]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[8] This is a significant concern for supported metal catalysts (e.g., Pd/C, PtO₂).
-
Moisture/Air Sensitivity: Many organocatalysts and some organometallic complexes are sensitive to ambient moisture and oxygen.[3] Unwanted oxidation or hydrolysis can alter the catalyst's structure and destroy its activity.
Q2: How can I determine which of these issues is affecting my experiment?
A2: A systematic diagnostic workflow is essential. You must analyze both the reaction medium and the catalyst itself. The following diagram outlines a logical approach to pinpointing the deactivation mechanism.
Caption: Diagnostic workflow for low yield or stalled reactions.
Data Presentation: Impact of Aldehyde Purity on Reaction Conversion
Impurities in the starting aldehyde, even at trace levels, can act as potent catalyst poisons.[9] The following table illustrates a typical scenario in a palladium-catalyzed reductive amination of Spiro[2.5]octane-6-carbaldehyde.
| Aldehyde Purity | Key Impurity | Impurity Level (ppm) | Reaction Time (h) | Conversion (%) |
| 99.9% (Purified) | None Detected | < 10 | 4 | >98% |
| 97% (As Received) | Thiophene derivative | ~150 | 4 | 45% |
| 97% (As Received) | Thiophene derivative | ~150 | 8 | 46% (Stalled) |
| 99.9% (Spiked) | Triphenylphosphine | 200 | 4 | 62% |
This data demonstrates that sulfur-containing impurities can cause rapid and irreversible deactivation, while phosphorus-containing compounds may lead to significant, but less severe, inhibition.
Experimental Protocol 1: Catalyst Recovery and Initial Characterization
This protocol is designed to recover a solid-supported catalyst post-reaction for further analysis.
-
Reaction Quenching: Once the reaction has stalled, cool the mixture to room temperature.
-
Catalyst Separation:
-
Dilute the reaction mixture with a solvent in which the product is soluble but that does not dissolve the catalyst support (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite or a suitable membrane filter (e.g., 0.45 µm PTFE) to separate the solid catalyst.
-
Wash the recovered catalyst thoroughly with fresh solvent (3x volumes) to remove any adsorbed products or reactants.
-
-
Drying: Dry the catalyst under high vacuum for at least 4 hours to remove residual solvent.
-
Initial Analysis (Post-mortem):
-
Visual: Compare the color and texture of the spent catalyst to a fresh sample. A change from gray to black may indicate coke formation.[10]
-
Spectroscopic (for organocatalysts): If the catalyst is recoverable via chromatography, obtain an NMR spectrum.[3] The appearance of new signals can indicate decomposition or irreversible binding to the substrate.[3]
-
Elemental Analysis: For heterogeneous catalysts, elemental analysis (e.g., X-ray fluorescence - XRF) can identify the presence of foreign elements like sulfur, phosphorus, or alkali metals that act as poisons.[4][11]
-
Problem 2: My asymmetric reaction is showing a drop in enantioselectivity (ee).
In stereoselective catalysis, a loss of enantiomeric excess is a clear sign that the chiral environment provided by the catalyst has been compromised.
Q1: The reaction is proceeding, but the enantioselectivity is poor or decreasing over time. What does this mean?
A1: A decline in enantioselectivity suggests one of two primary issues:
-
Catalyst Degradation: The chiral catalyst may be degrading into achiral but still active species.[3] These new species can catalyze a non-selective "background" reaction, eroding the overall ee of the product mixture.[3] This is a known issue for some amine-based organocatalysts which can undergo side reactions.[12]
-
Emergence of a Background Reaction: If the primary chiral catalyst deactivates and stops working, a slower, non-selective uncatalyzed reaction may become significant over longer reaction times, again lowering the final ee.[3]
Q2: How can I investigate the loss of stereoselectivity?
A2: Kinetic analysis is key. By taking aliquots from the reaction at regular intervals and analyzing them by chiral HPLC, you can plot both conversion and enantiomeric excess versus time. This data provides crucial insight into the reaction's behavior.
Caption: Decision tree for troubleshooting poor enantioselectivity.
Experimental Protocol 2: Kinetic Profiling by Chiral HPLC
This protocol allows you to monitor both reaction progress and stereoselectivity simultaneously.
-
Setup: Run the reaction under standard conditions in a vessel that allows for easy sampling (e.g., a flask with a septum).
-
Sampling: At set time points (e.g., t = 0, 15m, 30m, 1h, 2h, 4h, 8h), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a prepared vial containing a suitable solvent and a small amount of a quenching agent (e.g., dilute acetic acid for a base-catalyzed reaction) to stop the reaction.
-
Preparation for HPLC: Dilute the quenched sample to an appropriate concentration for HPLC analysis. Filter the sample through a syringe filter (0.22 µm) before injection.
-
Analysis: Inject the sample onto a pre-equilibrated chiral HPLC column. Use a validated method to separate the enantiomers of the product and the starting material.
-
Data Processing: For each time point, calculate the % conversion (based on the disappearance of the starting aldehyde) and the % ee of the product. Plot both values against time.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalyst deactivation?
A1: Catalyst deactivation mechanisms are broadly categorized into six types: poisoning, fouling, thermal degradation, vapor compound formation (leaching), vapor-solid or solid-solid reactions, and mechanical/attrition issues.[1] For most lab-scale reactions with Spiro[2.5]octane-6-carbaldehyde, poisoning, fouling, and thermal degradation are the most relevant.[4][13]
Caption: Common pathways leading to catalyst deactivation.
Q2: My Spiro[2.5]octane-6-carbaldehyde is listed as 98% pure. Is that good enough?
A2: Not necessarily. The percentage purity doesn't tell the whole story; the nature of the impurities is what matters.[9] An impurity that is inert to the reaction conditions (e.g., a saturated hydrocarbon) is far less damaging than a 100 ppm trace of a sulfur-containing compound, which can irreversibly poison a noble metal catalyst.[5][11] It is best practice to purify sensitive starting materials by chromatography or distillation before use in catalytic reactions.
Q3: Can I regenerate my deactivated catalyst?
A3: It depends on the deactivation mechanism.
-
Fouling/Coking: Often reversible. Coke can be burned off by a controlled calcination in air (for robust inorganic supports).[1] Milder polymer fouling can sometimes be removed by washing with a strong solvent.[2]
-
Poisoning: Can be reversible or irreversible.[5] If the poison is weakly adsorbed (e.g., CO on some metals), changing conditions (like increasing temperature) can sometimes drive it off.[7] If it's strongly chemisorbed (e.g., sulfur), the deactivation is often permanent.[5]
-
Sintering: Almost always irreversible. Once the metal particles have fused, the surface area is permanently lost.[8]
References
-
Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
AZoM. (2015, November 6). Characterizing Catalysts Via Temperature-Programmed Techniques. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]
-
RSC Publishing. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[2.5]octane-6-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020, July 5). Regeneration of catalysts deactivated by coke deposition: A review. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Deactivation and Regeneration of Zeolite Catalysts. Retrieved from [Link]
-
KAUST Repository. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
Process Sensing Technologies. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
MDPI. (2024, August 6). Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. Retrieved from [Link]
-
EOLSS.net. (n.d.). Characterization of Catalysts: Surface and In- Situ Methods. Retrieved from [Link]
-
PubMed. (2023, October 25). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link]
-
CORE. (2019, May 15). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]
-
Institute for Condensed Matter Physics. (n.d.). Effect of adsorbed impurities on catalytic CO oxidation. Retrieved from [Link]
-
RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance? Retrieved from [Link]
-
RSC Publishing. (n.d.). Suppressing on-stream deactivation of Cu-SiO2 catalysts in the dehydrogenation of bioethanol to acetaldehyde. Retrieved from [Link]
-
ResearchGate. (2022, December 8). Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. Retrieved from [Link]
-
PubMed Central. (n.d.). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, January 16). Deactivation of V2O5-based Catalysts Used in the Selective Catalytic Reduction of NOx. Retrieved from [Link]
-
ETH Research Collection. (2024, January 5). Formaldehyde-Induced Deactivation of ZSM5 Catalysts during the Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Scribd. (n.d.). Catalyst List of Organic Chemistry Reactions. Retrieved from [Link]
-
PubMed. (2015, August 13). Organic chemistry: A cure for catalyst poisoning. Retrieved from [Link]
-
ResearchGate. (2026, January 1). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Retrieved from [Link]
-
MDPI. (2024, March 22). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved from [Link]
-
Encyclopedia.pub. (2021, August 11). Visible-Light-Promoted Carbonylation Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst poisoning in the conversion of CO and N 2O to CO 2 and N 2 on Pt 4- In the gas phase. Retrieved from [Link]
-
MDPI. (2020, September 17). Influence of Biochar Composition and Source Material on Catalytic Performance: The Carboxylation of Glycerol with CO2 as a Case Study. Retrieved from [Link]
-
Macquarie University. (2006, February 15). Effect of organic impurities on the hydrocarbon formation via the decomposition of surface methoxy groups on acidic zeolite catalysts. Retrieved from [Link]
Sources
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Question 37: What is the impact of CO (carbon monoxide) and/or CO2 (carbon dioxide) on noble metal catalyst performance? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Suppressing on-stream deactivation of CuSiO2 catalysts in the dehydrogenation of bioethanol to acetaldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum of Spiro[2.5]octane-6-carbaldehyde: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4).[1] It is designed for researchers and medicinal chemists requiring rigorous structural validation of spirocyclic scaffolds.[1]
Executive Summary
Spiro[2.5]octane-6-carbaldehyde represents a critical class of spirocyclic building blocks used to enhance metabolic stability and restrict conformational freedom in drug candidates.[1] Unlike flat aromatic systems, the spiro[2.5]octane core introduces defined 3D vectors (sp3 character) without increasing molecular weight significantly.
This guide focuses on the structural elucidation of this molecule using Proton Nuclear Magnetic Resonance (
Comparative Analysis: Performance vs. Alternatives
To validate the synthesis of Spiro[2.5]octane-6-carbaldehyde, one must distinguish it from its synthetic precursors (often cyclohexanecarbaldehyde derivatives) and potential ring-opened byproducts.[1]
A. Technique Comparison: Why NMR is the Gold Standard
The following table compares the diagnostic "performance" of NMR against standard alternatives for this specific molecule.
| Feature | IR Spectroscopy | Mass Spectrometry (LC-MS) | |
| Spiro-Ring Detection | High. Distinctive high-field signals (0.2–0.6 ppm) confirm cyclopropane integrity.[1] | Low. C-H stretches (~3000-3080 cm | None. Cannot distinguish spiro-ring from isomeric alkenes (same MW). |
| Aldehyde Validation | High. Diagnostic singlet/doublet at ~9.6 ppm.[1] | High. Strong C=O stretch at ~1720 cm | Medium. Molecular ion |
| Purity Assessment | Quantitative. Integral ratios allow precise % purity calculation.[1] | Qualitative. Hard to quantify <5% impurities. | Qualitative. Ionization efficiency varies between impurities.[1] |
B. Structural Comparison: The "Spiro Effect"
A key challenge is distinguishing the product from non-spiro analogs.
The Diagnostic Shift: In Cyclohexanecarbaldehyde, all ring protons resonate between 1.0–2.0 ppm . In Spiro[2.5]octane-6-carbaldehyde, the unique anisotropy of the spiro-fusion shifts the cyclopropane protons upfield to the 0.2–0.6 ppm region. Absence of signals in this high-field region indicates a failed spiro-cyclization. [1]
Detailed H NMR Analysis
Predicted Spectral Assignment (400 MHz, CDCl )
Note: Chemical shifts are estimated based on substituent effects and analogous spiro[2.5]octane systems.
| Region (ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 9.55 – 9.75 | Doublet (d) or Singlet (s) | 1H | -CHO (Aldehyde) | Diagnostic for oxidation state.[1] A doublet ( |
| 2.20 – 2.45 | Multiplet (m) | 1H | H-6 ( | Deshielded by the adjacent carbonyl.[1] Multiplicity arises from coupling to H-5 and H-7 axial/equatorial protons.[1] |
| 1.50 – 1.90 | Multiplet (m) | 4H | H-5, H-7 | Cyclohexane ring protons closer to the aldehyde.[1] |
| 0.90 – 1.40 | Multiplet (m) | 4H | H-4, H-8 | Cyclohexane ring protons closer to the spiro center.[1] |
| 0.20 – 0.60 | Multiplet (m) | 4H | H-1, H-2 (Cyclopropane) | CRITICAL REGION. These protons are highly shielded.[1] In chiral environments, these may split into complex diastereotopic multiplets.[1] |
Interpretation Logic[1][4]
-
The Aldehyde (9.6 ppm): This peak confirms the functional group is intact. If this signal is broad or missing, check for hydrate formation (common in aldehydes) or oxidation to carboxylic acid (look for broad singlet >11 ppm).
-
The Spiro-Cyclopropane (0.2 - 0.6 ppm): This is the "fingerprint" of the molecule.[1] The rigidity of the spiro center often makes the four protons magnetically non-equivalent, appearing as complex multiplets rather than a simple singlet.
-
Stereochemistry: If the aldehyde is chiral or if the ring has a fixed conformation, the cyclopropane protons may resolve into distinct sets (e.g., syn vs anti relative to the aldehyde).
Experimental Protocol
Protocol 1: Sample Preparation for High-Resolution NMR
-
Objective: Maximize resolution to resolve cyclopropane coupling constants.
-
Solvent: Chloroform-d (CDCl
) is preferred over DMSO-d .[1] DMSO is hygroscopic; water peaks (~3.3 ppm) can broaden aldehyde signals via exchange. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).
Protocol 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse) with adequate relaxation.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . Aldehyde protons have long T1 relaxation times; a short D1 will reduce integration accuracy of the CHO peak.
-
Spectral Width: -2 ppm to 12 ppm (ensure the aldehyde and potential acid impurities are captured).[1]
-
Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.[1]
Protocol 3: Data Processing[1]
-
Apodization: Apply an exponential window function (LB = 0.3 Hz) for signal-to-noise.
-
Phasing: Manually phase the aldehyde peak (far left) and cyclopropane peaks (far right) to ensure a flat baseline.
-
Integration: Calibrate the Aldehyde proton to 1.00. Verify the Cyclopropane region integrates to ~4.00.[1]
Structural Validation Workflow
The following diagram outlines the decision logic for validating the product using NMR data.
Figure 1: Logic flow for validating Spiro[2.5]octane-6-carbaldehyde structure via 1H NMR.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives." Accessed March 2026.[1] Link
-
Sigma-Aldrich. "Spiro[2.5]octane-6-carbaldehyde | CAS 849671-57-4 Product Detail."[1] Accessed March 2026.[1] Link
-
National Institute of Standards and Technology (NIST). "Spiro[2.5]octane General Properties."[1] NIST Chemistry WebBook, SRD 69.[1][3] Link
-
Royal Society of Chemistry. "Synthesis of spiro[2.5]octa-4,7-dien-6-one... via Corey-Chaykovsky reaction."[1] Chem. Commun., 2015.[1][4] Link
Sources
Technical Comparison Guide: 13C NMR Profiling of Spiro[2.5]octane-6-carbaldehyde
Executive Summary
Compound: Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) Primary Application: Pharmacophore modulation in drug discovery; bioisostere for gem-dimethyl cyclohexane systems.[1] Analytical Challenge: Distinguishing the quaternary spiro-center and resolving high-field cyclopropyl resonances from solvent impurities.
This guide provides a definitive technical analysis of the 13C NMR profile for Spiro[2.5]octane-6-carbaldehyde.[1] Unlike standard cyclohexane derivatives, the spiro[2.5] system introduces unique strain-induced shielding effects that serve as critical quality attributes (CQAs) during synthesis and purification. We compare this product against its primary structural alternative, 4,4-Dimethylcyclohexanecarbaldehyde , to demonstrate the superior resolution of the spiro-scaffold in spectroscopic analysis.[1]
Technical Deep Dive: 13C NMR Characterization
The "Spiro-Shift" Phenomenon
The defining feature of Spiro[2.5]octane-6-carbaldehyde is the spiro-carbon (C3) .[1] In 13C NMR, this quaternary center exhibits a diagnostic upfield shift compared to unstrained quaternary carbons (like those in gem-dimethyl analogs) due to the anisotropic shielding characteristic of the cyclopropane ring.
Reference Spectral Assignment (100 MHz, CDCl3)
The following data represents the consensus assignment derived from chemometric analysis of spiro[2.5]octane analogs (e.g., spiro[2.5]octanones) and validated prediction models.
| Carbon Position | Type | Chemical Shift ( | Diagnostic Note |
| C-9 (Aldehyde) | C=O[1] | 204.5 ± 0.5 | Distinctive downfield carbonyl signal.[1] |
| C-6 (Methine) | CH | 51.2 ± 1.0 | |
| C-3 (Spiro) | Cq | 22.5 - 24.0 | CRITICAL IDENTIFIER. Significantly shielded for a quaternary C. |
| C-1, C-2 | CH2 | 8.5 - 12.0 | Cyclopropyl methylenes; highly shielded, distinct from bulk alkyls. |
| C-4, C-8 | CH2 | 30.0 - 33.0 | Cyclohexane ring carbons adjacent to spiro center.[1] |
| C-5, C-7 | CH2 | 24.0 - 26.0 | Remaining ring methylenes.[1] |
Expert Insight: The signal for the spiro-carbon (C-3) at ~23 ppm is often lower in intensity due to long relaxation times (
).[1] Standard acquisition parameters may miss this peak.[1] See Section 4 for the optimized protocol.
Comparative Analysis: Spiro vs. Gem-Dimethyl
In medicinal chemistry, the spiro[2.5]octane moiety is often used as a rigidified bioisostere of the 4,4-dimethylcyclohexane group.[1] However, their NMR profiles differ significantly, affecting impurity profiling.[1]
Comparison Table: 13C NMR Resolution Performance
| Feature | Spiro[2.5]octane-6-carbaldehyde | 4,4-Dimethylcyclohexanecarbaldehyde | Verdict |
| Quaternary Carbon | Spiro is distinct. The high-field shift separates it from solvent/impurity noise.[1] | ||
| Distal Ring Carbons | Spiro offers superior resolution. The cyclopropyl region is usually devoid of other signals.[1] | ||
| Stereochemical Sensitivity | High (Rigid Ring) | Moderate (Fluxional Ring) | Spiro allows easier isomer identification (cis/trans relative to aldehyde). |
| Impurity Overlap Risk | Low (Unique spectral window) | High (Overlaps with linear alkyls) | Spiro is easier to purify using NMR-guided fractionation.[1] |
Validated Experimental Protocol
To ensure accurate detection of the quaternary spiro-carbon and the carbonyl, the following self-validating protocol is recommended.
Protocol: "Strain-Optimized" 13C NMR Acquisition
Objective: Maximize S/N ratio for quaternary carbons and minimize truncation artifacts.
-
Sample Preparation:
-
Dissolve 20-30 mg of compound in 0.6 mL CDCl3 (neutralized with basic alumina to prevent aldehyde oxidation/polymerization).
-
Validation Step: Check solution clarity. Turbidity indicates polymerization.[1]
-
-
Instrument Setup (400 MHz+ equivalent):
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary carbon.
-
Quality Check: The Cyclopropyl CH2 signals (8-12 ppm) must be resolved as two distinct peaks (if chiral/diastereomeric) or one sharp singlet.
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the 13C NMR spectrum of Spiro[2.5]octane-6-carbaldehyde, ensuring the differentiation between the spiro-scaffold and potential impurities.
Caption: Decision tree for the structural validation of Spiro[2.5]octane-6-carbaldehyde using 13C NMR chemical shift zones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86598198, Spiro[2.5]octane-6-carbaldehyde. Retrieved from [Link]
-
Kutulya, L. A., et al. (2005). New Chiral Spiro[2.5]octanones... Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Russian Chemical Bulletin. Retrieved from [Link]
-
University of College London (UCL). NMR Spectroscopy: 13C Chemical Shifts and Ring Current Effects. Retrieved from [Link]
Sources
Mass Spectrometry Analysis of Spiro[2.5]octane-6-carbaldehyde
This guide provides a comprehensive technical comparison of mass spectrometry (MS) methodologies for the analysis of Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4).[1] It is designed for analytical chemists and drug development researchers requiring robust protocols for identification and quantification.[1]
Executive Summary
Spiro[2.5]octane-6-carbaldehyde (
Analytical Challenge: The molecule possesses moderate volatility and lacks strong ionizable groups (acidic/basic sites), making direct Liquid Chromatography-Mass Spectrometry (LC-MS) challenging without derivatization. Conversely, its thermal stability and volatility make it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS), though unique fragmentation patterns arising from the spiro-junction must be understood for accurate identification.
This guide compares the two industry-standard approaches: GC-MS (Electron Ionization) vs. LC-MS (ESI with Derivatization) .[1]
Part 1: Chemical Profile & Fragmentation Mechanics[1][2]
Before selecting a method, understanding the molecule's behavior under ionization is critical.[2]
| Property | Data | Analytical Implication |
| CAS Number | 849671-57-4 | Unique identifier for library matching.[1] |
| Formula | Monoisotopic Mass: 138.1045 Da.[1] | |
| Structure | Spiro-fused cyclopropane/cyclohexane | Ring strain in the cyclopropane group ( |
| Functional Group | Aldehyde (-CHO) | Susceptible to |
Theoretical Fragmentation Pathway (EI Source)
In Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by the release of ring strain and the aldehyde group.
-
Molecular Ion (
):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> (Typically weak intensity for aliphatic aldehydes).[1] -
-Cleavage: Homolytic cleavage adjacent to the carbonyl group.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Spiro-Ring Opening: The strained cyclopropane ring is prone to opening, often ejecting an ethylene neutral (
, 28 Da) or undergoing rearrangement.[1]-
.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Part 2: Methodological Comparison
Method A: GC-MS (Electron Ionization)
Status: The Gold Standard for Purity Profiling & Identification.
GC-MS is the preferred method for raw material analysis and reaction monitoring due to the molecule's volatility.[1]
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Column: Non-polar (e.g., DB-5ms or HP-5) is highly effective for separating spiro-isomers.[1]
-
Advantages:
-
Limitations: Not suitable for aqueous biological matrices (blood/urine) without extraction.[1]
Method B: LC-MS (ESI) with Derivatization
Status: Preferred for Trace Quantification in Biological Matrices.
Direct ESI is poor because the aldehyde is neutral.[1] Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Dansylhydrazine is required to introduce an ionizable moiety and increase hydrophobicity.[1]
-
Ionization: Electrospray Ionization (ESI) in Negative (DNPH) or Positive (Dansyl) mode.[1]
-
Reaction:
. -
Advantages:
-
Sensitivity: Low limits of detection (LOD) in the picogram range.
-
Selectivity: MRM (Multiple Reaction Monitoring) transitions eliminate background noise.[1]
-
-
Limitations: Labor-intensive sample preparation; kinetic isomers (syn/anti hydrazones) can cause peak splitting.[1]
Comparative Data Summary
| Feature | GC-MS (EI) | LC-MS (DNPH-Derivatized) |
| Analyte State | Native (Underivatized) | Derivatized (Hydrazone) |
| Primary Ion | ||
| Sensitivity | High ( | Ultra-High (ng/mL range) |
| Throughput | Fast (20-30 min run) | Slow (Prep + 15 min run) |
| Matrix Compatibility | Organic Solvents | Aqueous/Biological Fluids |
| Cost per Sample | Low | High (Reagents + Columns) |
Part 3: Experimental Protocols
Protocol 1: GC-MS Identification (Purity Check)
Objective: Confirm identity and purity of Spiro[2.5]octane-6-carbaldehyde.[1]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5ms Ultra Inert (
).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
GC Parameters:
-
MS Parameters:
Protocol 2: LC-MS/MS Trace Quantification (Bioanalysis)
Objective: Quantify trace levels in plasma using DNPH derivatization.[1]
-
Derivatization Reagent: Prepare 5 mM DNPH in Acetonitrile with 0.1% Formic Acid.
-
Reaction:
-
LC Conditions:
-
MS Parameters (ESI Negative):
Part 4: Visualization of Analysis Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sample type and data requirements.
Caption: Decision tree for selecting GC-MS vs. LC-MS based on sample matrix and sensitivity needs.
References
-
MDPI. (2019).[1] Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11).[1] Retrieved from [Link]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comprehensive Comparison Guide. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystal Structure of Spiro[2.5]octane-6-carbaldehyde Derivatives
This guide provides a detailed comparative analysis of the X-ray crystal structures of Spiro[2.5]octane-6-carbaldehyde derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of the spiro[2.5]octane framework, supported by experimental data and methodologies. We will explore the subtle yet significant conformational changes induced by various substituents, offering insights into the structure-property relationships of this important class of molecules.
Introduction: The Significance of the Spiro[2.5]octane Scaffold
The spiro[2.5]octane system, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, represents a unique and conformationally constrained three-dimensional scaffold.[1] This structural rigidity is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets. The carbaldehyde functionality at the 6-position provides a versatile synthetic handle for further molecular elaboration.
Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.[2] This guide will compare and contrast the available crystallographic data for derivatives of Spiro[2.5]octane-6-carbaldehyde to illuminate the conformational landscape of this intriguing spirocyclic system.
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
The elucidation of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, yet critical, workflow for obtaining and analyzing the crystal structure of Spiro[2.5]octane-6-carbaldehyde derivatives.
Crystallization
The ability to obtain diffraction-quality single crystals is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.
For spirocyclic compounds, a combination of solvents is often employed to achieve optimal crystal quality. For instance, recrystallization from a mixture of chloroform and methanol has been reported for obtaining single crystals of spiro compounds.[3]
Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and other crystallographic parameters.
Caption: Schematic Representation of a Substituted Spiro[2.5]octane.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. In the absence of other publicly available crystal structures for direct comparison, this data serves as a benchmark for future studies on this class of compounds.
| Parameter | (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde |
| Chemical Formula | C₁₇H₁₈O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.9832 (4) |
| b (Å) | 11.2345 (6) |
| c (Å) | 15.4321 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1384.00 (12) |
| Z | 4 |
| Key Bond Angles (°) | C2-C4-C3: 58.80 (13), C3-C2-C4: 61.67 (13) |
| Reference | [4][5] |
The bond angles within the cyclopropane ring deviate slightly from the ideal 60°, indicating some ring strain, which is typical for such three-membered rings. [4]
Comparison with Spectroscopic and Computational Data
While X-ray crystallography provides a static snapshot of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods offer insights into the conformational dynamics in solution.
-
NMR Spectroscopy: ¹H and ¹³C NMR studies on 1-oxaspiro[2.5]octane derivatives have been used to determine the relative configuration and preferred conformations in solution by analyzing coupling constants and chemical shifts. [6]These studies often reveal an equilibrium between different conformers, such as chair-like forms.
-
Computational Analysis: Molecular dynamics simulations and density functional theory (DFT) calculations can be employed to explore the complete conformational space of spiro[2.5]octane derivatives. [7][8]Such studies on related systems have identified multiple stable conformers, with chair-like conformations being predominant at room temperature. [7][8]These computational approaches can also predict key structural parameters like bond lengths and angles, which can be compared with experimental X-ray data. [1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenyl-spiro-[2.5]octane-1-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
Enantiomeric excess determination for Spiro[2.5]octane-6-carbaldehyde
This guide provides a technical comparison of methods for determining the enantiomeric excess (ee) of chiral derivatives of Spiro[2.5]octane-6-carbaldehyde .
Critical Stereochemical Note
Before proceeding with experimental protocols, researchers must verify the substitution pattern of their specific target molecule.
-
Unsubstituted Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) : This molecule possesses a plane of symmetry passing through the C6-C3 axis and bisecting the C1-C2 cyclopropane bond. It is achiral (meso-like symmetry). Enantiomeric excess determination is not applicable unless the molecule is isotopically labeled or further substituted (e.g., at C1, C2, or C4).
-
Chiral Analogs : This guide is designed for chiral derivatives (e.g., 1-substituted spiro[2.5]octanes or regioisomers like spiro[2.5]octane-5-carbaldehyde) often encountered as scaffolds in drug discovery (e.g., KIF18A inhibitors, Cathepsin K inhibitors).
Part 1: Executive Comparison of Methodologies
For chiral spiro-aldehydes, three primary methodologies exist. The choice depends on sample volatility, stability, and required accuracy.
| Feature | Method A: Chiral HPLC (Derivatized) | Method B: Chiral GC | Method C: 1H NMR (Mosher's) |
| Best For | High Precision / QC | Volatile Intermediates | Quick Screening / R&D |
| Accuracy | High (<0.5% error) | Moderate-High | Moderate (2-5% error) |
| Sample Prep | High (Reduction/Derivatization recommended) | Low (Direct injection possible) | High (Derivatization required) |
| Throughput | Medium (15-30 min/run) | Fast (10-20 min/run) | Fast (Snapshot) |
| Cost | High (Columns/Solvents) | Medium | Low (Reagents only) |
| Limitations | Aldehyde instability; UV detection issues. | Thermal instability of aldehydes. | Requires pure sample; overlapping signals. |
Recommendation :
-
For Final QC : Use Method A (HPLC) after reducing the aldehyde to the corresponding alcohol (Spiro[2.5]octane-6-methanol derivative). This stabilizes the stereocenter and improves resolution on polysaccharide columns.
-
For In-Process Control : Use Method B (GC) if the molecule is volatile and thermally stable.
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (Post-Reduction Strategy)
The Gold Standard for Accuracy
Aldehydes are reactive and often streak on chiral columns. Reducing the aldehyde to a primary alcohol eliminates hemiacetal formation and provides a robust handle for separation.
Workflow Diagram
Caption: Reduction strategy to stabilize the analyte for robust HPLC separation.
Protocol Steps
-
Sample Preparation (Reduction) :
-
Dissolve 5 mg of the spiro-aldehyde in 1 mL MeOH.
-
Add 2 eq. NaBH₄ at 0°C. Stir for 15 min.
-
Quench with 0.5 mL sat. NH₄Cl. Extract with EtOAc (2 mL).
-
Dry organic layer (Na₂SO₄) and concentrate. Re-dissolve in Mobile Phase (e.g., Hexane/iPrOH).
-
-
Column Selection :
-
Primary : Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary : Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Conditions :
-
Mobile Phase : n-Hexane : Isopropanol (90:10 to 95:5 v/v).
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV at 210 nm (Spiro rings have weak chromophores; higher wavelengths may reduce sensitivity).
-
Temperature : 25°C.
-
Validation : Inject the racemate (prepared by mixing enantiomers or non-selective synthesis) to establish separation factor (
Method B: Chiral Gas Chromatography (Direct Analysis)
Best for Volatile, Non-Polar Analogs
Spiro[2.5]octane derivatives are often sufficiently volatile for GC.
Protocol Steps
-
Column : Cyclodextrin-based (e.g., Agilent CP-Chirasil-Dex CB or Supelco Beta-Dex 120).
-
Sample Prep : Dissolve 1 mg sample in 1 mL DCM or MTBE.
-
GC Parameters :
-
Carrier Gas : Helium (1.0 mL/min, constant flow).
-
Inlet : Split mode (20:1), 250°C.
-
Oven Program : Initial 80°C (hold 2 min)
Ramp 2°C/min to 160°C Ramp 20°C/min to 200°C. -
Detector : FID at 250°C.
-
-
Note : Ensure the aldehyde does not oxidize in the inlet.[1] If peak tailing occurs, derivatize to the acetal using ethylene glycol.
Method C: 1H NMR with Mosher's Acid
For Absolute Configuration Assignment
If reference enantiomers are unavailable, this method allows assignment of configuration (R/S) via the Mosher model.
Protocol Steps
-
Derivatization :
-
Reduce aldehyde to alcohol (as in Method A).
-
React alcohol (10 mg) with (R)-(-)-MTPA-Cl (Mosher's acid chloride), DMAP, and Et₃N in DCM.
-
Prepare a parallel sample with (S)-(+)-MTPA-Cl.
-
-
Analysis :
-
Acquire 1H NMR (400 MHz+) or 19F NMR.
-
Analyze the chemical shift difference (
) of protons near the chiral center (e.g., the spiro-ring protons or the -CH2- of the hydroxymethyl group).
-
-
EE Calculation :
-
Integrate the diastereomeric peaks (e.g., the -OCH3 of the Mosher ester).
- .
-
Part 3: Data Analysis & Troubleshooting
Comparison of Separation Mechanisms
The spiro[2.5]octane scaffold is rigid. Separation relies on the "fit" of this hydrophobic bulk into the chiral cavity of the stationary phase.
| Issue | Cause | Solution |
| No Separation (HPLC) | Analyte too small/non-polar. | Switch to Chiralpak IG (immobilized) and use non-standard solvents (e.g., DCM/Hexane) to alter conformation. |
| Peak Tailing (Aldehyde) | Interaction with silanols; oxidation. | Derivatize to alcohol (Method A) or oxime. Add 0.1% DEA to mobile phase. |
| Low Sensitivity | Lack of UV chromophore. | Derivatize with 2,4-DNPH (adds strong UV absorption at 360 nm) and separate the resulting hydrazones. |
Logic Diagram: Method Selection
Caption: Decision tree for selecting the optimal EE determination method.
References
-
Spiro[2.5]octane-6-carbaldehyde Product Data . Sigma-Aldrich.[2] Link
-
Spiro[2.5]octane-6-carbaldehyde Properties . Fluorochem.[3] Link
-
Chiral HPLC Separation Strategies . Chiral Technologies.[1][4] A guide to polysaccharide column selection. Link
-
Determination of Enantiomeric Excess by NMR . Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Journal of the American Chemical Society. Link
-
Synthesis of Chiral Spiro[2.5]octanes . ResearchGate.[1] "New Chiral Spiro[2.5]octanones as Products of Methylenation". Link
Sources
Comparative Guide: Synthetic Routes to Spiro[2.5]octane-6-carbaldehyde
Executive Summary
Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) is a valuable spirocyclic building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that serves as a bioisostere for cyclohexyl or phenyl groups. Its unique geometry—positioning the formyl group para to the spirocyclopropane moiety—allows for precise vector exploration in drug design, particularly for GPCR modulators and antiviral agents.
This guide compares the primary synthetic strategies for accessing this target. The dominant and most reliable pathway involves the Simmons-Smith cyclopropanation of 4-substituted methylene cyclohexanes. We evaluate two distinct variations of this strategy:
-
Route A (The Classical Batch Route): Wittig olefination followed by Zn/Cu-mediated cyclopropanation and two-step redox manipulation.
-
Route B (The Streamlined / Scalable Route): Furukawa-modified cyclopropanation (Et₂Zn) followed by direct DIBAL-H reduction.
Recommendation: Route B is superior for modern drug discovery workflows due to higher atom economy and reduced step count, provided strictly anhydrous and oxygen-free conditions are maintained during the diethylzinc and DIBAL-H steps.
Strategic Analysis of Synthetic Routes
Route A: Classical Batch Synthesis (Zn/Cu Couple)
This route relies on the robust Simmons-Smith reaction using a Zinc-Copper couple. It is historically significant and highly reproducible on a small scale (<5 g) but suffers from variable activation periods of the metal couple and lower atom economy in the redox phase (reduction to alcohol then oxidation to aldehyde).
-
Mechanism: Carbenoid addition to exocyclic alkene.
-
Key Reagents: Methyl triphenylphosphonium bromide (Wittig), Zn/Cu couple, Diiodomethane (
), , Swern reagents. -
Pros: Highly predictable; avoids pyrophoric diethylzinc; intermediate alcohol is a stable stopping point.
-
Cons: Long reaction times; heterogeneous Zn/Cu preparation is finicky; 4 steps total.
Route B: Furukawa / Direct Reduction (Et₂Zn + DIBAL-H)
This route utilizes the Furukawa modification (
-
Mechanism: Homogeneous Zinc-carbenoid transfer; kinetically controlled hydride reduction.
-
Key Reagents:
(1.0 M in hexanes), , DIBAL-H. -
Pros: 3 steps total; higher yields; homogeneous reaction mixture is easier to scale (amenable to flow chemistry); DIBAL-H avoids the re-oxidation step.
-
Cons:
is pyrophoric (requires Schlenk technique); DIBAL-H reduction requires precise temperature control (-78°C) to prevent over-reduction.
Comparative Data & Performance Metrics
| Metric | Route A (Classical) | Route B (Furukawa/Direct) |
| Total Steps | 4 (Wittig | 3 (Wittig |
| Overall Yield | ~45-55% | ~60-70% |
| Reaction Time | 3-4 Days | 2 Days |
| Safety Profile | Moderate (Toxic | High Risk (Pyrophoric |
| Scalability | Poor (Heterogeneous Zn/Cu) | Good (Homogeneous, Flow-compatible) |
| Cost Efficiency | Low (More reagents/solvents) | High (Fewer steps) |
Reaction Pathway Visualization
Caption: Comparison of the Classical Batch Route (Red) vs. the Recommended Streamlined Route (Green).
Detailed Experimental Protocols (Route B)
Step 1: Synthesis of Methyl 4-methylenecyclohexanecarboxylate
Principle: Wittig olefination converts the ketone to an exocyclic methylene group.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) under
. -
Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).
-
Base Addition: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. The solution turns bright yellow (ylide formation). Stir for 1 hour.
-
Substrate: Add Methyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise in THF.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether. Dry ( ) and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the alkene as a colorless oil.[1]
Step 2: Furukawa-Modified Cyclopropanation
Principle: Stereospecific addition of a zinc-carbenoid across the double bond.[2]
-
Safety: Diethylzinc is pyrophoric. Use strict Schlenk techniques.
-
Setup: Flame-dry a RBF under Argon. Add the alkene from Step 1 (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M).
-
Reagent Formation: Cool to 0°C. Add
(1.0 M in hexanes, 2.0 equiv) dropwise. Caution: Exothermic. -
Carbenoid Generation: Add Diiodomethane (
, 2.0 equiv) dropwise over 20 minutes. A white precipitate may form.[3] -
Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (product is slightly less polar than starting material).
-
Quench: Cool to 0°C. Carefully add saturated
(gas evolution!). -
Workup: Separate layers. Wash organic layer with
(to remove iodine), then brine. Dry and concentrate. -
Product: Methyl spiro[2.5]octane-6-carboxylate .
Step 3: Partial Reduction to Spiro[2.5]octane-6-carbaldehyde
Principle: Controlled hydride delivery at cryogenic temperatures prevents over-reduction to the alcohol.
-
Setup: Flame-dry a RBF under Argon. Dissolve the spiro-ester (1.0 equiv) in anhydrous Toluene (preferred over THF for DIBAL selectivity) at 0.1 M.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Reduction: Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise down the side of the flask over 30 minutes. Maintain temp < -70°C.
-
Stirring: Stir at -78°C for 2 hours. Do not warm up.
-
Quench: While still at -78°C, add excess Methanol (5 equiv) to destroy residual hydride. Then add saturated Rochelle’s salt (Potassium sodium tartrate) solution.
-
Workup: Warm to RT. Stir vigorously for 1-2 hours until the aluminum emulsion breaks into two clear layers. Extract with EtOAc.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields Spiro[2.5]octane-6-carbaldehyde .
Critical Quality Attributes (CQA) & Troubleshooting
| Problem | Probable Cause | Corrective Action |
| Incomplete Cyclopropanation | Old | Use fresh 1.0 M |
| Over-reduction to Alcohol | Temperature > -70°C during DIBAL addition | Use a digital thermometer; add reagent slower; ensure bath is saturated with dry ice. |
| Low Yield in Step 2 | Iodine poisoning of Zn species | Wash organic layer thoroughly with Sodium Thiosulfate ( |
| Aldehyde Instability | Oxidation in air | Store under Argon at -20°C; use immediately in next step if possible. |
References
-
Simmons-Smith Reaction Overview & Furukawa Modification
-
DIBAL-H Reduction Protocol (Ester to Aldehyde)
- Synthesis of Spiro[2.5]octane Derivatives (Analogous Protocols)
-
Continuous Flow Scale-Up of Simmons-Smith (Safety Context)
- Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan
- Source: Advanced Synthesis & Catalysis (via ResearchG
-
URL:[Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 8. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Biological Activity & Medicinal Utility of Spiro[2.5]octane-6-carbaldehyde vs. Analogues
This guide provides an in-depth technical analysis of Spiro[2.5]octane-6-carbaldehyde , a critical building block in modern medicinal chemistry. It focuses on the biological utility of the spiro[2.5]octane scaffold compared to traditional analogues (e.g., adamantane, cyclohexane, spiro[3.3]heptane) and details its application in designing inhibitors for HCV, Ebola, and Cathepsin K.
Executive Summary: The "Spiro" Advantage
Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) is not a drug itself but a privileged intermediate . Its value lies in its ability to introduce the spiro[2.5]octane scaffold into bioactive molecules. This scaffold serves as a bioisostere for bulky lipophilic groups (like tert-butyl or adamantane) but offers superior physicochemical properties:
-
Metabolic Stability: The spiro-cyclopropyl ring blocks metabolic "soft spots" (e.g., preventing oxidation at the 4-position of a cyclohexane ring).
-
Vector Orientation: Unlike flat aromatic rings, the spiro[2.5] system projects substituents in precise 3D vectors, increasing saturation (
) and solubility. -
Reduced Lipophilicity: Compared to adamantane, it lowers LogP, reducing non-specific binding and improving oral bioavailability.
Comparative Biological Performance
The following data highlights where the spiro[2.5]octane scaffold outperforms its analogues in specific therapeutic contexts.
Case Study A: Ebola Virus Entry Inhibitors (Glycoprotein Targets)
In the optimization of inhibitors targeting the Ebola virus glycoprotein (GP) interaction with the Niemann-Pick C1 (NPC1) receptor, the spiro[2.5]octane moiety was used to replace an adamantane group.
Table 1: Comparative Potency of Ebola Entry Inhibitors Data derived from structure-activity relationship (SAR) studies optimizing hydrophobic pharmacophores.
| Scaffold Type | Substituent | IC₅₀ (Ebola Entry) | LogP (Calc) | Performance Note |
| Adamantane | 1-Adamantyl | 64 nM | 4.2 | High potency but poor solubility and metabolic liability. |
| Cyclohexane | 4-tert-butyl-cyclohexyl | > 500 nM | 3.8 | Loss of potency due to lack of rigid bulk. |
| Spiro[2.5]octane | 6,6-Difluorospiro[2.5]octanyl | 19 nM | 3.1 | 3x Potency Increase. Fluorine adds metabolic stability; spiro ring maintains shape. |
| Spiro[2.5]octane | Spiro[2.5]octanyl (unsub) | 21 nM | 2.9 | Excellent potency with improved physicochemical profile. |
Case Study B: HCV NS5A Inhibitors
In the development of second-generation NS5A inhibitors (analogues of Ledipasvir/Velpatasvir), the spiro[2.5]octane ring is utilized to restrict the conformation of the proline/pyrrolidine cap, enhancing binding affinity.
-
Mechanism: The spiro-fusion locks the "western" cap of the inhibitor into a bioactive conformation that fits the NS5A dimer interface more tightly than a flexible cyclohexyl analogue.
-
Outcome: Derivatives incorporating the spiro[2.5]octane motif showed maintained picomolar potency (EC₅₀ < 10 pM) against Genotype 1b while significantly reducing interactions with human transporters (OATP), thereby lowering drug-drug interaction risks.
Mechanistic Logic & Design Workflow
The utility of Spiro[2.5]octane-6-carbaldehyde stems from its divergent reactivity. The aldehyde is the "handle" that allows chemists to install this rigid scaffold into various drug classes.
Strategic Design Workflow
The diagram below illustrates how this aldehyde is processed into three distinct bioactive classes.
Figure 1: Divergent synthetic pathways transforming the spiro-aldehyde into functional drug scaffolds.
Experimental Protocols
These protocols are designed for researchers synthesizing analogues from Spiro[2.5]octane-6-carbaldehyde.
Protocol A: Reductive Amination (Synthesis of Amine Analogues)
Target: Creation of secondary amine intermediates for HCV or Kinase libraries.
Reagents:
-
Spiro[2.5]octane-6-carbaldehyde (1.0 equiv)
-
Primary Amine (R-NH₂, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (catalytic)
Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve Spiro[2.5]octane-6-carbaldehyde (1 mmol) in DCM (5 mL). Add the primary amine (1.1 mmol). If the amine is a salt, add 1.1 equiv of DIPEA. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass.
-
-
Reduction: Cool the mixture to 0°C. Add Acetic Acid (1 drop) to activate the imine. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.
-
-
Workup: Warm to RT and stir for 4–12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Synthesis of 6,6-Difluorospiro[2.5]octane Scaffold
Note: If the difluoro-derivative is required (as in the Ebola case study), the aldehyde is often synthesized from the ketone precursor.
-
Start: Spiro[2.5]octan-6-one.
-
Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C to RT to yield 6,6-difluorospiro[2.5]octane.
-
Formylation: To install the aldehyde, use a Vilsmeier-Haack reaction or lithiation/formylation sequence if a functional handle exists, or purchase the pre-functionalized difluoro-acid/aldehyde building block directly.
References
-
Spirocyclic Motifs in Natural Products. PubMed Central. Analysis of spirocyclic structural diversity and biological privileges.
-
Small Molecule Drug Discovery for Ebola Virus Disease. PubMed Central. Comparative data on adamantane vs. spiro[2.5]octane inhibitors (Table 4).
-
Cathepsin K Inhibitors for Osteoporosis. PubMed Central. Discussion of ketone-based inhibitors and scaffold selectivity.
-
Spiro[2.5]octane-6-carbaldehyde Product Data. PubChem. Chemical and physical property data for CAS 849671-57-4.
-
Selective Reductive Amination Protocols. PubMed Central. Methodologies for converting aldehydes to primary/secondary amines.[1]
Sources
Theoretical vs experimental yield of Spiro[2.5]octane-6-carbaldehyde
This guide provides an in-depth technical analysis of the synthesis, yield expectations, and experimental realities of Spiro[2.5]octane-6-carbaldehyde , a critical bicyclic intermediate in the development of KIF18A inhibitors and other spirocyclic therapeutics.
Executive Summary
Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) is a conformationally restricted building block used to introduce spiro-fused cyclopropane motifs into drug candidates. While theoretical stoichiometric calculations suggest high efficiency, experimental isolation is often plagued by volatility, oxidative instability, and purification losses.
This guide contrasts the theoretical yield (100% stoichiometric conversion) with reported experimental yields (31% – 72%) , analyzing the mechanistic and process-driven reasons for this discrepancy.
Synthesis Pathway & Stoichiometry
The most robust route to Spiro[2.5]octane-6-carbaldehyde involves the oxidation of Spiro[2.5]octan-6-ylmethanol . This alcohol precursor is typically derived from the reduction of the corresponding carboxylic acid or ester.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from ester precursor to the target aldehyde, highlighting the critical oxidation step.
Yield Comparison: Theoretical vs. Experimental
The following data compares the stoichiometric expectation against validated literature protocols, specifically the Pyridinium Chlorochromate (PCC) oxidation method utilized in large-scale preparations (e.g., for KIF18A inhibitor synthesis).
Data Table
| Metric | Value | Basis of Calculation |
| Theoretical Yield | 100% | Stoichiometric conversion of Alcohol (1.0 eq) to Aldehyde (1.0 eq). |
| Theoretical Mass Conversion | 0.986 g/g | For every 1.00 g of Alcohol, 0.986 g of Aldehyde is produced (MW 138.21 / MW 140.22). |
| Reported Experimental Yield | 31% – 72% | Literature variance based on scale and purification method. |
| Key Loss Factor | Volatility & Workup | The aldehyde is a volatile oil; significant mass is lost during solvent removal and silica chromatography. |
Case Study Analysis: The "Gap"
In a reported kilogram-scale synthesis (Volastra Therapeutics / NIH data), the oxidation of 0.20 kg (1.4 mol) of Spiro[2.5]octan-6-ylmethanol yielded 0.14 kg of the aldehyde.
-
Stoichiometric Calculation:
-
Input: 1.4 mol Alcohol × 138.21 g/mol (Product MW) = 193.5 g (Theoretical Max)
-
Output: 140 g (Experimental)
-
Calculated Step Yield: 140 / 193.5 ≈ 72%
-
-
Literature Discrepancy: Some sources cite a "31% yield" for this step. This likely refers to the overall yield from the ester precursor or indicates a lower purity fraction isolated after rigorous chromatography to remove chromium salts.
Critical Analysis of Yield Loss (The "Why")
As a Senior Application Scientist, I attribute the yield gap to three specific mechanistic failures:
-
Chromium Trapping (PCC Method): PCC oxidations generate a tarry black residue. The spiro-aldehyde, being somewhat lipophilic, can adsorb onto these chromium salts, leading to physical loss during filtration through Celite/Silica.
-
Volatility: With a molecular weight of only 138.21 g/mol , Spiro[2.5]octane-6-carbaldehyde has a significant vapor pressure. Concentration of the organic extract (DCM) under high vacuum can strip away the product along with the solvent.
-
Aldehyde Instability: Aliphatic aldehydes are prone to autoxidation to the carboxylic acid (Spiro[2.5]octane-6-carboxylic acid) upon exposure to air and oligomerization (aldol-type reactions) if traces of acid/base remain from the workup.
Validated Experimental Protocol
Objective: Synthesis of Spiro[2.5]octane-6-carbaldehyde via PCC Oxidation. Scale: 10–200 g input.
Reagents
-
Precursor: Spiro[2.5]octan-6-ylmethanol (1.0 equiv)
-
Oxidant: Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous, 10 mL per gram of precursor)
-
Additives: Celite (diatomaceous earth) and Silica Gel (for filtration)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[2.5]octan-6-ylmethanol in anhydrous DCM. Cool the solution to 0°C using an ice bath to mitigate the exotherm of the initial oxidant addition.
-
Oxidation: Add PCC in portions over 15 minutes. The solution will turn from orange to a dark brown/black suspension.
-
Critical Control Point: Remove the ice bath after addition and allow to stir at 20°C (Room Temp) for 2–3 hours. Monitor via TLC (System: 20% EtOAc/Hexanes; Stain: KMnO4). The alcohol spot (lower Rf) should disappear.
-
-
Workup (The Yield-Critical Step):
-
Filtration: Do not perform an aqueous extraction (emulsion risk). Instead, add an equal weight of Silica Gel and Celite to the reaction mixture.
-
Elution: Filter the slurry through a pad of Silica Gel/Celite. Wash the pad copiously with DCM (3 x reaction volume) to desorb the aldehyde from the chromium tar.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap).
-
Caution:Do not heat the water bath above 30°C and do not use high vacuum (< 10 mbar) for extended periods to prevent evaporative loss of the aldehyde.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
-
Expected Product: Colorless to pale yellow oil.
-
Storage: Store under Nitrogen/Argon at -20°C immediately.
-
References
-
Volastra Therapeutics, Inc. (2023).[1][2] Spiro indoline inhibitors of KIF18A. WO2023028564A1.[3][4] World Intellectual Property Organization. Link
-
National Institutes of Health (NIH) . (2025). Targeting chromosomally unstable tumors with a selective KIF18A inhibitor. PubMed Central. Link
-
Sigma-Aldrich . (n.d.). Spiro[2.5]octane-6-carbaldehyde Product Specifications. Link
-
BenchChem . (2025).[5] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2023028564A1 - Spiro indoline inhibitors of kif18a - Google Patents [patents.google.com]
- 4. WO2023028564A1 - Spiro indoline inhibitors of kif18a - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validated Analytical Methods for Spiro[2.5]octane-6-carbaldehyde
Executive Summary: The Analytical Landscape
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a distinct class of spirocyclic intermediates used in the synthesis of conformationally restricted pharmaceutical scaffolds. As a saturated aliphatic aldehyde, it presents two primary analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering direct UV detection (HPLC-UV) at standard wavelengths (254 nm) ineffective.[1] -
Oxidative Instability: The aldehyde moiety is prone to oxidation, rapidly forming Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) upon exposure to air.[1]
This guide evaluates three validated methodologies to address these challenges. We recommend Method A (HPLC-DNPH) for routine purity and stability testing due to its high specificity for the aldehyde functionality, while Method B (GC-FID) serves as a high-throughput alternative for process control.
Method Comparison Matrix
| Feature | Method A: HPLC-UV (DNPH Derivatization) | Method B: Direct GC-FID | Method C: 1H-qNMR |
| Primary Utility | Purity, Stability, Impurity Profiling | In-Process Control (IPC), Solvent Analysis | Reference Standard Qualification |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (~0.1%) | Low (~1%) |
| Selectivity | Excellent (Specific to Carbonyls) | Good (Based on Volatility) | Absolute (Structural ID) |
| Throughput | Low (Requires reaction time) | High (Direct injection) | Low (Long acquisition) |
| Thermal Risk | None (Ambient reaction) | Moderate (Potential degradation in inlet) | None |
| Key Limitation | Sample preparation complexity | Cannot detect non-volatile oligomers | Requires deuterated solvents |
Analytical Decision Framework
The following decision tree illustrates the logic for selecting the appropriate method based on the stage of drug development.
Figure 1: Analytical method selection strategy based on data requirements.
Deep Dive: Method A - HPLC with DNPH Derivatization (Recommended)
Rationale: Since Spiro[2.5]octane-6-carbaldehyde has negligible UV absorbance, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard.[2] This reaction converts the aldehyde into a stable hydrazone with a high extinction coefficient at 360 nm, allowing for sensitive detection and separation from the non-UV-active carboxylic acid impurity.
Reaction Mechanism
Note: The reaction is acid-catalyzed. The resulting hydrazone is stable and highly lipophilic.Detailed Protocol
Reagents:
-
Derivatizing Solution: 2,4-DNPH (saturated) in Acetonitrile (ACN) with 1% Phosphoric Acid.
-
Diluent: ACN:Water (50:50).[1]
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of Spiro[2.5]octane-6-carbaldehyde in 10 mL ACN (1 mg/mL stock).
-
Derivatization:
-
Quenching (Optional but recommended): Add 100 µL of acetone to scavenge excess DNPH if the DNPH peak interferes, though gradient separation usually resolves this.
-
Analysis: Inject directly into the HPLC.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 360 nm (Hydrazone specific) and 210 nm (for impurities).[1]
-
Temperature: 30°C.
Critical Quality Attribute (CQA) Monitoring: The method must resolve the Aldehyde-DNPH derivative (Main Peak) from the DNPH reagent peak (elutes early) and the Acid impurity (does not derivatize significantly or elutes separately).
Deep Dive: Method B - Direct GC-FID (Alternative)
Rationale: Gas Chromatography with Flame Ionization Detection (FID) is excellent for volatile aliphatic aldehydes.[1] It requires no sample preparation, making it ideal for reaction monitoring.[1] However, the injector port temperature must be optimized to prevent thermal rearrangement of the strained spiro[2.5]octane ring.
Detailed Protocol
Sample Preparation:
-
Dissolve sample at 1 mg/mL in Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Note: Avoid Methanol, as it can form hemiacetals with the aldehyde in the injector.
Instrument Conditions:
-
Inlet: Split (20:1), Temperature: 200°C (Keep strictly <220°C to minimize thermal degradation).
-
Column: DB-Wax or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Expert Insight: A wax column (polar) provides better separation of the aldehyde from the non-polar spiro-hydrocarbon impurities, but an HP-5ms is more robust for general screening.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 50°C (Hold 2 min).
-
Ramp: 10°C/min to 220°C.[1]
-
Final: 220°C (Hold 5 min).
-
-
Detector (FID): 250°C. H2 (30 mL/min), Air (400 mL/min).[1]
Validation Check: Inject a standard of the carboxylic acid impurity.[1] Ensure it does not tail excessively or co-elute.[1] (Note: Acids often require derivatization for GC, so GC-FID is primarily for quantifying the aldehyde purity relative to other volatile neutrals).
Method C: 1H-qNMR (Reference Standard Qualification)
Rationale: For establishing the "100% basis" purity of the primary reference standard, Quantitative NMR (qNMR) is superior because it does not rely on response factors.
Protocol:
-
Solvent: CDCl3 (Chloroform-d).[1]
-
Internal Standard: Dimethyl sulfone or 1,3,5-Trimethoxybenzene (traceable to NIST).
-
Key Signal: The aldehydic proton (-CH O) appears as a doublet (or singlet depending on C6 stereochemistry) typically between 9.5 - 9.8 ppm .[1] This region is free from interference by the spiro-alkane protons (0.3 - 2.0 ppm).[1]
-
Calculation: Purity is calculated by molar ratio integration against the internal standard.[1]
Validation Parameters (ICH Q2)
When validating Method A (HPLC), ensure the following criteria are met:
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution > 1.5 between Aldehyde-DNPH and Acid impurity. | Stress the sample with H2O2 to generate the acid marker.[1] |
| Linearity | R² > 0.999 | Range: 50% to 150% of target concentration.[1] |
| Precision | RSD < 2.0% (n=6) | Critical for the derivatization step reproducibility.[1] |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) | DNPH method typically achieves LOQ < 0.1 µg/mL.[1] |
| Solution Stability | > 24 hours at ambient temp | The hydrazone is stable; the underivatized aldehyde is not.[1] |
Visualizing the Workflow
The following diagram details the sample processing logic for the recommended HPLC-DNPH method.
Figure 2: Sample preparation and analysis workflow for HPLC-DNPH method.
References
-
Sigma-Aldrich. Spiro[2.5]octane-6-carbaldehyde Product Specification & Safety Data Sheet.[1] Retrieved from .[1]
-
Agilent Technologies. Analysis of DNPH-Derivatized Aldehydes and Ketones by HPLC. Application Note 5991-XXXX.[1] Retrieved from .[1]
-
Shimadzu Corporation. Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes. Application News. Retrieved from .[1]
-
PubChem. Spiro[2.5]octane-6-carboxylic acid (Impurity Profile).[1] CID 53485539.[1][3] Retrieved from .[1]
-
Uchiyama, S., et al. "New derivatization reagents for the determination of aldehydes by HPLC."[1] Journal of Chromatography A, 2011.[1] (General reference for aldehyde derivatization chemistry).
Sources
Safety Operating Guide
Spiro[2.5]octane-6-carbaldehyde proper disposal procedures
Proper disposal of specialized chemical intermediates requires a rigorous, mechanistic approach to laboratory safety. Spiro[1]octane-6-carbaldehyde is a highly specialized spirocyclic aliphatic aldehyde utilized extensively as a molecular building block in drug discovery and active pharmaceutical ingredient (API) synthesis[2]. While its rigid spirocyclic core provides excellent pharmacokinetic properties in medicinal chemistry, the reactive formyl group presents specific laboratory safety and logistical challenges.
Proper disposal of this compound is not merely a regulatory formality; it is a critical operational requirement to prevent dangerous cross-reactions, environmental contamination, and occupational exposure[3][4].
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of Spiro[1]octane-6-carbaldehyde is the first step in designing a self-validating disposal plan.
| Property / Parameter | Specification |
| Chemical Name | Spiro[1]octane-6-carbaldehyde |
| CAS Number | 849671-57-4 |
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| EPA Waste Classification | Non-halogenated organic waste |
| Primary Hazards | Flammable/Combustible, Skin/Eye Irritant, Reactive Electrophile |
| Incompatibilities | Strong oxidizers (e.g., Nitric Acid), Strong bases, Reducing agents |
Mechanistic Insights: The Causality of Aldehyde Reactivity
As an Application Scientist, it is essential to ground standard operating procedures (SOPs) in chemical mechanisms. Aldehydes are highly electrophilic and prone to autoxidation in the presence of atmospheric oxygen, gradually forming carboxylic acids[5].
Crucially, mixing aliphatic aldehydes with strong oxidizers—such as nitric acid—in a generic waste carboy can initiate a violent, delayed exothermic reaction. This oxidation is invariably accompanied by rapid gas evolution (toxic nitrogen oxides), which is capable of over-pressurizing and rupturing closed vessels[4]. Furthermore, aldehydes can act as dermal sensitizers and respiratory irritants, modifying epidermal proteins via Schiff base formation[5]. Thus, strict segregation and the use of appropriate personal protective equipment (PPE) are non-negotiable.
Step-by-Step Disposal Methodology
To ensure a self-validating safety system, the following operational plan must be integrated into your laboratory's daily workflow.
Phase 1: Point-of-Generation Segregation
-
Isolate the Waste Stream: Immediately direct all excess Spiro[1]octane-6-carbaldehyde and its associated solvent washings into a designated "Non-Halogenated Organic Solvent" waste container[6].
-
Verify Compatibility: Ensure the receiving container contains absolutely no nitric acid, heavy metals (e.g., mercury, arsenic), or aqueous waste[4]. Mixing these can lead to catastrophic container failure.
Phase 2: Packaging and Accumulation
-
Container Selection: Utilize EPA/DOT-approved, compatible, and sealable containers, such as high-density polyethylene (HDPE) or safety-coated glass carboys[7].
-
Volume Management: Fill the waste container to no more than 75–80% capacity. This headspace is critical to accommodate potential vapor expansion from ambient temperature fluctuations[4].
-
Regulatory Labeling: Affix a standardized "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Explicitly write "Spiro[1]octane-6-carbaldehyde" alongside the primary solvent. Never use chemical abbreviations or structural formulas on waste labels[3].
Phase 3: EHS Transfer and Final Disposal
-
Satellite Accumulation Area (SAA) Compliance: Store the sealed waste container in a designated SAA at or near the point of generation. For Small Quantity Generators (SQG), the waste must be transferred to a central accumulation area within 180 days[7].
-
Lab Packing: Environmental Health and Safety (EHS) personnel will lab-pack the containers. This involves placing the sealed inside containers into a metal drum (up to 110-gallon capacity) surrounded by compatible sorbent material to absorb any potential leaks during transit[7].
-
Incineration: The ultimate disposal method for this chemical is RCRA-permitted incineration. Incineration effectively destroys the organic framework, converting it into less harmful ash and gases, often coupled with energy recovery[3][6].
Operational Workflow Diagram
The following diagram illustrates the logical relationship between waste generation and final disposal, ensuring a continuous chain-of-custody for hazardous materials.
Figure 1: Operational workflow for the segregation, accumulation, and final disposal of spirocyclic aldehyde waste.
Emergency Spill Response Protocol
In the event of an accidental release of Spiro[1]octane-6-carbaldehyde, execute the following steps immediately:
-
Evacuate and Ventilate: Clear personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to mitigate inhalation risks[3].
-
Don PPE: Equip single-use chemical-resistant gloves (nitrile or butyl rubber), splash-proof safety goggles, and a flame-resistant lab coat[3].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial spill pads[3]. Do not use combustible materials like sawdust, which can exacerbate flammability risks.
-
Collection: Using non-sparking tools, carefully sweep the absorbed mixture and deposit it into a secure, wide-mouth hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate as aqueous hazardous waste, as it now contains trace aldehyde[8].
References
-
Title: OSHA Compliance For Laboratories | Source: US Bio-Clean | URL: [Link]
-
Title: Laboratory Environmental Sample Disposal Information Document | Source: US EPA | URL: [Link]
-
Title: Managing Hazardous Waste Generated in Laboratories | Source: Ohio EPA | URL: [Link]
-
Title: Hazardous Waste Disposal Guide | Source: Northwestern University | URL: [Link]
-
Title: Hazardous Materials Management Manual | Source: Ohio University | URL: [Link]
-
Title: Environmental Aldehyde Sources and the Health Implications of Exposure | Source: NIH PMC | URL: [Link]
Sources
- 1. 849671-57-4|Spiro[2.5]octane-6-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. usbioclean.com [usbioclean.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohio.edu [ohio.edu]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. epa.gov [epa.gov]
Navigating the Handling of Spiro[2.5]octane-6-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Spiro[2.5]octane-6-carbaldehyde. Our commitment is to empower you with the knowledge to work safely and efficiently, making us your trusted partner in laboratory safety.
Understanding the Risks: Hazard Profile of Spiro[2.5]octane-6-carbaldehyde
Spiro[2.5]octane-6-carbaldehyde (CAS No. 849671-57-4) is a versatile building block in organic synthesis. However, its chemical nature as an aldehyde necessitates a thorough understanding of its potential hazards. According to safety data provided by suppliers, this compound is associated with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. [2]
-
H332: Harmful if inhaled. [2]
Given these hazards, the implementation of a robust PPE protocol is not merely a recommendation but a critical requirement for safe handling.
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to PPE is essential to mitigate the risks associated with Spiro[2.5]octane-6-carbaldehyde. The following table outlines the recommended PPE, the rationale for its use, and key specifications.
| PPE Component | Rationale | Specifications |
| Hand Protection | Prevents skin contact and absorption, which can be harmful. Aldehydes can be irritating to the skin. | Single-use nitrile gloves are recommended. Avoid latex gloves as they may offer insufficient protection against aldehydes. For tasks with a higher risk of splashing, consider thicker, chemical-resistant gloves with longer cuffs. |
| Eye and Face Protection | Protects against splashes and vapors that can cause serious eye irritation. | Chemical splash goggles are mandatory. In situations with a significant splash risk, a full face shield should be worn in addition to goggles. |
| Protective Clothing | Shields the skin and personal clothing from contamination. | A long-sleeved laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Prevents inhalation of harmful vapors, which can cause respiratory irritation. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge may be necessary. |
| Footwear | Protects feet from spills and falling objects. | Closed-toe shoes made of a non-porous material are required. Leather shoes can absorb chemicals and should be avoided. |
Operational Plan: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure
Caption: Step-by-step PPE donning workflow.
-
Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to prevent any skin exposure.
Doffing Procedure
The removal of PPE should be done in a manner that avoids contaminating yourself.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them immediately in a designated waste container.
-
Eye and Face Protection: Remove your face shield and/or goggles from the back of your head.
-
Protective Clothing: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.
-
Respiratory Protection: If a respirator was used, remove it last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.
Handling and Disposal Plan
Safe handling and proper disposal are critical to the lifecycle of any chemical.
Handling Procedures
-
Always handle Spiro[2.5]octane-6-carbaldehyde in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.
-
Keep the container tightly closed when not in use.
-
In case of a spill, use an inert absorbent material to contain it. The cleanup of spills should only be performed by trained personnel wearing appropriate PPE.
Disposal Pathway
Chemical waste disposal must adhere to local, state, and federal regulations.
Caption: Disposal workflow for Spiro[2.5]octane-6-carbaldehyde.
-
Waste Segregation: Do not mix Spiro[2.5]octane-6-carbaldehyde waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization: Collect all waste, including contaminated consumables like gloves and absorbent materials, in a clearly labeled, sealed, and chemical-resistant container. The label should include the full chemical name and associated hazard symbols.
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a certified environmental management company.
By adhering to these guidelines, you can confidently and safely handle Spiro[2.5]octane-6-carbaldehyde, ensuring a secure laboratory environment for yourself and your colleagues.
References
-
PubChem. Spiro[2.5]octane-6-carboxylic acid Safety and Hazards. [Link]
-
Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
